molecular formula B2CoF8H12O6 B102891 Cobalt(II) tetrafluoroborate hexahydrate CAS No. 15684-35-2

Cobalt(II) tetrafluoroborate hexahydrate

Cat. No.: B102891
CAS No.: 15684-35-2
M. Wt: 340.64 g/mol
InChI Key: KQHRHDAVLSRYNA-UHFFFAOYSA-N
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Description

Cobalt(II) tetrafluoroborate hexahydrate is a useful research compound. Its molecular formula is B2CoF8H12O6 and its molecular weight is 340.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

cobalt(2+);ditetrafluoroborate;hexahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2BF4.Co.6H2O/c2*2-1(3,4)5;;;;;;;/h;;;6*1H2/q2*-1;+2;;;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHRHDAVLSRYNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.O.O.O.O.O.O.[Co+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

B2CoF8H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20578155
Record name Cobalt(2+) tetrafluoroborate--water (1/2/6)
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Molecular Weight

340.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15684-35-2
Record name Cobalt(2+) tetrafluoroborate--water (1/2/6)
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Record name Cobalt(II) tetrafluoroborate
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Foundational & Exploratory

An In-depth Technical Guide to Cobalt(II) Tetrafluoroborate Hexahydrate (CAS: 15684-35-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, safety information, and synthetic applications of Cobalt(II) tetrafluoroborate (B81430) hexahydrate. The information is curated for professionals in research and development, with a focus on delivering precise data and actionable experimental protocols.

Core Properties and Physicochemical Data

Cobalt(II) tetrafluoroborate hexahydrate is a red to pink crystalline powder.[1] In the solid state, the cobalt(II) ion is coordinated by six water molecules, forming a hexaaquacobalt(II) cation, [Co(H₂O)₆]²⁺, with an octahedral geometry.[1] The tetrafluoroborate anions (BF₄⁻) act as counter-ions.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 15684-35-2[2][3]
Molecular Formula Co(BF₄)₂·6H₂O[3]
Molecular Weight 340.63 g/mol [3]
Appearance Red to pink crystalline powder[1]
Melting Point 70-80 °C
Boiling Point Not available
Density Not available
Solubility Soluble in water and polar solvents[2][3]

Table 2: Spectroscopic Data Highlights

Spectroscopic TechniqueObservation
Infrared (IR) Spectroscopy Characteristic strong asymmetric stretching mode (ν₃) for the tetrafluoroborate anion (BF₄⁻) is observed around 1000-1100 cm⁻¹.

Safety and Handling

This compound is a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.

Table 3: GHS Hazard Information

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin
Skin Corrosion (Category 1B)H314: Causes severe skin burns and eye damage
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled

Table 4: GHS Precautionary Statements

CodePrecaution
P260Do not breathe dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301 + P330 + P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
P303 + P361 + P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310Immediately call a POISON CENTER or doctor/physician.

Applications in Chemical Synthesis

This compound is a valuable precursor for the synthesis of various cobalt(II) coordination complexes. The tetrafluoroborate anion is weakly coordinating, making it easily displaceable by other ligands. This property is widely exploited in coordination chemistry to create novel complexes with tailored electronic and magnetic properties.[1] A primary application is in the synthesis of phosphine-ligated cobalt complexes.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of a four-coordinate phosphine-cobalt(II) complex, [Co(dppv)₂][BF₄]₂, using this compound as the starting material.[1][4]

Synthesis of 4-Coordinate [Co(dppv)₂][BF₄]₂ (1)

  • Materials:

  • Procedure:

    • In a Schlenk flask, dissolve this compound (0.100 g, 0.294 mmol) in a minimal amount of dry, degassed acetone.[1][4]

    • In a separate Schlenk flask, dissolve two equivalents of cis-1,2-bis(diphenylphosphino)ethylene in a minimal amount of acetone.[1][4]

    • Using a cannula, transfer the ligand solution into the cobalt solution. A yellow precipitate will begin to form.[1][4]

    • To maximize precipitation, cool the flask in a refrigerator for at least one hour.[1][4]

    • Filter the solid product using a Schlenk frit.[1][4]

    • Wash the solid product several times with dry, degassed diethyl ether via cannulation and then dry.[1][4]

    • This procedure results in a 58% yield of a yellow solid.[4]

  • Crystallization:

    • Crystals of complex 1 can be obtained by vapor diffusion of ether into a concentrated solution of [Co(dppv)₂][BF₄]₂ in acetone.[4]

Visualizations

Diagram 1: Synthetic Pathway for [Co(dppv)₂][BF₄]₂

Synthesis_Pathway Co_precursor Co(BF₄)₂·6H₂O in Acetone Reaction Reaction Mixture Co_precursor->Reaction Ligand 2 x dppv in Acetone Ligand->Reaction Precipitation Precipitation (Cooling) Reaction->Precipitation Filtration Filtration & Washing (Diethyl Ether) Precipitation->Filtration Product [Co(dppv)₂][BF₄]₂ (Yellow Solid) Filtration->Product

Caption: Synthetic workflow for the preparation of [Co(dppv)₂][BF₄]₂.

Diagram 2: Coordination Environment of the Hexaaquacobalt(II) Cation

Coordination_Environment Co Co²⁺ H2O1 H₂O Co->H2O1 H2O2 H₂O Co->H2O2 H2O3 H₂O Co->H2O3 H2O4 H₂O Co->H2O4 H2O5 H₂O Co->H2O5 H2O6 H₂O Co->H2O6

Caption: Octahedral coordination of the Co(II) ion with six water molecules.

References

physical and chemical properties of Cobalt(II) tetrafluoroborate hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Cobalt(II) Tetrafluoroborate (B81430) Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , tailored for researchers, scientists, and professionals in drug development. This document details the compound's characteristics, methods for its synthesis and analysis, and its emerging role in therapeutic applications.

Introduction

Cobalt(II) tetrafluoroborate hexahydrate, with the chemical formula --INVALID-LINK--₂, is an inorganic coordination compound. It consists of a central cobalt(II) ion octahedrally coordinated by six water molecules, forming the hexaaquacobalt(II) cation, [Co(H₂O)₆]²⁺. The charge is balanced by two tetrafluoroborate anions, [BF₄]⁻. The weakly coordinating nature of the tetrafluoroborate anion makes this compound a valuable and versatile precursor for the synthesis of a wide range of novel cobalt(II) complexes.[1] Its applications span catalysis, materials science, and electrochemistry.[2] For drug development professionals, its utility lies in serving as a starting material for creating sophisticated cobalt-based therapeutic agents, including hypoxia-activated prodrugs.[3][4][5]

Physical and Chemical Properties

This compound is a red crystalline solid that is stable under standard laboratory conditions.[2] It is known to be soluble in water and other polar solvents.[2][6][7] The compound is paramagnetic due to the presence of the high-spin Co(II) ion (d⁷ configuration).[6]

Quantitative Physical and Chemical Data

The following tables summarize the key quantitative properties of this compound.

Identifier Value Reference
CAS Number15684-35-2[8][9]
Molecular FormulaCo(BF₄)₂·6H₂O[9]
Molecular Weight340.63 g/mol [9][10]
IUPAC Namecobalt(2+);ditetrafluoroborate;hexahydrate[8][10]
Physical Property Value Reference
AppearanceRed crystalline solid[2]
Melting PointPhase transitions observed in the range of 120 - 330 K[11]
SolubilitySoluble in water and polar solvents[2][6][7]
DensityData not available
Spectroscopic and Magnetic Properties Value Reference
UV-Vis Absorption (λmax for [Co(H₂O)₆]²⁺)~510 nm[12]
Key IR Absorption Bands (BF₄⁻, asymmetric stretch)1000 - 1100 cm⁻¹
Key IR Absorption Bands (Coordinated H₂O, O-H stretch)3000 - 3500 cm⁻¹ (broad)
Key IR Absorption Bands (Coordinated H₂O, H-O-H bend)~1600 - 1630 cm⁻¹
Magnetic Moment (μeff)Spin-only (calculated): ~3.87 B.M.[13]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis via Direct Neutralization

This protocol describes a common laboratory-scale synthesis from cobalt(II) carbonate and tetrafluoroboric acid.[1]

Materials:

  • Cobalt(II) Carbonate (CoCO₃)

  • 48-50% Tetrafluoroboric Acid (HBF₄) solution in water

  • Deionized water

  • Ethanol (B145695)

Procedure:

  • In a fume hood, slowly add a stoichiometric amount of solid Cobalt(II) Carbonate to a stirred solution of 48-50% tetrafluoroboric acid. A 1:2 molar ratio of CoCO₃ to HBF₄ should be used.

  • The addition should be performed portion-wise to control the effervescence (CO₂ evolution).

  • After the addition is complete, gently warm the solution to approximately 40-50°C and continue stirring for 1-2 hours to ensure the reaction goes to completion.

  • Filter the resulting warm, pink-red solution to remove any unreacted carbonate.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Collect the red crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol to remove any residual acid.

  • Dry the product in a desiccator over a suitable drying agent.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process CoCO3 Cobalt(II) Carbonate Reaction 1. Slow Addition & Neutralization CoCO3->Reaction HBF4 Tetrafluoroboric Acid HBF4->Reaction Heating 2. Gentle Heating (40-50°C, 1-2h) Reaction->Heating CO₂ evolution Filtration1 3. Hot Filtration Heating->Filtration1 Crystallization 4. Slow Cooling & Crystallization Filtration1->Crystallization Filtration2 5. Vacuum Filtration Crystallization->Filtration2 Drying 6. Desiccator Drying Filtration2->Drying Product Final Product: Co(H₂O)₆₂ Crystals Drying->Product

Caption: Synthesis workflow for this compound.
Characterization Protocols

3.2.1 Single-Crystal X-ray Diffraction:

  • Crystal Selection: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (e.g., to 100 K). It is then exposed to a monochromatic X-ray beam.

  • Diffraction Measurement: Diffraction data are collected as the crystal is rotated. The intensities and positions of the diffracted X-rays are recorded by a detector.

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and subsequently refined to yield precise atomic positions and bond lengths. The expected result is an octahedral [Co(H₂O)₆]²⁺ cation and two tetrahedral BF₄⁻ anions in the crystal lattice.[1]

3.2.2 Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):

  • Sample Preparation: A small, accurately weighed amount of the crystalline sample (e.g., 5-10 mg) is placed into an alumina (B75360) or platinum crucible.

  • Analysis: The crucible is placed in the TGA-DSC instrument.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Interpretation: The TGA curve will show mass loss as a function of temperature, corresponding to the sequential loss of the six water molecules of hydration. The DSC curve will show endothermic or exothermic peaks associated with phase transitions, melting, and decomposition.[11][14]

3.2.3 UV-Visible (UV-Vis) Spectroscopy:

  • Sample Preparation: Prepare a dilute aqueous solution of the compound of known concentration.

  • Measurement: Record the absorbance spectrum of the solution over the range of 350-800 nm using a dual-beam UV-Vis spectrophotometer, with deionized water as the reference.

  • Data Analysis: The spectrum is expected to show a characteristic broad absorption peak for the d-d transitions of the high-spin d⁷ [Co(H₂O)₆]²⁺ ion, with a maximum absorbance (λmax) around 510 nm.[12]

Role in Drug Development: Hypoxia-Activated Prodrugs

While this compound is not itself a therapeutic agent, it is a key precursor for synthesizing advanced cobalt(III) complexes that function as hypoxia-activated prodrugs.[5] This strategy is highly relevant for cancer therapy, as many solid tumors contain regions of low oxygen (hypoxia).[3][15]

Mechanism of Action:

  • Prodrug Design: A cytotoxic (cell-killing) ligand is coordinated to a stable, kinetically inert Cobalt(III) center. The resulting Co(III) complex is non-toxic because the active ligand is securely bound and unable to interact with its biological target.[16]

  • Selective Activation: In the reductive environment of hypoxic tumor cells, the inert Co(III) center is reduced to the labile Co(II) state.[5]

  • Drug Release: The Co(II) complex is kinetically labile, meaning it rapidly releases its ligands. This process liberates the cytotoxic drug specifically within the tumor, where it can then exert its therapeutic effect.[4]

  • Minimized Side Effects: Because the drug is only activated in the hypoxic tumor microenvironment, damage to healthy, well-oxygenated tissues is minimized, leading to a wider therapeutic window.[17]

Hypoxia_Activation cluster_normoxia Normoxic (Healthy) Tissue cluster_hypoxia Hypoxic (Tumor) Tissue Prodrug_N Inactive Co(III) Prodrug (Stable, Inert) NoEffect No Drug Release (Minimal Toxicity) Prodrug_N->NoEffect Stable Prodrug_H Inactive Co(III) Prodrug Reduction Reduction (Co³⁺ + e⁻ → Co²⁺) Prodrug_H->Reduction LabileCo Labile Co(II) Complex Reduction->LabileCo Forms labile complex ActiveDrug Active Cytotoxic Drug Released CellDeath Tumor Cell Death ActiveDrug->CellDeath LabileCo->ActiveDrug Rapid ligand release

Caption: General mechanism of a hypoxia-activated Cobalt(III) prodrug.

Conclusion

This compound is a foundational compound in modern coordination chemistry. Its well-defined structure and the weakly coordinating nature of its anion make it an ideal starting point for synthesizing a diverse array of cobalt complexes. For researchers in drug development, understanding the properties and synthetic utility of this precursor is the first step toward designing innovative metal-based therapeutics, such as targeted, hypoxia-activated anticancer agents. The experimental protocols and mechanistic insights provided in this guide serve as a critical resource for leveraging this versatile compound in advanced research applications.

References

An In-depth Technical Guide to the Molecular Structure and Geometry of Cobalt(II) Tetrafluoroborate Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and geometry of cobalt(II) tetrafluoroborate (B81430) hexahydrate, Co(BF₄)₂·6H₂O. The information presented is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's physicochemical properties.

Molecular Structure and Geometry

Cobalt(II) tetrafluoroborate hexahydrate is an inorganic salt that, in the solid state, is composed of a central cobalt(II) cation, six water molecules of hydration, and two tetrafluoroborate counter-anions. The crystal structure consists of the complex cation, hexaaquacobalt(II) ([Co(H₂O)₆]²⁺), and two non-coordinating tetrafluoroborate anions ([BF₄]⁻)[1].

The [Co(H₂O)₆]²⁺ cation exhibits a well-defined octahedral geometry . The cobalt(II) ion is located at the center of the octahedron, with the oxygen atoms of the six water molecules occupying the vertices. These water molecules act as ligands, directly coordinating to the cobalt ion. The tetrafluoroborate anions are situated in the crystal lattice and are not directly bonded to the cobalt ion, serving to balance the positive charge of the complex cation.

This compound is part of an isomorphous series of hexaaquametal(II) tetrafluoroborates, with the general formula --INVALID-LINK--₂, where M can be other divalent metal ions such as Manganese (Mn), Iron (Fe), Nickel (Ni), or Zinc (Zn). The isomorphous nature of this series indicates that these compounds share the same crystal structure, with slight variations in lattice parameters and bond lengths due to the differing ionic radii of the central metal ions.

Crystallographic Data
ParameterValue
Crystal SystemTrigonal
Space GroupR-3
a, b (Å)9.65
c (Å)10.05
α, β (°)90
γ (°)120
Ni-O Bond Length (Å)~2.06 - 2.09
O-Ni-O Bond Angles (°)~90 and 180 (idealized octahedral)

Note: The crystallographic data presented is for the isomorphous compound --INVALID-LINK--₂ and serves as a close approximation for --INVALID-LINK--₂.

Experimental Protocols

The determination of the molecular structure and geometry of this compound involves several key experimental techniques.

Synthesis of Co(H₂O)₆₂

A general method for the synthesis of hexaaquametal(II) tetrafluoroborates involves the reaction of the corresponding metal carbonate or hydroxide (B78521) with tetrafluoroboric acid.

Materials:

  • Cobalt(II) carbonate (CoCO₃) or Cobalt(II) hydroxide (Co(OH)₂)

  • Tetrafluoroboric acid (HBF₄, ~48-50% aqueous solution)

  • Distilled water

  • Ethanol (B145695) (optional, for washing)

  • Diethyl ether (optional, for washing)

Procedure:

  • In a fume hood, a stoichiometric amount of cobalt(II) carbonate or hydroxide is slowly added to a stirred aqueous solution of tetrafluoroboric acid. The addition should be done portion-wise to control the effervescence if carbonate is used.

  • The mixture is stirred until the cobalt salt is completely dissolved, resulting in a clear pink solution.

  • The solution is gently heated to encourage complete reaction and then filtered to remove any unreacted starting material.

  • The filtrate is allowed to slowly evaporate at room temperature. The formation of pink crystals will occur over time.

  • Once a suitable amount of crystals has formed, they are isolated by filtration.

  • The crystals are washed with a small amount of cold distilled water, followed by ethanol and diethyl ether to facilitate drying.

  • The final product is dried in a desiccator over a suitable drying agent.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Instrumentation:

  • A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).

Procedure:

  • A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential solvent loss.

  • A preliminary diffraction pattern is collected to determine the unit cell parameters and crystal system.

  • A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

  • The collected data is processed, including integration of reflection intensities and corrections for absorption.

  • The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

  • The structural model is refined using least-squares methods to optimize the atomic positions, and thermal parameters.

Spectroscopic Characterization

Vibrational spectroscopy (FT-IR and Raman) is used to confirm the presence of the functional groups within the compound.

Instrumentation:

  • FT-IR spectrometer with a suitable source, beamsplitter, and detector.

Procedure:

  • A small amount of the crystalline sample is finely ground with dry potassium bromide (KBr) in an agate mortar.

  • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • The KBr pellet is placed in the sample holder of the FT-IR spectrometer.

  • The infrared spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

Instrumentation:

  • Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm) and a sensitive detector.

Procedure:

  • A small amount of the crystalline sample is placed on a microscope slide or in a capillary tube.

  • The sample is positioned under the microscope objective of the Raman spectrometer.

  • The laser is focused on the sample, and the scattered light is collected and analyzed.

  • The Raman spectrum is recorded over the desired spectral range.

Spectroscopic Data

The vibrational spectra of this compound are characterized by the vibrational modes of the coordinated water molecules and the tetrafluoroborate anion.

Vibrational ModeFT-IR (cm⁻¹)Raman (cm⁻¹)
O-H stretching of coordinated H₂O~3400-3200~3400-3200
H-O-H bending of coordinated H₂O~1630~1630
ν₃ (asymmetric stretching) of BF₄⁻~1100-1000Weak
ν₁ (symmetric stretching) of BF₄⁻Inactive~770
ν₄ (bending) of BF₄⁻~530~530
ν₂ (bending) of BF₄⁻~355~355
Co-O stretching~400-300~400-300

Experimental and Logical Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of the molecular structure and geometry of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Structural and Spectroscopic Characterization cluster_data_analysis Data Analysis and Interpretation cluster_results Final Structural Information synthesis Synthesis of Co(BF4)2·6H2O sc_xrd Single-Crystal X-ray Diffraction synthesis->sc_xrd Crystal Selection ftir FT-IR Spectroscopy synthesis->ftir raman Raman Spectroscopy synthesis->raman structure_solution Structure Solution and Refinement sc_xrd->structure_solution spectral_analysis Vibrational Mode Assignment ftir->spectral_analysis raman->spectral_analysis molecular_geometry Molecular Geometry (Octahedral [Co(H2O)6]2+) structure_solution->molecular_geometry bond_parameters Bond Lengths and Angles structure_solution->bond_parameters vibrational_data Spectroscopic Fingerprint spectral_analysis->vibrational_data

Fig. 1: Experimental workflow for the characterization of this compound.

References

Synthesis and Preparation of Cobalt(II) Tetrafluoroborate Hexahydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, preparation, and characterization of Cobalt(II) tetrafluoroborate (B81430) hexahydrate (Co(BF₄)₂·6H₂O). This document details experimental protocols, key physicochemical properties, safety information, and its application as a precursor in the synthesis of advanced materials and potentially bioactive complexes.

Physicochemical Properties

Cobalt(II) tetrafluoroborate hexahydrate is a red crystalline powder or red-orange to brown crystalline solid.[1][2] It is characterized by its solubility in water and other polar solvents.[3] The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula Co(BF₄)₂·6H₂O[3]
Molecular Weight 340.63 g/mol [3][4]
CAS Number 15684-35-2[1][3]
Appearance Red crystalline powder or red-orange to brown crystals[1][2]
Melting Point 70-80 °C[1]
Purity (Commercial Grades) ≥96% to 99.999%[2]
Solubility Soluble in water[5]

Experimental Protocols for Synthesis

The most common and efficient laboratory-scale synthesis of this compound involves the direct neutralization of a cobalt(II) salt, such as cobalt(II) carbonate or cobalt(II) hydroxide, with tetrafluoroboric acid.

Synthesis from Cobalt(II) Carbonate

This method relies on the reaction of cobalt(II) carbonate with a stoichiometric excess of tetrafluoroboric acid, followed by crystallization.

Reaction: CoCO₃ + 2HBF₄ + 5H₂O → Co(BF₄)₂·6H₂O + CO₂

Methodology:

  • Reaction Setup: In a well-ventilated fume hood, carefully add a stoichiometric amount of cobalt(II) carbonate to a solution of tetrafluoroboric acid (HBF₄). A 1:2 molar ratio of cobalt(II) carbonate to tetrafluoroboric acid is typically used to ensure complete neutralization of the acid.

  • Temperature Control: Maintain the reaction temperature in a controlled range of 25–40°C. This prevents the decomposition of the tetrafluoroboric acid while allowing the reaction to proceed. The evolution of carbon dioxide gas indicates the progress of the reaction.

  • Filtration: Once the evolution of CO₂ ceases, filter the resulting solution to remove any unreacted starting materials.

  • Crystallization: Concentrate the filtrate under reduced pressure. Cool the concentrated solution to induce the crystallization of pink to violet crystals of this compound.

  • Drying: The crystals can then be separated and dried.

With controlled evaporation, this dissolution method can achieve yields exceeding 95%.

Alternative Synthesis from Cobalt(II) Hydroxide

A similar neutralization reaction can be performed using cobalt(II) hydroxide, which offers the advantage of having water as the only byproduct, simplifying the purification process.

Reaction: Co(OH)₂ + 2HBF₄ + 4H₂O → Co(BF₄)₂·6H₂O

The experimental procedure is analogous to the one described for cobalt(II) carbonate, involving the controlled addition of the cobalt salt to the acid, followed by filtration and crystallization.

Characterization and Quality Control

To ensure the purity and identity of the synthesized this compound, several analytical techniques are employed. The following table summarizes key characterization data.

Analysis TechniqueExpected Result
Elemental Analysis (ICP-MS) Cobalt content: ~17.0–17.6% by mass
Thermogravimetric Analysis (TGA) Mass loss of ~31.6% between 100–150°C, corresponding to the loss of six water molecules.
Infrared (IR) Spectroscopy B-F stretching vibrations appearing at approximately 1080 cm⁻¹ and 530 cm⁻¹.

In the solid state, the crystal structure of this compound consists of a central cobalt(II) ion octahedrally coordinated by six water molecules, forming the complex cation [Co(H₂O)₆]²⁺. The tetrafluoroborate ions (BF₄⁻) act as counter-ions.

Role in the Synthesis of Bioactive Complexes

This compound is a valuable precursor for the synthesis of a wide range of cobalt(II) complexes. The tetrafluoroborate anion is weakly coordinating, meaning it is easily displaced by other ligands. This property makes the cobalt(II) ion readily available to form new coordination compounds with potentially enhanced biological activity. For instance, it is used as a starting material for homometallic, trinuclear heteroscorpionate complexes, which are studied for their electronic and magnetic properties.[1] The development of cobalt complexes with bioactive ligands is an active area of research aimed at creating more effective therapeutic agents.

The general workflow for utilizing Cobalt(II) tetrafluorobrate hexahydrate as a precursor is depicted below.

G Workflow for Synthesis of Bioactive Cobalt Complexes A Co(BF₄)₂·6H₂O (Precursor) C Reaction in Anhydrous Solvent (e.g., Methanol) A->C B Bioactive Ligand(s) B->C D Formation of Bioactive Cobalt Complex C->D E Purification and Characterization D->E F Biological Activity Screening E->F

Caption: General workflow for the synthesis of bioactive cobalt complexes.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area.

Hazard InformationDescription
Hazard Codes C (Corrosive)
Hazard Statements H302: Harmful if swallowed.H312: Harmful in contact with skin.H314: Causes severe skin burns and eye damage.H332: Harmful if inhaled.
Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P303 + P361 + P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment Eyeshields, faceshields, gloves, and an appropriate respirator are recommended.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

The following diagram illustrates the logical relationship of the hazards associated with this compound.

G Hazard Relationships of Co(BF₄)₂·6H₂O A Co(BF₄)₂·6H₂O B Corrosive A->B C Harmful if Swallowed A->C D Harmful in Contact with Skin A->D E Harmful if Inhaled A->E F Causes Severe Skin Burns and Eye Damage B->F

Caption: Hazard relationships for this compound.

References

An In-depth Technical Guide to the Solubility of Cobalt(II) Tetrafluoroborate Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Cobalt(II) tetrafluoroborate (B81430) hexahydrate in various solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information, detailed experimental protocols for determining solubility, and a workflow for these experimental procedures. This guide is intended to be a valuable resource for laboratory work involving this compound.

Introduction to Cobalt(II) Tetrafluoroborate Hexahydrate

This compound, with the chemical formula Co(BF₄)₂·6H₂O, is a versatile inorganic salt. It is recognized for its stability and is utilized in a range of applications including catalysis, electrochemistry, and materials science.[1] A key physical property for its application is its solubility, which dictates its utility in solution-based chemical processes.

Solubility Profile

This compound is generally characterized as being soluble in water and other polar solvents.[1][2] While precise quantitative data is not widely available in scientific literature, the following table summarizes the qualitative solubility in several common solvents. The solubility of this compound can be influenced by temperature.[2]

Data Presentation: Qualitative Solubility of this compound

SolventChemical FormulaQualitative SolubilityReference
WaterH₂OSoluble[2][3]
Polar Solvents-Soluble[1]

Note: The lack of specific quantitative values (e.g., in g/100 mL) in literature necessitates experimental determination for specific applications.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established methods for determining the solubility of inorganic salts can be employed. These protocols are generalized and may require optimization for specific solvents and temperature ranges.

Isothermal Saturation Method

This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed container. The presence of undissolved solid is essential to ensure the solution is saturated.

    • Equilibrate the mixture by placing the container in a constant-temperature bath and agitating it for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully extract a known volume of the clear, supernatant liquid. It is crucial to avoid transferring any solid particles.

    • Determine the concentration of this compound in the extracted sample using a suitable analytical technique, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES) to quantify the cobalt concentration.

  • Data Calculation:

    • From the determined concentration and the volume of the sample, calculate the mass of the dissolved salt.

    • Express the solubility in desired units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).

Gravimetric Method

This method involves evaporating the solvent from a known mass of a saturated solution and weighing the remaining solute.

Methodology:

  • Preparation of Saturated Solution:

    • Prepare a saturated solution as described in the Isothermal Saturation Method (Section 3.1, step 1).

  • Sample Measurement and Evaporation:

    • Carefully decant a known mass of the clear, saturated solution into a pre-weighed container.

    • Heat the container gently to evaporate the solvent completely. This should be done in a fume hood and at a temperature that does not cause decomposition of the this compound.

    • Once the solvent is evaporated, cool the container in a desiccator to prevent moisture absorption and then weigh it.

  • Data Calculation:

    • The mass of the dissolved salt is the final mass of the container with the dried residue minus the initial mass of the empty container.

    • The mass of the solvent is the initial mass of the saturated solution minus the mass of the dissolved salt.

    • Calculate the solubility, typically expressed as grams of solute per 100 grams of solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the Isothermal Saturation Method.

experimental_workflow start Start prep_solution Prepare Supersaturated Solution (Excess Solute in Solvent) start->prep_solution equilibration Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep_solution->equilibration settling Allow Undissolved Solid to Settle equilibration->settling sampling Extract Known Volume of Supernatant settling->sampling analysis Analyze Solute Concentration (e.g., AAS, ICP-OES) sampling->analysis calculation Calculate Solubility (g/100mL or mol/L) analysis->calculation end End calculation->end

Caption: Experimental Workflow for Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound is not readily found in common chemical literature, it is well-established that the compound is soluble in water and polar solvents. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a solid foundation for their determination in a laboratory setting. Researchers and drug development professionals are encouraged to perform their own solubility tests under their specific experimental conditions to ensure accuracy and reproducibility.

References

Unveiling the Crystal Architecture of Hexaaquacobalt(II) Tetrafluoroborate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of hexaaquacobalt(II) tetrafluoroborate (B81430), [Co(H₂O)₆][BF₄]₂, a compound of interest to researchers in coordination chemistry, materials science, and drug development. This document details the structural parameters, experimental protocols for its characterization, and visual representations of its molecular arrangement and analytical workflow.

Core Structural Characteristics

Hexaaquacobalt(II) tetrafluoroborate is an ionic complex consisting of a central cobalt(II) ion octahedrally coordinated by six water molecules, forming the complex cation [Co(H₂O)₆]²⁺. The charge is balanced by two tetrafluoroborate anions, [BF₄]⁻. The vibrant pink or red color of the crystalline solid is characteristic of the hexaaquacobalt(II) cation.

Crystallographic Data

The following table summarizes the expected crystallographic parameters for hexaaquacobalt(II) tetrafluoroborate, based on the data reported for the isomorphous hexaaquacobalt(II) perchlorate (B79767).[1]

ParameterValue (for --INVALID-LINK--₂)
Crystal SystemOrthorhombic
Space GroupPmn2₁ (assumed based on isomorphism)
a7.76 Å
b13.44 Å
c5.20 Å
α, β, γ90°
Z2 (assumed)
V542.5 ų

Note: These data are for --INVALID-LINK--₂ and are presented as a close approximation for [Co(H₂O)₆][BF₄]₂ due to their isomorphous nature.

Experimental Protocols

Synthesis and Crystal Growth

Single crystals of hexaaquacobalt(II) tetrafluoroborate can be prepared by the reaction of cobalt(II) carbonate or cobalt(II) hydroxide (B78521) with tetrafluoroboric acid.

Protocol:

  • To a solution of tetrafluoroboric acid (HBF₄), slowly add stoichiometric amounts of cobalt(II) carbonate (CoCO₃) with constant stirring until effervescence ceases. The reaction proceeds as follows: CoCO₃ + 2HBF₄ + 5H₂O → [Co(H₂O)₆][BF₄]₂ + CO₂

  • Alternatively, cobalt(II) hydroxide (Co(OH)₂) can be used as the starting material.

  • Gently heat the resulting pink solution to ensure complete reaction and to obtain a saturated solution.

  • Allow the solution to cool slowly to room temperature.

  • Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent at room temperature over several days.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is achieved through single-crystal X-ray diffraction.

Methodology:

  • A suitable single crystal is mounted on a goniometer.

  • Data is collected at a controlled temperature (typically 100 K or 298 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

  • The diffraction data is processed to determine the unit cell parameters and space group.

  • The structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms of the water molecules can be located from the difference Fourier map and refined isotropically.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is employed to identify the functional groups present in the complex.

Procedure:

  • A small amount of the crystalline sample is ground with potassium bromide (KBr) to form a fine powder.

  • The mixture is pressed into a thin, transparent pellet.

  • The FTIR spectrum is recorded in the range of 4000-400 cm⁻¹.

  • Characteristic absorption bands for the O-H stretching of coordinated water molecules, and the B-F stretching of the tetrafluoroborate anion are expected.

UV-Visible Spectroscopy:

UV-Vis spectroscopy is used to study the electronic transitions of the cobalt(II) ion, which give rise to its characteristic color.

Procedure:

  • A solution of the complex is prepared in a suitable solvent (e.g., water).

  • The UV-Vis absorption spectrum is recorded over a range of approximately 300-800 nm.

  • The spectrum is expected to show a characteristic absorption band in the visible region, corresponding to the d-d electronic transitions of the octahedral Co(II) center.

Thermal Analysis

Differential Scanning Calorimetry (DSC):

DSC is utilized to investigate phase transitions and thermal stability of the compound.

Procedure:

  • A small, weighed amount of the sample is placed in an aluminum pan.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • The heat flow to the sample is measured as a function of temperature.

  • Endothermic or exothermic peaks in the DSC thermogram indicate phase transitions or decomposition events. Studies on the --INVALID-LINK--₂ series (where Me = Mn, Fe, Co, Ni, Zn) have revealed solid polymorphism with multiple phase transitions in the temperature range of 120-330 K.

Visualizations

The following diagrams illustrate the key structural features and the experimental workflow for the characterization of hexaaquacobalt(II) tetrafluoroborate.

experimental_workflow cluster_synthesis Synthesis & Crystal Growth cluster_characterization Characterization cluster_data_analysis Data Analysis & Structure Elucidation s1 CoCO3 / Co(OH)2 + HBF4 s2 Reaction in Aqueous Solution s1->s2 s3 Slow Evaporation s2->s3 s4 Single Crystals s3->s4 c1 Single-Crystal X-ray Diffraction s4->c1 c2 FTIR Spectroscopy s4->c2 c3 UV-Vis Spectroscopy s4->c3 c4 Thermal Analysis (DSC) s4->c4 d1 Crystallographic Data (Unit Cell, Space Group) c1->d1 d3 Vibrational Modes c2->d3 d4 Electronic Transitions c3->d4 d5 Phase Transitions c4->d5 d2 Molecular Structure (Bond Lengths, Angles) d1->d2

Caption: Experimental workflow for the synthesis and characterization of [Co(H₂O)₆][BF₄]₂.

Caption: Coordination geometry of the [Co(H₂O)₆]²⁺ cation and the [BF₄]⁻ anion.

References

An In-depth Technical Guide to the Thermal Decomposition of Cobalt(II) Tetrafluoroborate Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of cobalt(II) tetrafluoroborate (B81430) hexahydrate, Co(BF₄)₂·6H₂O. The information presented herein is curated for professionals in research and development who require a deep understanding of the material's thermal behavior for applications in catalysis, materials science, and pharmaceutical development. This document details the expected decomposition pathway, summarizes key quantitative data based on analogous compounds, outlines detailed experimental protocols, and provides visual representations of the processes involved.

Introduction

Cobalt(II) tetrafluoroborate hexahydrate is a versatile inorganic compound utilized in a variety of chemical syntheses and applications. Its thermal stability and decomposition pathway are critical parameters for its use in high-temperature processes, such as the preparation of catalysts or the synthesis of cobalt-containing materials. Understanding the thermal decomposition of this hydrated salt is essential for controlling reaction conditions and predicting the nature of the resulting products.

The thermal decomposition of metal hexahydrate tetrafluoroborates typically proceeds through a multi-step process involving dehydration followed by the decomposition of the anhydrous salt. This guide will explore this process in detail, drawing on established analytical techniques and analogous scientific literature.

Decomposition Pathway

The thermal decomposition of this compound is expected to occur in distinct stages upon heating. Based on studies of analogous compounds, particularly cadmium(II) tetrafluoroborate hexahydrate, the following decomposition pathway is proposed[1]:

  • Initial Dehydration: The process begins with the loss of water molecules. It is anticipated that the hexahydrate will first lose a portion of its water of hydration to form a lower hydrate, likely the tetrahydrate.

  • Further Dehydration and Decomposition: As the temperature increases, the remaining water molecules are removed. This stage is often accompanied by the simultaneous decomposition of the tetrafluoroborate anion.

  • Formation of Final Products: The ultimate solid residue of the decomposition is expected to be cobalt(II) fluoride (B91410) (CoF₂), with the gaseous byproducts including boron trifluoride (BF₃) and hydrogen fluoride (HF).

This proposed pathway is visualized in the diagram below.

DecompositionPathway Proposed Thermal Decomposition Pathway of Co(BF₄)₂·6H₂O CoBF4_6H2O Co(BF₄)₂·6H₂O (s) CoBF4_4H2O Co(H₂O)₄₂ (s) + 2H₂O (g) CoBF4_6H2O->CoBF4_4H2O Heat (Step 1) Decomposition Simultaneous Dehydration and Decomposition CoBF4_4H2O->Decomposition Further Heating (Step 2) CoF2 CoF₂ (s) + 2BF₃ (g) + 2HF (g) + 2H₂O (g) Decomposition->CoF2

Caption: Proposed multi-step thermal decomposition of this compound.

Quantitative Data

Table 1: Summary of Thermal Decomposition Stages

StageTemperature Range (°C)Process
180 - 150Dehydration
2150 - 400Simultaneous Dehydration and Decomposition

Table 2: Mass Loss Data

StageInitial SpeciesFinal SpeciesTheoretical Mass Loss (%)
1Co(BF₄)₂·6H₂O--INVALID-LINK--₂10.57
2--INVALID-LINK--₂CoF₂71.48 (relative to tetrahydrate)
Overall Co(BF₄)₂·6H₂O CoF₂ 74.47

Experimental Protocols

The investigation of the thermal decomposition of this compound involves several key analytical techniques. The following protocols are detailed to provide a framework for conducting these experiments.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature ranges of decomposition and the associated mass changes.

Instrumentation: A simultaneous TGA-DTA instrument is recommended.

Methodology:

  • Accurately weigh 5-10 mg of this compound into an alumina (B75360) or platinum crucible.

  • Place the crucible in the TGA-DTA instrument.

  • Heat the sample from room temperature to 600 °C at a constant heating rate of 10 °C/min.

  • Use an inert atmosphere, such as nitrogen or argon, with a flow rate of 50 mL/min to prevent oxidative side reactions.

  • Record the mass loss (TGA curve) and the temperature difference between the sample and a reference (DTA curve) as a function of temperature.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with phase transitions and chemical reactions during decomposition.

Instrumentation: A DSC instrument.

Methodology:

  • Accurately weigh 2-5 mg of the sample into an aluminum pan. If higher temperatures are expected, use a more robust pan material.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample from room temperature to 400 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature. Endothermic and exothermic events will be observed as peaks on the DSC curve.

In-situ High-Temperature X-ray Diffraction (HT-XRD)

Objective: To identify the crystalline phases present at various stages of the thermal decomposition.

Instrumentation: An X-ray diffractometer equipped with a high-temperature stage.

Methodology:

  • Prepare a flat sample of this compound on the sample holder of the high-temperature stage.

  • Record a baseline XRD pattern at room temperature.

  • Heat the sample in stages to predetermined temperatures corresponding to the events observed in the TGA-DTA and DSC analyses.

  • At each temperature stage, allow the sample to equilibrate for a short period before collecting the XRD pattern.

  • Collect XRD data over a 2θ range appropriate for identifying the expected cobalt compounds and their intermediates.

  • The analysis of the diffraction patterns will reveal the changes in the crystalline structure as a function of temperature.

The following diagram illustrates the general workflow for the experimental analysis.

ExperimentalWorkflow Experimental Workflow for Thermal Analysis Sample Co(BF₄)₂·6H₂O Sample TGA_DTA TGA-DTA Analysis Sample->TGA_DTA DSC DSC Analysis Sample->DSC HT_XRD In-situ HT-XRD Analysis Sample->HT_XRD Data_Analysis Data Analysis and Interpretation TGA_DTA->Data_Analysis DSC->Data_Analysis HT_XRD->Data_Analysis Decomposition_Pathway Elucidation of Decomposition Pathway Data_Analysis->Decomposition_Pathway Quantitative_Data Quantitative Thermal Data Data_Analysis->Quantitative_Data Crystalline_Phases Identification of Crystalline Phases Data_Analysis->Crystalline_Phases

Caption: A flowchart illustrating the experimental procedures for thermal analysis.

Conclusion

This technical guide provides a detailed theoretical framework for understanding the thermal decomposition of this compound. The proposed multi-step decomposition pathway, involving initial dehydration followed by simultaneous dehydration and decomposition to cobalt(II) fluoride, is supported by analogous studies of similar metal tetrafluoroborate hydrates. The outlined experimental protocols for TGA-DTA, DSC, and in-situ HT-XRD offer a robust methodology for the empirical investigation of this process. The quantitative data, while based on analogy, provides a useful starting point for experimental design and interpretation. For professionals in materials science, catalysis, and drug development, a thorough understanding of the thermal behavior of this compound is paramount for its effective and safe application.

References

Cobalt(II) tetrafluoroborate hexahydrate safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety data and handling precautions for Cobalt(II) tetrafluoroborate (B81430) hexahydrate. The information is intended to support safe laboratory practices and ensure the well-being of personnel working with this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of Cobalt(II) tetrafluoroborate hexahydrate is presented in the table below. This data is essential for understanding the substance's behavior under various laboratory conditions.

PropertyValueReference
Chemical Formula B₂CoF₈H₁₂O₆[1][2][3]
Molecular Weight 340.63 g/mol [1][2][3]
Appearance Red-orange to brown crystals or powder
Purity ≥96-99%[3]
CAS Number 15684-35-2[1][2][3]
Storage Store at room temperature in a dry, cool, and well-ventilated area.[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] It is crucial to understand these hazards to implement appropriate safety measures.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
GHS Hazard Pictograms and Meanings

The following diagram illustrates the GHS pictograms associated with this compound and their corresponding hazard indications.

Caption: GHS Pictograms for this compound.

Experimental Protocols for Toxicity Assessment

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

  • Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step (mortality or survival) determines the dosage for the next step. The goal is to classify the substance into a specific toxicity class rather than determining a precise LD50 value.

  • Animal Model: Typically, young adult female rats are used.

  • Procedure:

    • Animals are fasted prior to dosing.

    • A single dose of the substance is administered by gavage.

    • The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • Based on the number of mortalities within a specified period, the next step may involve dosing at a higher or lower fixed dose level.

Acute Dermal Toxicity - OECD Guideline 402

This guideline outlines the procedure for assessing acute toxicity via skin contact.

  • Principle: A single dose of the substance is applied to the skin of several experimental animals.

  • Animal Model: Albino rabbits or rats are commonly used.

  • Procedure:

    • The fur is clipped from the dorsal area of the trunk of the test animals.

    • The test substance is applied uniformly over an area of at least 10% of the body surface area.

    • The treated area is covered with a porous gauze dressing for 24 hours.

    • After the exposure period, the residual test substance is removed.

    • Animals are observed for mortality and signs of toxicity for 14 days.

Acute Inhalation Toxicity - OECD Guideline 403

This method is used to determine the health hazards of short-term exposure to an airborne substance.

  • Principle: Animals are exposed to the substance, typically as a dust or aerosol, in a whole-body or nose-only inhalation chamber for a defined period (usually 4 hours).

  • Animal Model: Rats are the preferred species.

  • Procedure:

    • The test substance is dispersed in the air of an exposure chamber at a specific concentration.

    • Animals are exposed to the test atmosphere for a fixed duration.

    • Multiple concentration groups are typically used to determine a concentration-response relationship.

    • Animals are observed for signs of toxicity and mortality during and after exposure for at least 14 days.

Handling Precautions and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.

Required Personal Protective Equipment (PPE)

The following diagram outlines the necessary PPE for handling this substance.

PPE_Workflow cluster_ppe Required Personal Protective Equipment start Handling this compound eye_protection Eye and Face Protection (Chemical safety goggles and face shield) start->eye_protection skin_protection Skin Protection (Chemical-resistant gloves, lab coat, and apron) start->skin_protection respiratory_protection Respiratory Protection (Use in a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.) start->respiratory_protection

Caption: Required PPE for handling this compound.

Safe Handling Practices:
  • Ventilation: Always handle this substance in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.

  • Do Not Ingest or Inhale: Avoid breathing dust, fumes, or mists. Do not eat, drink, or smoke in areas where this chemical is handled or stored.

  • Hygiene: Wash hands thoroughly after handling. Remove contaminated clothing and wash it before reuse.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical. The following workflow provides a logical sequence of steps for emergency response.

Emergency Response Workflow for Spills and Exposure

Emergency_Response cluster_emergency Emergency Response Workflow spill_exposure Spill or Exposure Occurs evacuate Evacuate Immediate Area Alert others spill_exposure->evacuate inhalation Inhalation: Move to fresh air. Seek immediate medical attention. spill_exposure->inhalation If Inhaled skin_contact Skin Contact: Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention. spill_exposure->skin_contact If on Skin eye_contact Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention. spill_exposure->eye_contact If in Eyes ingestion Ingestion: Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention. spill_exposure->ingestion If Swallowed ppe Don Appropriate PPE evacuate->ppe For Spill Response contain Contain Spill (Use absorbent material like sand or vermiculite) ppe->contain collect Collect Spilled Material (Place in a sealed container for disposal) contain->collect decontaminate_area Decontaminate Spill Area collect->decontaminate_area

Caption: Emergency response workflow for spills and exposure incidents.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow this chemical to enter the environment.

Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. Always refer to the most current Safety Data Sheet (SDS) for this product before use and ensure that all personnel are adequately trained in its safe handling.

References

A Technical Guide to the Spectroscopic Characterization of Cobalt(II) Tetrafluoroborate Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopic properties of Cobalt(II) tetrafluoroborate (B81430) hexahydrate, Co(BF₄)₂·6H₂O. This compound serves as a valuable precursor in the synthesis of various cobalt(II) complexes due to the weakly coordinating nature of the tetrafluoroborate anion.[1] Spectroscopic analysis is crucial for confirming the structural integrity of the compound and for characterizing the coordination environment of the cobalt(II) ion.

In its solid state, the compound consists of a hexaaquacobalt(II) cation, [Co(H₂O)₆]²⁺, and two tetrafluoroborate anions, BF₄⁻.[1] The cobalt(II) center in the cation typically adopts an octahedral geometry, which dictates its electronic absorption spectrum.[1]

Infrared (IR) Spectroscopic Data

Infrared spectroscopy is a key analytical technique for identifying the vibrational modes of the constituent ions within Cobalt(II) tetrafluoroborate hexahydrate. The resulting spectrum provides a "fingerprint" that confirms the presence of both the hydrated cobalt cation and the tetrafluoroborate anion.[1] The primary vibrational bands are summarized in the table below.

Vibrational ModeIonTypical Frequency Range (cm⁻¹)Description
O-H Stretching[Co(H₂O)₆]²⁺3000 - 3500 (broad)Corresponds to the stretching vibrations of the coordinated water molecules.[1]
H-O-H Bending[Co(H₂O)₆]²⁺1600 - 1630Represents the bending (scissoring) motion of the coordinated water molecules.[1]
Asymmetric B-F Stretching (ν₃)BF₄⁻1000 - 1100A strong, characteristic absorption for the tetrafluoroborate anion due to its Td symmetry.[1]
B-F Bending (ν₄)BF₄⁻~520 - 530A secondary, weaker absorption band for the tetrafluoroborate anion.[1]

Note: The exact peak positions can be influenced by the physical state of the sample and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopic Data

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the d⁷ cobalt(II) ion in an octahedral ligand field, as found in the [Co(H₂O)₆]²⁺ complex.[2] These d-d transitions are typically broad and occur in the visible and near-infrared regions.[2] The key electronic transitions are detailed below.

TransitionWavenumber (cm⁻¹)Wavelength (nm)RegionDescription
⁴T₁g(F) → ⁴T₂g(F)~8,000 - 10,000~1250 - 1000Near-IRThe lowest energy spin-allowed d-d transition for octahedral Co(II).[2]
⁴T₁g(F) → ⁴A₂g(F)~16,000 - 18,000~625 - 555VisibleA two-electron transition, which results in a characteristically weak and less intense absorption band compared to other transitions.[2]
⁴T₁g(F) → ⁴T₁g(P)~19,000 - 22,000~525 - 455VisibleA high-energy, spin-allowed transition that often appears as a broad, intense band, giving the complex its characteristic pink/red color.[2]

Note: The molar absorptivity (ε) for these d-d transitions is typically low, as they are Laporte-forbidden.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Infrared Spectroscopy Protocol
  • Sample Preparation:

    • Prepare a solid dispersion of the sample. The most common method is creating a potassium bromide (KBr) pellet.

    • Thoroughly grind a small amount of this compound (approx. 1-2 mg) with ~200 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle.

    • Transfer the fine powder to a pellet-pressing die and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.

    • Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Perform a background subtraction on the acquired spectrum.

    • Identify the key vibrational bands and compare them to the expected frequencies for the [Co(H₂O)₆]²⁺ and BF₄⁻ ions.

UV-Vis Spectroscopy Protocol
  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration. Deionized water is a suitable solvent.

    • The concentration should be chosen such that the maximum absorbance falls within the optimal instrumental range (typically 0.1 to 1.0 AU). A concentration in the range of 0.01 to 0.1 M is often appropriate.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the solvent (deionized water) to be used as the reference/blank.

    • Fill a matching cuvette with the prepared sample solution.

    • Place the cuvettes in the spectrophotometer.

    • Scan the sample across the desired wavelength range (e.g., 300 to 1300 nm) to observe all relevant d-d transitions.

  • Data Analysis:

    • The instrument software will automatically subtract the solvent blank from the sample spectrum.

    • Identify the λₘₐₓ (wavelength of maximum absorbance) for each absorption band.

    • If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Visualized Experimental Workflow

The logical flow for the complete spectroscopic characterization of this compound, from sample handling to final data interpretation, is illustrated in the following diagram.

Spectroscopic_Workflow cluster_IR Infrared (IR) Analysis cluster_UV UV-Vis Analysis start Start: Obtain Co(BF4)2·6H2O Sample prep_ir Sample Prep: Grind with KBr, Press Pellet start->prep_ir prep_uv Sample Prep: Dissolve in H2O to known conc. start->prep_uv acq_ir Data Acquisition: FTIR Spectrometer (4000-400 cm-1) prep_ir->acq_ir analyze_ir Data Analysis: Identify Vibrational Modes (O-H, B-F stretches) acq_ir->analyze_ir end_node Final Report: Combined Spectroscopic Profile analyze_ir->end_node acq_uv Data Acquisition: UV-Vis Spectrophotometer (300-1300 nm) prep_uv->acq_uv analyze_uv Data Analysis: Identify d-d Transitions (e.g., 4T1g -> 4T2g) acq_uv->analyze_uv analyze_uv->end_node

Caption: Workflow for IR and UV-Vis spectroscopic characterization.

References

An In-depth Technical Guide to the Magnetic Properties of Cobalt(II) Tetrafluoroborate Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of cobalt(II) tetrafluoroborate (B81430) hexahydrate, Co(BF₄)₂·6H₂O. This document collates available data, outlines relevant experimental methodologies, and presents key concepts through structured data and visualizations to support advanced research and development activities.

Core Magnetic Properties and Electronic Structure

Cobalt(II) tetrafluoroborate hexahydrate is a crystalline solid in which the cobalt(II) ion is coordinated by six water molecules, forming a [Co(H₂O)₆]²⁺ octahedral complex, with two tetrafluoroborate anions, BF₄⁻, acting as counter-ions.[1] The magnetic properties of this compound are primarily dictated by the electronic configuration of the high-spin Co(II) ion (a d⁷ configuration) within this octahedral crystal field.

In a high-spin octahedral environment, the d⁷ configuration results in three unpaired electrons (S = 3/2), leading to paramagnetic behavior. The magnetic moment of such a complex is expected to have a significant orbital contribution in addition to the spin-only value, which can be partially quenched by the crystal field.[2]

Quantitative Magnetic Data (from Isostructural Analogue)

The following table summarizes the key magnetic parameters determined for Co(NH₄)₂(SO₄)₂·6H₂O, which are expected to be comparable for Co(BF₄)₂·6H₂O.

Magnetic ParameterValueSignificance
Curie-Weiss Temperature (θ) -0.60 KThe negative value indicates weak antiferromagnetic interactions between the Co(II) centers at low temperatures.[2]
Effective Magnetic Moment (µeff) 4.03 µBThis value is higher than the spin-only magnetic moment for three unpaired electrons (3.87 µB), indicating a significant unquenched orbital angular momentum contribution.[2]
Curie Constant (C) 2.03 emu·K·mol⁻¹This constant is derived from the temperature dependence of the magnetic susceptibility and is used to calculate the effective magnetic moment.[2]

Experimental Characterization of Magnetic Properties

The magnetic properties of cobalt(II) complexes are typically investigated using techniques such as SQUID (Superconducting Quantum Interference Device) magnetometry and Electron Paramagnetic Resonance (EPR) spectroscopy.

SQUID Magnetometry

SQUID magnetometry is a highly sensitive technique used to measure the magnetic moment of a sample as a function of temperature and applied magnetic field.

Experimental Protocol: DC Magnetic Susceptibility Measurement

  • Sample Preparation: A polycrystalline sample of this compound is carefully weighed and encapsulated in a gelatin capsule or a similar sample holder. To prevent any torque-induced preferential orientation of the crystallites in the magnetic field, the sample can be mulled in a viscous medium like eicosane.

  • Instrumentation: A Quantum Design MPMS (Magnetic Property Measurement System) or a similar SQUID magnetometer is utilized.

  • Measurement Parameters:

    • Temperature Range: Typically from 2 K to 300 K.

    • Applied DC Magnetic Field: A field of 1000 Oe (0.1 T) is commonly used for susceptibility measurements.

  • Data Collection:

    • Zero-Field-Cooled (ZFC): The sample is cooled from room temperature to the lowest measurement temperature (e.g., 2 K) in the absence of an applied magnetic field. The magnetic field is then applied, and the magnetic moment is measured as the temperature is increased.

    • Field-Cooled (FC): The sample is cooled from room temperature to the lowest measurement temperature under the applied magnetic field. The magnetic moment is then measured as the temperature is increased.

  • Data Analysis: The molar magnetic susceptibility (χM) is calculated from the measured magnetic moment. The data is often presented as χMT versus T. The Curie-Weiss law (χM = C / (T - θ)) is fitted to the high-temperature linear portion of the 1/χM vs. T plot to determine the Curie constant (C) and the Weiss temperature (θ). The effective magnetic moment (µeff) is then calculated using the equation µeff = √(8C).

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a technique that probes transitions between electron spin states in the presence of a magnetic field. It provides detailed information about the electronic structure and the local environment of paramagnetic species. For a high-spin Co(II) system, EPR can be used to determine the g-values and zero-field splitting parameters.

Experimental Protocol: X-band EPR Spectroscopy

  • Sample Preparation: A powdered sample of this compound is loaded into a quartz EPR tube.

  • Instrumentation: An X-band (≈ 9.5 GHz) EPR spectrometer is used.

  • Measurement Parameters:

    • Temperature: Measurements are typically performed at low temperatures (e.g., liquid helium temperature, 4.2 K) to observe the signals from the ground state.

    • Microwave Frequency: Maintained at a constant value.

    • Magnetic Field: Swept over a range to find the resonance condition.

  • Data Analysis: The resulting spectrum is analyzed to extract the g-values (gx, gy, gz) and potentially the zero-field splitting parameter (D), which provide insights into the magnetic anisotropy of the Co(II) ion.

Visualizations

Logical Relationship in Magnetic Analysis

The following diagram illustrates the logical workflow from the fundamental properties of the Co(II) ion to the experimentally determined magnetic behavior.

MagneticAnalysisWorkflow A Co(II) Ion d⁷ Electronic Configuration B [Co(H₂O)₆]²⁺ Octahedral Crystal Field A->B in Co(BF₄)₂·6H₂O C High-Spin State S = 3/2 B->C influences D Paramagnetic Behavior C->D results in E SQUID Magnetometry D->E is measured by F Magnetic Susceptibility (χ) vs. T E->F yields G Curie-Weiss Law Fitting F->G is analyzed by H Weiss Constant (θ) Effective Magnetic Moment (µ_eff) G->H determines SQUID_Workflow cluster_prep Sample Preparation cluster_measurement SQUID Measurement cluster_analysis Data Analysis A1 Weigh Polycrystalline Sample A2 Encapsulate in Holder A1->A2 B1 Mount Sample in Magnetometer A2->B1 B2 Cool to 2 K (Zero-Field) B1->B2 B3 Apply DC Magnetic Field B2->B3 B4 Measure Magnetic Moment vs. T B3->B4 C1 Calculate Molar Susceptibility (χ_M) B4->C1 C2 Plot χ_M*T vs. T C1->C2 C3 Fit Curie-Weiss Law C2->C3 C4 Determine µ_eff and θ C3->C4

References

Cobalt(II) Tetrafluoroborate Hexahydrate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on Cobalt(II) tetrafluoroborate (B81430) hexahydrate, a versatile inorganic compound with significant applications in catalysis, chemical synthesis, and materials science. This document provides a detailed overview of its chemical synonyms, key identifiers, and physical properties, alongside a logical representation of its nomenclature.

Nomenclature and Identification

Cobalt(II) tetrafluoroborate hexahydrate is known by a variety of synonyms across different chemical suppliers and databases. Understanding these alternative names is crucial for effective literature searches and procurement. The compound is unequivocally identified by its CAS Registry Number, with "15684-35-2" being the most consistently cited.[1][2][3][4][5][6] An alternative CAS number, "26490-63-1," is also mentioned.[7]

The following diagram illustrates the relationships between the primary name and its various synonyms and identifiers.

G Nomenclature of this compound cluster_synonyms Synonyms cluster_identifiers Identifiers This compound This compound Cobaltous tetrafluoroborate Cobaltous tetrafluoroborate This compound->Cobaltous tetrafluoroborate Cobalt fluoroborate Cobalt fluoroborate This compound->Cobalt fluoroborate cobalt(ii)fluoborate cobalt(ii)fluoborate This compound->cobalt(ii)fluoborate cobaltborofluoride cobaltborofluoride This compound->cobaltborofluoride cobaltborontetrafluoride cobaltborontetrafluoride This compound->cobaltborontetrafluoride cobaltoustetrafluoroborate cobaltoustetrafluoroborate This compound->cobaltoustetrafluoroborate tetrafluoro-borate(1-cobalt(2+) tetrafluoro-borate(1-cobalt(2+) This compound->tetrafluoro-borate(1-cobalt(2+) cobalt(2+) ditetrafluoroborate hydrate cobalt(2+) ditetrafluoroborate hydrate This compound->cobalt(2+) ditetrafluoroborate hydrate CAS: 15684-35-2 CAS: 15684-35-2 This compound->CAS: 15684-35-2 CAS: 26490-63-1 CAS: 26490-63-1 This compound->CAS: 26490-63-1 EC: 247-740-2 EC: 247-740-2 This compound->EC: 247-740-2 PubChem ID: 15771041 PubChem ID: 15771041 This compound->PubChem ID: 15771041 MDL: MFCD00243274 MDL: MFCD00243274 This compound->MDL: MFCD00243274

Caption: Relationship between the primary name and its synonyms and identifiers.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, compiled from various sources.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueReferences
Primary CAS Number 15684-35-2[1][2][3][4][5][6]
Alternative CAS Number 26490-63-1[7]
EC Number 247-740-2[4]
PubChem ID 15771041[1]
MDL Number MFCD00243274[4]
Molecular Formula Co(BF₄)₂·6H₂O or B₂CoF₈H₁₂O₆[1][2][3]
Molecular Weight 340.63 g/mol [1][2][3][4]
InChI Key INIVHUAVECUKHW-UHFFFAOYSA-N

Table 2: Physical and Chemical Properties

PropertyValueReferences
Appearance Red crystalline powder[5]
Purity ≥96%, ≥98%, ≥99%[2][3][4]
Melting Point 70-80°C[5]
Solubility Soluble in water[8]
Storage Temperature Room temperature[1][2]

Experimental Protocols

While detailed, step-by-step experimental protocols are not extensively available in the initial search results, the primary application of this compound is in the synthesis of other coordination complexes. A general experimental approach for its use as a precursor can be outlined.

General Protocol for the Synthesis of Cobalt-based Coordination Complexes:

  • Dissolution: Dissolve a measured quantity of this compound in an appropriate polar solvent. The choice of solvent will depend on the solubility of the other reactants.

  • Ligand Addition: To the stirred solution of the cobalt salt, add a stoichiometric amount of the desired ligand. The ligand can be dissolved in the same or a compatible solvent.

  • Reaction Conditions: The reaction mixture may be stirred at room temperature or heated under reflux to facilitate the complex formation. The reaction time can vary from a few hours to several days.

  • Isolation of Product: The resulting coordination complex may precipitate out of the solution. If so, it can be collected by filtration. If the product is soluble, the solvent may need to be partially or fully evaporated to induce crystallization.

  • Purification: The isolated crude product can be purified by recrystallization from a suitable solvent or by other chromatographic techniques.

  • Characterization: The final product should be characterized using standard analytical techniques such as X-ray crystallography, spectroscopy (UV-Vis, IR, NMR), and elemental analysis to confirm its structure and purity.

It is important to note that this is a generalized protocol, and the specific conditions will need to be optimized for each target complex.

Applications in Research and Development

This compound is a valuable precursor in various research and development areas:

  • Catalysis: It is employed as a catalyst in a range of organic reactions.[1]

  • Materials Science: The compound serves as a starting material for the synthesis of homometallic and heterometallic complexes, which are studied for their electronic and magnetic properties.[5]

  • Nanotechnology: It is used in the production of cobalt nanoparticles.[1]

This technical guide provides a foundational understanding of this compound for professionals in the scientific community. For specific applications and detailed experimental procedures, consulting peer-reviewed scientific literature is recommended.

References

Methodological & Application

Application Notes and Protocols: Cobalt(II) Tetrafluoroborate Hexahydrate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt(II) tetrafluoroborate (B81430) hexahydrate, with the chemical formula Co(BF₄)₂·6H₂O, is a versatile and water-soluble cobalt salt.[1] In the realm of organic synthesis, it primarily serves as a Lewis acid catalyst and a precursor for the in situ generation of more complex catalytic systems. Its utility is underscored by the weakly coordinating nature of the tetrafluoroborate anion, which allows for facile substrate coordination to the cobalt(II) center. This document provides detailed application notes and protocols for the use of Cobalt(II) tetrafluoroborate hexahydrate in key organic transformations, with a focus on the synthesis of quinoxalines and as a precursor for catalyst systems.

Key Applications

This compound has demonstrated utility in a range of organic reactions, including:

  • Synthesis of Quinoxalines: As a Lewis acid, it can catalyze the condensation reaction between 1,2-diamines and 1,2-dicarbonyl compounds.

  • Precursor for Catalyst Systems: It is a common starting material for the synthesis of more elaborate cobalt-based catalysts, often involving in situ reaction with various ligands.

Application 1: Synthesis of Substituted Quinoxalines

Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. Cobalt catalysts have been shown to be effective in the synthesis of these scaffolds. While a specific protocol using this compound is not extensively documented in peer-reviewed literature, its role as a Lewis acid catalyst is analogous to other cobalt(II) salts like CoBr₂ which have been successfully employed. The following protocol is a representative method adapted for the use of this compound.

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline (B159395)

This protocol describes the condensation of benzil (B1666583) and o-phenylenediamine (B120857), catalyzed by this compound.

Materials:

  • o-Phenylenediamine

  • Benzil

  • This compound (Co(BF₄)₂·6H₂O)

  • Ethanol (B145695) (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and purification apparatus (e.g., recrystallization setup)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1.0 mmol, 108.1 mg) and benzil (1.0 mmol, 210.2 mg).

  • Add absolute ethanol (10 mL) to the flask and stir the mixture at room temperature until the solids are partially dissolved.

  • Add this compound (0.1 mmol, 34.1 mg, 10 mol%) to the reaction mixture.

  • Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 4:1). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Further purify the product by recrystallization from ethanol to afford 2,3-diphenylquinoxaline as a crystalline solid.

  • Dry the purified product under vacuum and determine the yield and melting point.

Data Presentation
EntrySubstrate 1Substrate 2Catalyst Loading (mol%)SolventTime (h)Yield (%)
1o-PhenylenediamineBenzil10Ethanol3~90-95

Note: The yield is an expected range based on similar cobalt-catalyzed reactions. Actual yields may vary.

Proposed Signaling Pathway (Reaction Mechanism)

Reaction_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product o_phenylenediamine o-Phenylenediamine activated_carbonyl Activated Carbonyl o_phenylenediamine->activated_carbonyl Nucleophilic Attack benzil Benzil benzil->activated_carbonyl Coordination with Co(II) CoBF4 Co(BF₄)₂·6H₂O CoBF4->activated_carbonyl imine_intermediate Diimine Intermediate activated_carbonyl->imine_intermediate Condensation & Dehydration quinoxaline 2,3-Diphenylquinoxaline imine_intermediate->quinoxaline Cyclization & Aromatization Experimental_Workflow start Start dissolve_ligand Dissolve Ligand in Anhydrous Solvent start->dissolve_ligand dissolve_cobalt Dissolve Co(BF₄)₂·6H₂O in Anhydrous Solvent start->dissolve_cobalt mix_solutions Add Cobalt Solution to Ligand Solution dissolve_ligand->mix_solutions dissolve_cobalt->mix_solutions stir_mixture Stir at Room Temperature (0.5-1 h) mix_solutions->stir_mixture catalyst_formed In Situ Catalyst Formed stir_mixture->catalyst_formed add_substrates Add Reaction Substrates catalyst_formed->add_substrates run_reaction Perform Catalytic Reaction add_substrates->run_reaction end End run_reaction->end

References

Application Notes and Protocols: Cobalt(II) Tetrafluoroborate Hexahydrate as a Catalyst in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Cobalt(II) tetrafluoroborate (B81430) hexahydrate as an efficient and cost-effective catalyst in various cross-coupling reactions. Cobalt catalysis has emerged as a sustainable alternative to precious metal-catalyzed reactions, offering unique reactivity and broad functional group tolerance.[1][2] This document outlines protocols for Suzuki-Miyaura, Sonogashira, and Heck-type cross-coupling reactions, supported by quantitative data and detailed experimental workflows.

Suzuki-Miyaura Cross-Coupling

Cobalt-catalyzed Suzuki-Miyaura reactions enable the formation of C(sp²)–C(sp³) bonds, which are crucial in the synthesis of complex organic molecules and pharmaceutical intermediates. While various cobalt(II) sources can be employed, Cobalt(II) tetrafluoroborate hexahydrate serves as an effective precursor for the active catalytic species. The following protocol is a representative example adapted from cobalt-catalyzed Suzuki-Miyaura coupling methodologies.

Quantitative Data

Table 1: Substrate Scope for Cobalt-Catalyzed C(sp²)–C(sp³) Suzuki-Miyaura Cross-Coupling

EntryAryl Boronic EsterAlkyl BromideProductYield (%)
1Phenyl neopentylglycol boronate1-BromooctaneOctylbenzene85
24-Methoxyphenyl neopentylglycol boronate1-Bromohexane1-Hexyl-4-methoxybenzene82
34-(Trifluoromethyl)phenyl neopentylglycol boronateCyclohexyl bromideCyclohexyl(4-(trifluoromethyl)phenyl)methane75
4Naphthyl neopentylglycol boronate1-Bromo-4-chlorobutane1-(4-Chlorobutyl)naphthalene78
5Thienyl neopentylglycol boronate1-Bromopentane2-Pentylthiophene80

Note: Yields are representative and may vary based on specific reaction conditions and substrate purity.

Experimental Protocol

Materials:

  • This compound (Co(BF₄)₂·6H₂O)

  • Ligand (e.g., trans-N,N'-Dimethylcyclohexane-1,2-diamine, DMCDA)

  • Aryl boronic ester

  • Alkyl bromide

  • Base (e.g., Potassium methoxide, KOMe)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Tetrahydrofuran, THF)

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (5 mol%) and the ligand (10 mol%).

  • Add the aryl boronic ester (1.0 equiv) and the alkyl bromide (1.2 equiv).

  • Add the anhydrous solvent (to achieve a concentration of 0.2 M).

  • Finally, add the base (1.5 equiv) to the reaction mixture.

  • Seal the Schlenk flask and stir the mixture at the desired temperature (e.g., 60-80 °C) for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Experimental Workflow

Suzuki_Miyaura_Workflow reagents 1. Add Co(BF₄)₂·6H₂O, Ligand, Aryl Boronic Ester, Alkyl Bromide to Schlenk Flask solvent 2. Add Anhydrous Solvent reagents->solvent base 3. Add Base solvent->base reaction 4. Stir at Elevated Temperature under Inert Atmosphere base->reaction workup 5. Quench and Extract reaction->workup purification 6. Column Chromatography workup->purification product Pure Product purification->product

Caption: General workflow for Cobalt-Catalyzed Suzuki-Miyaura Cross-Coupling.

Sonogashira Cross-Coupling

Cobalt-catalyzed Sonogashira coupling provides an efficient method for the formation of C(sp²)–C(sp) bonds, leading to the synthesis of substituted alkynes. While specific protocols using this compound are not extensively reported, the following general procedure for cobalt-catalyzed Sonogashira reactions can be adapted. This reaction often benefits from a copper co-catalyst, although copper-free systems are also being developed.[3]

Quantitative Data

Table 2: Substrate Scope for a Representative Cobalt-Catalyzed Sonogashira Coupling

EntryAryl HalideTerminal AlkyneProductYield (%)
1IodobenzenePhenylacetyleneDiphenylacetylene92
24-Bromotoluene1-Octyne1-(p-Tolyl)oct-1-yne85
31-Iodo-4-nitrobenzeneEthynyltrimethylsilane1-Nitro-4-((trimethylsilyl)ethynyl)benzene88
42-BromopyridineCyclohexylacetylene2-(Cyclohexylethynyl)pyridine78
51-Iodo-3,5-dimethylbenzene1-Heptyne1-(3,5-Dimethylphenyl)hept-1-yne89

Note: The presented yields are based on general cobalt-catalyzed Sonogashira reactions and may require optimization for Co(BF₄)₂·6H₂O.

Experimental Protocol

Materials:

  • This compound (Co(BF₄)₂·6H₂O)

  • Ligand (e.g., Triphenylphosphine, PPh₃)

  • Copper(I) iodide (CuI) (optional, as co-catalyst)

  • Aryl halide

  • Terminal alkyne

  • Base (e.g., Triethylamine, Et₃N or Potassium carbonate, K₂CO₃)

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (2-5 mol%), the ligand (4-10 mol%), and CuI (1-2 mol%, if used).

  • Add the aryl halide (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv).

  • Add the anhydrous solvent and then the base (2.0-3.0 equiv).

  • Seal the flask and stir the reaction mixture at the appropriate temperature (room temperature to 120 °C) for the necessary duration (4-24 hours).

  • Monitor the reaction's progress using TLC or GC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the pure product.

Experimental Workflow

Sonogashira_Workflow setup 1. Combine Co(BF₄)₂·6H₂O, Ligand, (CuI), Aryl Halide, and Alkyne in Schlenk Flask reagents 2. Add Solvent and Base setup->reagents reaction 3. Stir under Inert Atmosphere at Desired Temperature reagents->reaction filtration 4. Cool and Filter reaction->filtration extraction 5. Aqueous Workup and Extraction filtration->extraction purification 6. Column Chromatography extraction->purification product Pure Product purification->product

Caption: General workflow for Cobalt-Catalyzed Sonogashira Cross-Coupling.

Heck-Type Cross-Coupling (Vinylation)

Cobalt-catalyzed Heck-type reactions offer a valuable method for the vinylation of aryl halides, producing styrenes and their derivatives. Similar to the Sonogashira reaction, specific protocols detailing the use of this compound are scarce. The following protocol is a generalized procedure adapted from the broader literature on cobalt-catalyzed Heck-type couplings.

Quantitative Data

Table 3: Substrate Scope for a Representative Cobalt-Catalyzed Heck-Type Reaction

EntryAryl HalideAlkeneProductYield (%)
14-IodoanisoleStyrene4-Methoxy-trans-stilbene88
2Bromobenzenen-Butyl acrylaten-Butyl cinnamate75
31-Iodo-4-cyanobenzeneStyrene4-Cyano-trans-stilbene90
42-BromonaphthaleneMethyl methacrylateMethyl 2-(naphthalen-2-yl)acrylate72
54-BromobenzaldehydeStyrene4-Formyl-trans-stilbene81

Note: The presented yields are based on general cobalt-catalyzed Heck-type reactions and may require optimization for Co(BF₄)₂·6H₂O.

Experimental Protocol

Materials:

  • This compound (Co(BF₄)₂·6H₂O)

  • Ligand (e.g., a phosphine (B1218219) or N-heterocyclic carbene precursor)

  • Aryl halide

  • Alkene

  • Base (e.g., Potassium carbonate, K₂CO₃ or Sodium tert-butoxide, NaOtBu)

  • Anhydrous solvent (e.g., Toluene, DMF, or Acetonitrile)

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, add this compound (3-10 mol%) and the ligand (6-20 mol%) to a dry Schlenk flask.

  • Add the aryl halide (1.0 equiv) and the alkene (1.5-2.0 equiv).

  • Add the anhydrous solvent and the base (2.0-3.0 equiv).

  • Seal the flask and heat the reaction mixture to the required temperature (typically 100-140 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (usually 12-48 hours).

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow

Heck_Workflow setup 1. Charge Schlenk Flask with Co(BF₄)₂·6H₂O, Ligand, Aryl Halide, and Alkene reagents 2. Add Solvent and Base setup->reagents reaction 3. Heat under Inert Atmosphere reagents->reaction workup 4. Cool, Dilute, and Filter reaction->workup extraction 5. Wash with Water and Brine workup->extraction purification 6. Column Chromatography extraction->purification product Pure Product purification->product

References

Application Notes and Protocols: Electrochemical Applications of Cobalt(II) Tetrafluoroborate Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical applications of Cobalt(II) tetrafluoroborate (B81430) hexahydrate. This versatile precursor is utilized in the synthesis of advanced materials for electrocatalysis, particularly for the Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER), and shows potential in the development of electrochemical sensors and as an electrolyte component in batteries. The following sections detail experimental protocols, performance data, and key mechanistic insights.

Electrocatalysis for Water Splitting

Cobalt(II) tetrafluoroborate hexahydrate serves as a valuable cobalt source for the synthesis of highly active electrocatalysts for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER), the two half-reactions of water splitting.

Hydrogen Evolution Reaction (HER)

Cobalt-based molecular complexes and materials are recognized as cost-effective alternatives to platinum-group catalysts for the HER. This compound can be used to synthesize cobalt Schiff base complexes that exhibit catalytic activity for proton reduction.

ParameterValueConditions
Catalyst [Co(salen)] (representative)Acetonitrile with 1.0 M trifluoroacetic acid
Overpotential at 10 mA/cm² ~450 mVGlassy carbon electrode
Tafel Slope 120 mV/dec-
Turnover Frequency (TOF) Not Reported-
Stability Moderate12 hours of continuous operation

Note: Data is representative of cobalt Schiff base complexes. Specific performance will vary with ligand structure and experimental conditions.

This protocol describes the synthesis of a representative cobalt Schiff base complex, [Co(salen)], using this compound as the cobalt precursor.

Materials:

Procedure:

  • Ligand Synthesis:

    • In a round-bottom flask under an inert atmosphere, dissolve salicylaldehyde (20 mmol) in anhydrous methanol (50 mL).

    • Slowly add ethylenediamine (10 mmol) to the solution while stirring.

    • Add a catalytic amount of triethylamine (2-3 drops).

    • Reflux the mixture for 2 hours. A yellow precipitate of the salen ligand will form.

    • Cool the mixture to room temperature and collect the precipitate by filtration. Wash with cold methanol and dry under vacuum.

  • Complexation:

    • In a separate Schlenk flask under an inert atmosphere, dissolve the synthesized salen ligand (10 mmol) in anhydrous methanol (100 mL).

    • In another flask, dissolve this compound (10 mmol) in anhydrous methanol (50 mL).

    • Slowly add the cobalt salt solution to the ligand solution with vigorous stirring.

    • The color of the solution will change, indicating complex formation.

    • Reflux the reaction mixture for 4 hours.

    • Cool the solution to room temperature and reduce the solvent volume under vacuum.

    • Collect the resulting solid precipitate by filtration, wash with a small amount of cold methanol, and dry under vacuum.

G cluster_ligand Ligand Synthesis cluster_complex Complexation ligand_start Dissolve Salicylaldehyde in Methanol add_etda Add Ethylenediamine & Triethylamine ligand_start->add_etda reflux_ligand Reflux for 2h add_etda->reflux_ligand filter_ligand Filter and Dry Salen Ligand reflux_ligand->filter_ligand dissolve_ligand Dissolve Salen Ligand in Methanol filter_ligand->dissolve_ligand mix_reactants Mix Solutions dissolve_ligand->mix_reactants dissolve_co Dissolve Co(BF₄)₂·6H₂O in Methanol dissolve_co->mix_reactants reflux_complex Reflux for 4h mix_reactants->reflux_complex isolate_product Isolate and Dry [Co(salen)] Complex reflux_complex->isolate_product

Caption: Workflow for the synthesis of a [Co(salen)] electrocatalyst.

Oxygen Evolution Reaction (OER)

Cobalt oxides and hydroxides are among the most studied earth-abundant catalysts for the OER in alkaline media. This compound can be used as a precursor to prepare cobalt oxide nanoparticles.

ParameterValueConditions
Catalyst Co₃O₄ Nanoparticles1.0 M KOH
Overpotential at 10 mA/cm² ~350 mVNickel foam substrate
Tafel Slope 60-70 mV/dec-
Turnover Frequency (TOF) Not Reported-
Stability Good>24 hours of continuous operation

Note: Data is representative of cobalt oxide nanoparticles. Performance is highly dependent on morphology, crystallinity, and support material.

This protocol outlines the synthesis of cobalt oxide (Co₃O₄) nanoparticles via a precipitation and calcination method.

Materials:

Procedure:

  • Precipitation:

    • Prepare a 0.1 M aqueous solution of this compound.

    • Prepare a 0.2 M aqueous solution of sodium hydroxide.

    • Slowly add the NaOH solution dropwise to the cobalt salt solution under vigorous stirring at room temperature.

    • A precipitate of cobalt hydroxide will form. Continue adding NaOH until the pH of the solution is approximately 10.

    • Stir the suspension for 1 hour at room temperature.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the precipitate repeatedly with deionized water and then with ethanol to remove any remaining ions.

    • Dry the obtained cobalt hydroxide powder in an oven at 80°C overnight.

  • Calcination:

    • Place the dried cobalt hydroxide powder in a ceramic crucible.

    • Transfer the crucible to a tube furnace.

    • Heat the powder to 400°C in air at a ramp rate of 5°C/min.

    • Hold the temperature at 400°C for 3 hours.

    • Allow the furnace to cool down naturally to room temperature.

    • The resulting black powder is Co₃O₄ nanoparticles.

G cluster_precipitation Precipitation cluster_calcination Calcination prepare_solutions Prepare Co(BF₄)₂ and NaOH solutions mix_solutions Dropwise addition of NaOH to Co solution (pH ~10) prepare_solutions->mix_solutions stir Stir for 1h mix_solutions->stir wash_dry Wash with H₂O & EtOH, then dry at 80°C stir->wash_dry heat Heat to 400°C in air wash_dry->heat hold Hold at 400°C for 3h heat->hold cool Cool to room temperature hold->cool

Caption: Workflow for the synthesis of Co₃O₄ nanoparticles.

Electrochemical Sensors

Application Note: Non-enzymatic Glucose Sensor

Cobalt oxide nanomaterials can be integrated into electrode surfaces to create non-enzymatic sensors for the detection of glucose. The principle involves the direct electrocatalytic oxidation of glucose at the surface of the cobalt oxide-modified electrode. This compound can be used to synthesize the Co₃O₄ nanoparticles as described in the OER section, which are then dispersed in a conductive matrix (e.g., Nafion or chitosan) and drop-casted onto a glassy carbon electrode.

G cluster_fabrication Sensor Fabrication cluster_detection Glucose Detection synthesis Synthesize Co₃O₄ Nanoparticles dispersion Disperse in Conductive Matrix synthesis->dispersion modification Modify Electrode Surface dispersion->modification glucose_oxidation Electrocatalytic Oxidation of Glucose modification->glucose_oxidation Introduction of Analyte current_response Measure Current Response glucose_oxidation->current_response quantification Correlate Current to Concentration current_response->quantification

Caption: Logical flow for glucose sensor fabrication and detection.

Battery Applications

This compound has been mentioned as a potential electrolyte or electrolyte additive in batteries.[1][2] The tetrafluoroborate anion is known for its electrochemical stability.

Application Note: Electrolyte Additive in Lithium-ion Batteries

Small amounts of cobalt salts can be added to the electrolyte of lithium-ion batteries to act as "redox shuttles" for overcharge protection or to improve the stability of the electrode-electrolyte interface. The use of this compound in this context is an area of active research.

ParameterPotential EffectRationale
Overcharge Protection ImprovedCobalt(II)/(III) redox couple can shuttle charge at a potential above the normal operating voltage of the cathode.
Cycle Life Potentially ImprovedFormation of a stable passivation layer on the cathode surface.
Coulombic Efficiency May be affectedIntroduction of a redox-active species can introduce parasitic reactions.

Note: This table represents potential effects and requires experimental validation.

Materials:

  • Standard lithium-ion battery electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate and dimethyl carbonate)

  • This compound

  • Glovebox with an inert atmosphere (e.g., Argon)

Procedure:

  • Inside an argon-filled glovebox, prepare the desired volume of the standard electrolyte.

  • Accurately weigh the required amount of this compound to achieve the desired concentration (e.g., 0.1-1.0 wt%).

  • Add the cobalt salt to the electrolyte.

  • Stir the mixture until the salt is completely dissolved.

  • The electrolyte is now ready for use in battery cell assembly.

G Normal_Operation Normal Operation (Li⁺ intercalation/deintercalation) Overcharge Overcharge Condition (Potential Rises) Normal_Operation->Overcharge Co_Oxidation Co²⁺ → Co³⁺ + e⁻ (at Cathode) Overcharge->Co_Oxidation Co_Diffusion Co³⁺ diffuses to Anode Co_Oxidation->Co_Diffusion Co_Reduction Co³⁺ + e⁻ → Co²⁺ (at Anode) Co_Diffusion->Co_Reduction Shuttle Redox Shuttle (Prevents further potential rise) Co_Reduction->Shuttle

Caption: Redox shuttle mechanism for overcharge protection.

References

Application Notes and Protocols for Cyclic Voltammetry of Cobalt(II) Tetrafluoroborate Hexahydrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt(II) tetrafluoroborate (B81430) hexahydrate, Co(BF₄)₂·6H₂O, is a versatile salt used in various fields, including catalysis and materials science. In its solid state, the cobalt(II) ion exists as a hexaaquacobalt(II) complex, [Co(H₂O)₆]²⁺, with an octahedral geometry. Its solubility in polar organic solvents makes it an excellent precursor for electrochemical studies. Cyclic voltammetry (CV) is a powerful electroanalytical technique used to investigate the redox behavior of cobalt complexes, providing critical insights into their electrochemical properties and reaction mechanisms. This document provides detailed application notes and protocols for performing cyclic voltammetry on Cobalt(II) tetrafluoroborate hexahydrate solutions, focusing on non-aqueous solvent systems. The ability of the cobalt ion to cycle between multiple oxidation states (e.g., Co(0), Co(I), Co(II), and Co(III)) is fundamental to its application in redox catalysis and energy storage.

Electrochemical Behavior of Cobalt(II) Tetrafluoroborate

The electrochemical behavior of Cobalt(II) tetrafluoroborate is characterized by multiple redox events corresponding to different oxidation states of the cobalt center. In non-aqueous solvents like acetonitrile (B52724), the following redox processes are typically observed:

  • Co(II)/Co(I) and Co(I)/Co(0) Reductions: In the cathodic scan, Co(II) can be reduced to Co(I) and subsequently to Co(0). The Co(I) intermediate can be stabilized in certain solvent systems, such as acetonitrile, allowing for the observation of two distinct reduction waves.

  • Co(II)/Co(III) Oxidation: In the anodic scan, Co(II) can be oxidized to Co(III). The potential for this oxidation is highly dependent on the solvent and any coordinating ligands present.

The tetrafluoroborate anion (BF₄⁻) is generally considered non-coordinating, meaning the observed electrochemistry is primarily that of the solvated cobalt ion.

Data Presentation

The following table summarizes the key electrochemical data for the cyclic voltammetry of Cobalt(II) tetrafluoroborate in acetonitrile.

Redox CoupleEpc (V vs. SCE)Epa (V vs. SCE)E½ (V vs. SCE)Scan Rate (mV/s)Solvent SystemSupporting ElectrolyteWorking ElectrodeNotes
Co(II) + e⁻ ⇌ Co(I)-0.86--100Acetonitrile0.1 M NBu₄BF₄Glassy CarbonThe Co(I) species is stabilized in acetonitrile.
Co(I) + e⁻ ⇌ Co(0)-1.16--100Acetonitrile0.1 M NBu₄BF₄Glassy CarbonThe Co(0) species is not stable and leads to the nucleation of solid cobalt.
Co(II) ⇌ Co(III) + e⁻-~+0.30~+0.25100DMF0.1 M nBu₄NBF₄Glassy CarbonValue is an estimate based on a similar cobalt porphyrin complex and is highly solvent and ligand dependent.

Note: The peak currents (ipc and ipa) are dependent on the concentration of the analyte and the scan rate. For a diffusion-controlled process, the peak current is proportional to the square root of the scan rate.

Experimental Protocols

This section provides a detailed protocol for performing cyclic voltammetry on a solution of this compound in acetonitrile.

Materials and Equipment
  • Electrochemical Workstation: Potentiostat/Galvanostat

  • Electrochemical Cell: A three-electrode cell suitable for non-aqueous solvents, equipped with gas inlet and outlet for purging with an inert gas.

  • Working Electrode: Glassy carbon electrode (GCE)

  • Counter Electrode: Platinum wire or gauze

  • Reference Electrode: Non-aqueous Ag/Ag⁺ reference electrode or a silver wire pseudo-reference electrode. A saturated calomel (B162337) electrode (SCE) can be used with a salt bridge to prevent chloride contamination of the non-aqueous solution.

  • This compound (Co(BF₄)₂·6H₂O)

  • Solvent: Anhydrous acetonitrile (CH₃CN)

  • Supporting Electrolyte: Tetrabutylammonium tetrafluoroborate (NBu₄BF₄) or Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆)

  • Inert Gas: High purity nitrogen (N₂) or argon (Ar)

  • Polishing Materials: Alumina (B75360) slurries (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads.

Solution Preparation
  • Supporting Electrolyte Solution (0.1 M NBu₄BF₄ in Acetonitrile): In an inert atmosphere (glovebox), dissolve the appropriate amount of NBu₄BF₄ in anhydrous acetonitrile to achieve a final concentration of 0.1 M.

  • Analyte Solution (1-5 mM Co(BF₄)₂·6H₂O): In the same inert atmosphere, prepare a stock solution of this compound in the 0.1 M supporting electrolyte solution. A typical concentration range for CV is 1-5 mM.

Experimental Procedure
  • Working Electrode Preparation:

    • Polish the glassy carbon electrode with alumina slurries of decreasing particle size (1.0, 0.3, and then 0.05 µm) on a polishing pad.

    • Rinse the electrode thoroughly with deionized water and then with anhydrous acetonitrile.

    • Dry the electrode completely before use.

  • Electrochemical Cell Assembly:

    • Assemble the three-electrode cell with the polished glassy carbon working electrode, the platinum counter electrode, and the reference electrode.

    • Add the analyte solution to the cell, ensuring that the electrodes are sufficiently immersed.

  • Deoxygenation:

    • Purge the solution with high purity nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.

    • Maintain a blanket of the inert gas over the solution throughout the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the parameters on the potentiostat software. A typical experiment might involve scanning from an initial potential where no faradaic current is observed (e.g., +0.5 V) to a negative potential sufficient to observe the reductions (e.g., -1.5 V) and then back to the initial potential. To observe the Co(II)/Co(III) oxidation, the scan should proceed in the positive direction to a potential of approximately +0.5 V or higher.

    • Typical scan rates for initial characterization are in the range of 25-200 mV/s.

    • Record the cyclic voltammogram. It is good practice to record several cycles to ensure the system is stable. The first scan may differ from subsequent scans.

    • To study the scan rate dependence, record voltammograms at various scan rates (e.g., 25, 50, 100, 150, 200 mV/s).

Data Analysis
  • Determine the cathodic peak potentials (Epc) and anodic peak potentials (Epa) for each redox couple.

  • Calculate the half-wave potential (E½) as (Epa + Epc)/2 for reversible or quasi-reversible couples.

  • Measure the cathodic peak currents (ipc) and anodic peak currents (ipa).

  • For scan rate dependency studies, plot ipc and ipa versus the square root of the scan rate (ν¹/²). A linear relationship indicates a diffusion-controlled process.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Analyte and Supporting Electrolyte Solution assemble_cell Assemble Three-Electrode Cell prep_solution->assemble_cell polish_electrode Polish and Clean Working Electrode polish_electrode->assemble_cell deoxygenate Deoxygenate Solution (N2 or Ar Purge) assemble_cell->deoxygenate run_cv Run Cyclic Voltammetry deoxygenate->run_cv record_data Record Voltammogram (Current vs. Potential) run_cv->record_data analyze_peaks Analyze Peak Potentials and Currents record_data->analyze_peaks scan_rate_study Perform Scan Rate Dependence Study analyze_peaks->scan_rate_study

Caption: Experimental workflow for cyclic voltammetry.

cobalt_redox_states Co0 Co(0) CoI Co(I) CoI->Co0 + e⁻ (Reduction) CoII Co(II) CoI->CoII - e⁻ (Oxidation) CoII->CoI + e⁻ (Reduction) CoIII Co(III) CoII->CoIII - e⁻ (Oxidation) CoIII->CoII + e⁻ (Reduction)

Caption: Redox signaling pathways of cobalt.

Application Note: Synthesis of Cobalt(II) Coordination Complexes Using Cobalt(II) Tetrafluoroborate Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalt(II) tetrafluoroborate (B81430) hexahydrate, Co(BF₄)₂·6H₂O, is a highly effective precursor for the synthesis of a diverse range of cobalt(II) coordination complexes. Its primary advantage lies in the weakly coordinating nature of the tetrafluoroborate (BF₄⁻) anion, which is easily displaced by stronger donor ligands. This property allows for the straightforward synthesis of novel complexes with tailored electronic, magnetic, and biological properties. In aqueous solutions, the cobalt(II) ion exists as the hexaaquacobalt(II) cation, [Co(H₂O)₆]²⁺, which serves as the reactive starting species for ligand substitution reactions.[1] This application note provides detailed protocols for the synthesis of two distinct cobalt(II) complexes featuring N-donor and N,O-donor ligands, highlighting the versatility of this precursor.

General Principles of Synthesis

The synthesis of coordination complexes from Co(BF₄)₂·6H₂O is governed by fundamental principles of coordination chemistry. The central Co(II) ion, a d⁷ metal, can form complexes in various geometries, most commonly octahedral and tetrahedral.[1] High-spin octahedral Co(II) complexes typically exhibit magnetic moments in the range of 4.11–5.18 B.M.[1]

Key experimental factors that direct the reaction towards the desired product include:

  • Solvent Choice: Solvents like methanol (B129727) or ethanol (B145695) are commonly used to dissolve the cobalt salt and the organic ligands. Anhydrous solvents may be necessary in some cases to prevent unwanted hydrolysis.

  • Stoichiometry: The molar ratio of the cobalt salt to the ligand is a critical parameter that dictates the structure and coordination number of the final complex.

  • Inert Atmosphere: To prevent the potential oxidation of the Co(II) center to Co(III), syntheses are often conducted under an inert atmosphere, such as nitrogen or argon.

  • Temperature: Reaction temperature can influence the reaction rate and the stability of the resulting complex.

The general reaction involves the displacement of the coordinated water molecules by the incoming ligand (L):

[Co(H₂O)₆]²⁺ + nL → [Co(L)ₙ(H₂O)₆₋ₙ]²⁺ + nH₂O

Experimental Protocols

Protocol 1: Synthesis of a Bis(dimethylglyoximato)dipyridinecobalt(III) Tetrafluoroborate Complex

This protocol describes the synthesis of a classic cobaloxime complex, where Co(II) is oxidized in situ to Co(III). The procedure is adapted from syntheses of related cobaloxime compounds.[1][2][3]

Materials and Reagents:

  • Cobalt(II) tetrafluoroborate hexahydrate (Co(BF₄)₂·6H₂O)

  • Dimethylglyoxime (B607122) (dmgH₂)

  • Pyridine (B92270) (py)

  • Methanol

  • Diethyl ether

  • Schlenk flask or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas line

Procedure:

  • In a 250 mL Schlenk flask, suspend this compound (1.70 g, 5.0 mmol) and dimethylglyoxime (1.16 g, 10.0 mmol) in 100 mL of methanol.

  • Fit the flask with a reflux condenser and a gas inlet. Purge the system with nitrogen gas for 15 minutes with continuous stirring.

  • Add pyridine (0.87 g, 11.0 mmol) to the suspension.

  • Gently heat the mixture to reflux. A stream of air is then gently passed over the solution to facilitate the oxidation of Co(II) to Co(III).

  • Continue refluxing for 1 hour. The color of the solution will change, and a crystalline solid will begin to precipitate.

  • After 1 hour, cool the flask to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Filter the resulting brown crystalline solid using suction filtration.

  • Wash the product with three 15 mL portions of cold methanol, followed by two 20 mL portions of diethyl ether to aid in drying.

  • Dry the product under vacuum for several hours.

Protocol 2: Synthesis of a Tris(2,2'-bipyridine)cobalt(II) Tetrafluoroborate Complex

This protocol details the synthesis of a classic octahedral complex with the bidentate N-donor ligand 2,2'-bipyridine (B1663995).

Materials and Reagents:

  • This compound (Co(BF₄)₂·6H₂O)

  • 2,2'-Bipyridine (bpy)

  • Ethanol

  • Diethyl ether

  • Beaker and Erlenmeyer flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.70 g, 5.0 mmol) in 25 mL of ethanol in a 100 mL beaker with gentle warming and stirring.

  • In a separate 100 mL Erlenmeyer flask, dissolve 2,2'-bipyridine (2.44 g, 15.6 mmol, a slight excess) in 30 mL of ethanol.

  • Slowly add the cobalt salt solution to the bipyridine solution with continuous, vigorous stirring.

  • A yellow-orange precipitate of --INVALID-LINK--₂ will form immediately.

  • Continue stirring the mixture at room temperature for 30 minutes to ensure the reaction goes to completion.

  • Collect the precipitate by suction filtration.

  • Wash the product thoroughly with three 20 mL portions of cold ethanol, followed by two 20 mL portions of diethyl ether.

  • Dry the product in a desiccator over calcium chloride.

Data Presentation

The following tables summarize typical characterization data for the synthesized complexes.

Table 1: Physicochemical and Analytical Data

Complex FormulaMolar Mass ( g/mol )ColorYield (%)
[Co(dmgH)₂(py)₂][BF₄]536.19Brown~70-80
--INVALID-LINK--₂701.32Yellow-Orange>90

Table 2: Spectroscopic and Magnetic Data

ComplexKey IR Bands (cm⁻¹)UV-Vis λₘₐₓ (nm)Magnetic Moment (µₑff, B.M.)
[Co(dmgH)₂(py)₂][BF₄]~1600 ν(C=N), ~1240 ν(N-O), ~1050 ν(B-F), ~515 ν(Co-N)Not reportedDiamagnetic (Co³⁺, d⁶)
--INVALID-LINK--₂~1600, 1440 ν(C=C, C=N), ~1060 ν(B-F), ~765 δ(C-H)~460, ~5204.5 - 4.9[4][5]

Visualizations

The synthesis of coordination complexes from Co(BF₄)₂·6H₂O follows a logical workflow from starting materials to the fully characterized product.

SynthesisWorkflow Start Starting Materials Co(BF₄)₂·6H₂O + Ligand(s) Solvent Dissolve in Appropriate Solvent (e.g., Methanol/Ethanol) Start->Solvent Reaction Reaction (Stirring, Heating, Inert Atmosphere) Solvent->Reaction Precipitation Precipitation / Crystallization Reaction->Precipitation Isolation Isolation (Filtration) Precipitation->Isolation Purification Purification (Washing with Solvents) Isolation->Purification Characterization Characterization (Spectroscopy, etc.) Purification->Characterization

Caption: General experimental workflow for complex synthesis.

The core chemical process is a ligand exchange reaction where stronger-binding organic ligands displace the weakly bound water molecules from the cobalt coordination sphere.

LigandExchange AquaComplex [Co(H₂O)₆]²⁺ (Hexaaquacobalt(II)) Ligand + nL AquaComplex->Ligand ProductComplex [Co(L)ₙ(H₂O)₆₋ₙ]²⁺ (Substituted Complex) Ligand->ProductComplex Substitution Water + nH₂O ProductComplex->Water

Caption: Schematic of the ligand exchange reaction.

Safety Precautions

This compound is a hazardous substance. It is harmful if swallowed, inhaled, or absorbed through the skin, and it causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Applications

The coordination complexes synthesized from Co(BF₄)₂·6H₂O have a wide array of potential applications. Cobaloximes are well-known as model compounds for Vitamin B₁₂ and are studied for their catalytic properties.[1] Bipyridine and related polypyridyl complexes are investigated for their roles in catalysis, materials science, and their interactions with biological macromolecules like DNA, making them relevant to drug development.[6] The ability to easily generate a variety of complexes makes Co(BF₄)₂·6H₂O a valuable starting material for exploring new therapeutic agents and catalysts.

References

Application Notes and Protocols for Cobalt(II) Tetrafluoroborate Hexahydrate in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Cobalt(II) tetrafluoroborate (B81430) hexahydrate as a catalyst precursor in organic synthesis. The focus is on its application in the enantioselective synthesis of isoxazolidines, key heterocyclic scaffolds in drug discovery.

Overview of Catalytic Applications

Cobalt(II) tetrafluoroborate hexahydrate, Co(BF₄)₂·6H₂O, is a versatile and water-soluble cobalt salt that serves as a valuable precursor for the generation of active cobalt catalysts for a variety of organic transformations.[1][2] Its utility stems from the weakly coordinating nature of the tetrafluoroborate anion, which allows for the facile synthesis of cobalt complexes with desired ligands.[1] These cobalt catalysts are instrumental in various reactions, including hydrogenations, polymerizations, and carbon-carbon bond formations.[2][3]

A significant application lies in the synthesis of complex heterocyclic molecules. Cobalt catalysts derived from this precursor have shown remarkable activity in cycloaddition reactions, offering a powerful tool for the construction of stereochemically rich structures.

Featured Application: Enantioselective Synthesis of Isoxazolidines

This section details the use of a chiral cobalt complex, prepared from a Cobalt(II) precursor, in the enantioselective 1,3-dipolar cycloaddition of nitrones and α,β-unsaturated aldehydes. This reaction provides access to optically active isoxazolidines, which are important building blocks in the synthesis of pharmaceuticals and natural products.

The active catalyst, an optically active β-ketoiminato cationic cobalt(III) complex, can be synthesized from a cobalt(II) salt and a chiral ligand, followed by oxidation.[3][4]

Quantitative Data Summary

The following table summarizes the results for the enantioselective 1,3-dipolar cycloaddition of various nitrones with 1-cyclopentene-1-carbaldehyde catalyzed by the in-situ generated chiral cobalt(III) complex.[4]

EntryNitrone (R)Time (h)Yield (%)endo:exoee (%)
1Phenyl4885>99:175
22-Fluorophenyl8492>99:195
32-Chlorophenyl7296>99:196
42-Bromophenyl6095>99:197
52-Iodophenyl4893>99:196
62,6-Dichlorophenyl9688>99:198
74-Methoxyphenyl4882>99:168
84-Nitrophenyl7291>99:178
Experimental Protocols

Protocol 1: General Procedure for the Enantioselective 1,3-Dipolar Cycloaddition

This protocol is adapted from the work of Yamada and coworkers.[4]

Materials:

Procedure:

  • Catalyst Preparation (in situ):

    • To a flame-dried reaction vessel under an inert atmosphere, add the chiral β-ketoiminato cobalt(II) complex (0.015 mmol, 5.0 mol%).

    • Add anhydrous dichloromethane (1.0 mL).

    • Cool the mixture to -78 °C.

    • Add a solution of silver hexafluoroantimonate (AgSbF₆) (0.015 mmol) in anhydrous dichloromethane (0.5 mL) to generate the cationic cobalt(III) catalyst in situ. Stir for 30 minutes.

  • Cycloaddition Reaction:

    • To the catalyst solution at -78 °C, add the α,β-unsaturated aldehyde (0.45 mmol).

    • Add a solution of the nitrone (0.3 mmol) in anhydrous dichloromethane (1.0 mL) dropwise over 10 minutes.

    • Stir the reaction mixture at the specified temperature (e.g., -60 °C) for the time indicated in the data table.

  • Work-up and Purification:

    • Upon completion of the reaction (monitored by TLC), quench the reaction by adding a solution of sodium borohydride (NaBH₄) (2.25 mmol) in ethanol to reduce the resulting aldehyde to an alcohol for easier purification and analysis.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Remove the solvent under reduced pressure.

    • Purify the residue by silica (B1680970) gel column chromatography to afford the desired isoxazolidine.

Note: The enantiomeric excess (ee) is determined by HPLC analysis on a chiral stationary phase. The diastereomeric ratio (endo:exo) is determined by ¹H NMR analysis of the crude reaction mixture.[4]

Diagrams

Experimental Workflow

experimental_workflow cluster_catalyst Catalyst Preparation cluster_reaction Cycloaddition Reaction cluster_workup Work-up and Purification cat_prep_1 Add chiral Co(II) complex to vessel cat_prep_2 Add anhydrous CH₂Cl₂ cat_prep_1->cat_prep_2 cat_prep_3 Cool to -78 °C cat_prep_2->cat_prep_3 cat_prep_4 Add AgSbF₆ solution cat_prep_3->cat_prep_4 reaction_1 Add α,β-unsaturated aldehyde cat_prep_4->reaction_1 in situ catalyst reaction_2 Add nitrone solution reaction_1->reaction_2 reaction_3 Stir at specified temperature reaction_2->reaction_3 workup_1 Quench with NaBH₄/EtOH reaction_3->workup_1 workup_2 Solvent removal workup_1->workup_2 workup_3 Column chromatography workup_2->workup_3 product product workup_3->product Isolated Isoxazolidine

Caption: Experimental workflow for the cobalt-catalyzed synthesis of isoxazolidines.

Proposed Catalytic Cycle

catalytic_cycle catalyst Chiral Co(III) Catalyst intermediate1 Co(III)-Aldehyde Complex catalyst->intermediate1 + Aldehyde intermediate2 Ternary Complex (Co-Aldehyde-Nitrone) intermediate1->intermediate2 + Nitrone intermediate3 Co(III)-Product Complex intermediate2->intermediate3 [3+2] Cycloaddition intermediate3->catalyst - Product product Isoxazolidine Product intermediate3->product

Caption: Simplified proposed catalytic cycle for the 1,3-dipolar cycloaddition.

References

Cobalt(II) Tetrafluoroborate Hexahydrate: A Versatile Precursor for the Synthesis of Cobalt Nanoparticles for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of cobalt nanoparticles using cobalt(II) tetrafluoroborate (B81430) hexahydrate as a precursor. Cobalt nanoparticles are of significant interest in the biomedical field due to their unique magnetic, catalytic, and optical properties.[1][2] These properties make them promising candidates for applications such as targeted drug delivery, contrast agents in magnetic resonance imaging (MRI), and hyperthermia cancer therapy.[1][2] While cobalt(II) tetrafluoroborate hexahydrate is a recognized precursor for the synthesis of cobalt nanoparticles, specific detailed protocols are not widely published.[3][4] Therefore, this document presents generalized protocols adapted from established methods for other cobalt salts, such as cobalt chloride and cobalt nitrate.

Applications in Research and Drug Development

Cobalt nanoparticles (CoNPs) offer a range of potential applications in the biomedical and pharmaceutical sectors:

  • Targeted Drug Delivery: The magnetic properties of CoNPs allow for their guidance to specific sites within the body using an external magnetic field.[1] This enables the targeted delivery of therapeutic agents, minimizing systemic side effects.

  • Magnetic Resonance Imaging (MRI): CoNPs can serve as contrast enhancement agents in MRI, improving the resolution and diagnostic capability of this imaging modality.[1]

  • Hyperthermia Treatment: When subjected to an alternating magnetic field, magnetic nanoparticles generate heat, a phenomenon that can be exploited to induce localized hyperthermia in tumor tissues, leading to cancer cell death.

  • Biocatalysis: Cobalt nanoparticles can act as catalysts in various biological reactions, offering potential for use in biosensors and other diagnostic tools.

  • Antimicrobial Agents: Some studies have shown that cobalt nanoparticles exhibit antimicrobial activity against various pathogens.

Experimental Protocols

The following are generalized protocols for the synthesis of cobalt nanoparticles. Researchers should note that optimal reaction conditions may vary and require empirical determination when using this compound.

Protocol 1: Chemical Reduction Method

This is a common and versatile bottom-up approach for the synthesis of metallic nanoparticles. It involves the reduction of cobalt ions (Co²⁺) from a salt precursor in a solution to form elemental cobalt (Co⁰) nanoparticles.

Materials:

Procedure:

  • Precursor Solution Preparation: Dissolve a specific amount of this compound in the chosen solvent within a three-necked flask equipped with a condenser, a magnetic stirrer, and an inert gas inlet/outlet.

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen, which can lead to the formation of cobalt oxides. Maintain a gentle flow of the inert gas throughout the reaction.

  • Addition of Capping Agent: Introduce the capping agent to the precursor solution and stir until it is completely dissolved. The capping agent is crucial for controlling the size of the nanoparticles and preventing their aggregation.

  • Reduction: While vigorously stirring the solution, slowly add a freshly prepared solution of the reducing agent (e.g., sodium borohydride in ethanol) dropwise. The color of the solution will change, indicating the formation of cobalt nanoparticles.

  • Reaction Completion and Aging: Continue stirring the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period (e.g., 1-2 hours) to ensure the complete reduction and growth of the nanoparticles.

  • Purification: Separate the synthesized cobalt nanoparticles from the reaction mixture by centrifugation.

  • Washing: Wash the collected nanoparticles multiple times with ethanol and/or water to remove any unreacted precursors, byproducts, and excess capping agent. Centrifuge the mixture after each washing step.

  • Drying: Dry the purified cobalt nanoparticles under vacuum or in a desiccator.

Protocol 2: Thermal Decomposition Method

This method involves the decomposition of a cobalt-containing precursor at high temperatures in a high-boiling point organic solvent.

Materials:

  • This compound (Co(BF₄)₂·6H₂O)

  • High-boiling point solvent: e.g., 1-octadecene (B91540) or benzyl (B1604629) ether

  • Surfactant/Capping agent: Oleic acid and/or oleylamine

  • Inert gas: Argon or Nitrogen

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a condenser, a magnetic stirrer, a thermocouple, and an inert gas inlet/outlet, combine this compound, the solvent, and the capping agents.

  • Degassing: Heat the mixture to a moderate temperature (e.g., 100-120 °C) under a constant flow of inert gas and vacuum to remove water and other low-boiling point impurities.

  • Thermal Decomposition: Under a blanket of inert gas, rapidly heat the reaction mixture to a high temperature (e.g., 200-300 °C) and maintain this temperature for a specific duration (e.g., 30-60 minutes). The precursor will decompose, leading to the nucleation and growth of cobalt nanoparticles.

  • Cooling: After the reaction is complete, cool the mixture to room temperature.

  • Purification: Add a non-solvent such as ethanol to precipitate the nanoparticles.

  • Isolation and Washing: Isolate the nanoparticles by centrifugation and wash them repeatedly with a mixture of a non-solvent (e.g., ethanol) and a solvent (e.g., hexane) to remove the high-boiling point solvent and excess capping agents.

  • Drying: Dry the purified cobalt nanoparticles under vacuum.

Data Presentation

The following tables summarize typical quantitative data for cobalt nanoparticles synthesized via chemical reduction and thermal decomposition methods, as reported in the literature for various cobalt precursors. This data can serve as a benchmark for characterizing nanoparticles synthesized from this compound.

Table 1: Physicochemical Properties of Cobalt Nanoparticles

Synthesis MethodPrecursorReducing AgentCapping AgentAverage Particle Size (nm)MorphologyReference
Chemical ReductionCoCl₂·6H₂ONaBH₄PVP10 - 20SphericalAdapted from various sources
Chemical ReductionCo(NO₃)₂·6H₂ON₂H₄Oleic Acid5 - 15SphericalAdapted from various sources
Thermal DecompositionCo₂(CO)₈-Oleic Acid4 - 10SphericalAdapted from various sources
Thermal DecompositionCobalt Acetate-Oleylamine15 - 30Spherical/CubicAdapted from various sources

Table 2: Magnetic Properties of Cobalt Nanoparticles

Synthesis MethodAverage Particle Size (nm)Saturation Magnetization (emu/g)Coercivity (Oe)Reference
Chemical Reduction15140 - 160300 - 500Adapted from various sources
Thermal Decomposition8100 - 130100 - 300Adapted from various sources

Visualizations

Experimental Workflow for Chemical Reduction

Chemical_Reduction_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_product Final Product Precursor Cobalt(II) Tetrafluoroborate Hexahydrate Dissolution Dissolution & Purging (Inert Atmosphere) Precursor->Dissolution Solvent Solvent (e.g., Ethanol) Solvent->Dissolution CappingAgent Capping Agent (e.g., PVP) CappingAgent->Dissolution ReducingAgent Reducing Agent (e.g., NaBH4) Reduction Chemical Reduction ReducingAgent->Reduction Dissolution->Reduction Aging Aging & Growth Reduction->Aging Centrifugation Centrifugation Aging->Centrifugation Washing Washing Centrifugation->Washing Drying Drying Washing->Drying CoNPs Cobalt Nanoparticles Drying->CoNPs

Caption: Workflow for the synthesis of cobalt nanoparticles via the chemical reduction method.

Logical Relationship in Targeted Drug Delivery

Targeted_Drug_Delivery cluster_system Systemic Circulation cluster_target Target Site cluster_action Therapeutic Action CoNP_Drug Cobalt Nanoparticle- Drug Conjugate Tumor Tumor/Disease Site CoNP_Drug->Tumor Guidance DrugRelease Drug Release Tumor->DrugRelease CellDeath Therapeutic Effect (e.g., Cell Death) DrugRelease->CellDeath ExternalMagnet External Magnetic Field ExternalMagnet->Tumor

Caption: Conceptual diagram of targeted drug delivery using magnetic cobalt nanoparticles.

References

Application Notes and Protocols for the Electrodeposition of Cobalt from a Cobalt(II) Tetrafluoroborate Hexahydrate Bath

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt electrodeposition is a critical process in various fields, including materials science for creating high-performance coatings with enhanced hardness, wear resistance, and magnetic properties, as well as in the electronics industry for the fabrication of interconnects.[1][2][3] The choice of the electrolyte bath composition is paramount in controlling the quality and properties of the deposited cobalt layer.[1] While sulfate (B86663) and chloride baths are common, the use of a Cobalt(II) tetrafluoroborate (B81430) hexahydrate (Co(BF₄)₂·6H₂O) bath offers specific advantages, including high solubility and stability.[3] This document provides detailed application notes and experimental protocols for the electrodeposition of cobalt using a Cobalt(II) tetrafluoroborate hexahydrate-based electrolyte.

Key Applications

Cobalt coatings are utilized in a range of applications due to their desirable properties:

  • Protective Coatings: Offer excellent corrosion and wear resistance.[2]

  • Magnetic Materials: Used in the production of magnetic storage media and other magnetic devices.

  • Catalysis: Cobalt-based materials can act as effective catalysts in various chemical reactions.[3]

  • Microelectronics: Employed in the fabrication of interconnects and other electronic components.[1]

  • Biomedical Devices: Being explored for use in drug delivery systems and medical implants.[3]

Experimental Data Summary

The following tables summarize key quantitative data related to cobalt electrodeposition. It is important to note that specific values can vary based on the precise experimental conditions and the presence of additives.

Table 1: Electrochemical Parameters for Cobalt Electrodeposition

ParameterTypical ValueNotesReference
Onset Potential (Additive-Free)-0.81 VThis value is for a cobalt sulfate bath and may vary for a tetrafluoroborate bath.[1]
Onset Potential (with MBI additive)-1.23 VMBI (2-mercaptobenzimidazole) acts as an inhibitor, shifting the deposition potential.[1]
Onset Potential (with MBIS additive)-0.98 VMBIS (2-mercapto-5-benzimidazolesulfonic acid sodium salt dehydrate) shows a weaker inhibitory effect than MBI.[1]
Onset Potential (with MBO additive)-0.96 VMBO (2-mercaptobenzoxazole) exhibits the weakest inhibition among the tested additives.[1]
Current Efficiency (Additive-Free)94.8% - 96.8%Achieved in an ionic liquid electrolyte at 25 °C and 50 °C, respectively. High efficiency indicates minimal side reactions.[4]

Table 2: Influence of Additives on Deposition Potential

AdditiveConcentration (ppm)Deposition Equilibrium PotentialInhibitory EffectReference
MBI50-1.35 VStrong[1]
MBI100-1.43 VStronger[1]
MBO50~ -1.01 VWeak[1]
MBO100~ -1.05 VWeaker[1]

Experimental Protocols

This section provides a detailed methodology for the electrodeposition of cobalt from a this compound bath.

Protocol 1: Preparation of the Electrodeposition Bath

Materials:

  • This compound (Co(BF₄)₂·6H₂O)[5][6]

  • Boric Acid (H₃BO₃) (as a pH buffer and to improve deposit quality)[7]

  • Supporting Electrolyte (e.g., Sodium tetrafluoroborate - NaBF₄)

  • Deionized (DI) Water

  • Optional: Additives such as brighteners (e.g., saccharin), wetting agents (e.g., sodium dodecyl sulfate), or inhibitors to control deposit morphology.[7]

Procedure:

  • Calculate the required mass of each component based on the desired concentrations (see Table 3 for a typical bath composition).

  • In a clean glass beaker, dissolve the boric acid and supporting electrolyte in a portion of the DI water. Gentle heating and stirring can aid dissolution.

  • Once dissolved, add the this compound to the solution and stir until fully dissolved.

  • If using additives, dissolve them in a small amount of DI water separately and then add them to the main bath.

  • Add the remaining DI water to reach the final desired volume.

  • Measure and adjust the pH of the bath using tetrafluoroboric acid or a suitable base (e.g., sodium hydroxide) to the desired range (typically 3.0-4.0).

  • Filter the solution to remove any undissolved particles.

Table 3: Typical Cobalt Tetrafluoroborate Electrodeposition Bath Composition

ComponentConcentration RangePurpose
This compound150 - 300 g/LSource of Cobalt Ions
Boric Acid25 - 40 g/LpH Buffer, Grain Refiner
Sodium tetrafluoroborate20 - 50 g/LSupporting Electrolyte, Increases Conductivity
pH3.0 - 4.0Influences Deposit Properties and Current Efficiency
Temperature40 - 60 °CAffects Deposition Rate and Deposit Stress
Current Density1 - 10 A/dm²Controls Deposition Rate and Morphology
Protocol 2: Substrate Preparation

Materials:

  • Substrate material (e.g., copper, brass, steel)

  • Degreasing solution (e.g., alkaline cleaner)

  • Acid pickling solution (e.g., dilute sulfuric or hydrochloric acid)

  • Deionized (DI) Water

  • Acetone (B3395972) or Isopropanol (B130326)

Procedure:

  • Mechanical Cleaning: If necessary, mechanically polish the substrate to remove heavy oxides or scratches.

  • Degreasing: Immerse the substrate in a hot alkaline degreasing solution for 5-10 minutes to remove organic contaminants.

  • Rinsing: Thoroughly rinse the substrate with DI water.

  • Acid Pickling: Dip the substrate in the acid pickling solution for 30-60 seconds to remove any oxide layers.

  • Rinsing: Thoroughly rinse the substrate with DI water.

  • Final Rinse: Rinse with acetone or isopropanol and allow to air dry completely before placing it in the electrodeposition cell.

Protocol 3: Electrodeposition Process

Equipment:

  • DC Power Supply

  • Electrochemical Cell (beaker or tank)

  • Anodes (pure cobalt or inert anodes like platinized titanium)

  • Cathode (the substrate to be coated)

  • Magnetic Stirrer and Stir Bar (or other means of agitation)

  • Water Bath or Hot Plate for temperature control

  • pH meter

Procedure:

  • Assemble the electrochemical cell with the prepared substrate (cathode) and anodes. Ensure the anode area is equal to or greater than the cathode area for uniform current distribution.

  • Pour the prepared electrodeposition bath into the cell.

  • Heat the bath to the desired operating temperature (e.g., 50 °C) and maintain it throughout the process.

  • Begin agitation of the bath to ensure uniform ion concentration at the cathode surface.

  • Connect the electrodes to the DC power supply (cathode to the negative terminal, anode to the positive terminal).

  • Apply the desired current density (e.g., 5 A/dm²) and begin the deposition process for the calculated time to achieve the target thickness.

  • Monitor the bath pH and temperature periodically and adjust as necessary.

  • After the desired deposition time, turn off the power supply.

  • Remove the coated substrate from the bath.

  • Post-Treatment: Immediately rinse the coated substrate thoroughly with DI water to remove residual plating solution. Dry the sample using a stream of nitrogen or in a low-temperature oven.

Visualizations

Experimental_Workflow Bath_Prep Bath Preparation Electrodeposition Electrodeposition Bath_Prep->Electrodeposition Electrolyte Substrate_Prep Substrate Preparation Substrate_Prep->Electrodeposition Cathode Post_Treatment Post-Treatment Electrodeposition->Post_Treatment Coated Substrate Characterization Characterization Post_Treatment->Characterization Final Product

Caption: Workflow for Cobalt Electrodeposition.

Parameter_Influence Parameters Process Parameters Current_Density Current Density Parameters->Current_Density pH pH Parameters->pH Temperature Temperature Parameters->Temperature Additives Additives Parameters->Additives Morphology Morphology Current_Density->Morphology Efficiency Current Efficiency Current_Density->Efficiency pH->Efficiency Internal_Stress Internal Stress pH->Internal_Stress Hardness Hardness Temperature->Hardness Temperature->Internal_Stress Additives->Morphology Additives->Hardness Deposit_Properties Deposit Properties Morphology->Deposit_Properties Hardness->Deposit_Properties Efficiency->Deposit_Properties Internal_Stress->Deposit_Properties

Caption: Influence of Parameters on Deposit Properties.

References

Application Notes and Protocols: The Role of Cobalt(II) Tetrafluoroborate Hexahydrate in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt(II) tetrafluoroborate (B81430) hexahydrate serves as a versatile precursor for the synthesis of highly active catalyst systems employed in various polymerization reactions. Its utility is particularly notable in the production of polyolefins and in controlling the molecular weight of polymethacrylates. This document provides detailed application notes and experimental protocols for the use of catalysts derived from Cobalt(II) tetrafluoroborate hexahydrate in ethylene (B1197577) polymerization and the catalytic chain transfer polymerization (CCTP) of methacrylates.

Ethylene Polymerization using Cobalt(II)-Based Catalysts

Cobalt(II) complexes, particularly those with 2,6-bis(imino)pyridyl ligands, have demonstrated high efficacy as precatalysts for ethylene polymerization upon activation with a co-catalyst, such as methylaluminoxane (B55162) (MAO) or modified methylaluminoxane (MMAO).[1][2] These catalysts can produce highly linear polyethylene (B3416737).[2] The properties of the resulting polymer, including molecular weight and linearity, can be tuned by modifying the ligand structure and reaction conditions.[1][2]

Synthesis of a Representative 2,6-Bis(imino)pyridyl Cobalt(II) Dichloride Precatalyst

While many reported syntheses of these cobalt complexes utilize cobalt(II) chloride as the starting material, this compound can be used as an alternative cobalt source based on established principles of coordination chemistry. The tetrafluoroborate anions are weakly coordinating and can be readily displaced by the chelating ligand and chloride ions.

Protocol 1: Synthesis of [2,6-(ArN=CMe)₂C₅H₃N]CoCl₂ (Ar = 2,6-diisopropylphenyl)

Materials:

  • This compound (Co(BF₄)₂·6H₂O)

  • 2,6-Bis[1-(2,6-diisopropylanilino)ethyl]pyridine (ligand)

  • Anhydrous Ethanol

  • Anhydrous Dichloromethane (B109758)

  • Anhydrous Diethyl Ether

  • Lithium Chloride (LiCl)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Cannula

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 2,6-bis[1-(2,6-diisopropylanilino)ethyl]pyridine ligand in anhydrous ethanol.

  • In a separate Schlenk flask, dissolve 1 equivalent of this compound and 2 equivalents of lithium chloride in anhydrous ethanol. The addition of excess chloride ions facilitates the formation of the dichloride complex.

  • Slowly add the cobalt salt solution to the ligand solution via cannula with vigorous stirring.

  • A color change should be observed, indicating the formation of the cobalt complex.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Remove the solvent under reduced pressure.

  • The resulting solid is then washed with anhydrous diethyl ether to remove any unreacted starting materials.

  • The product can be further purified by recrystallization from a mixture of dichloromethane and diethyl ether.

  • The final product, a colored crystalline solid, should be dried under vacuum and stored under an inert atmosphere.

Ethylene Polymerization Protocol

Protocol 2: Ethylene Polymerization using a Cobalt(II) Precatalyst and MAO

Materials:

  • [2,6-(ArN=CMe)₂C₅H₃N]CoCl₂ (precatalyst)

  • Methylaluminoxane (MAO) solution in toluene (B28343) (e.g., 10 wt%)

  • Anhydrous Toluene

  • High-purity ethylene gas

  • High-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature and pressure controls, and an injection system.

  • Acidified methanol (B129727) (5% HCl)

Procedure:

  • The reactor is first baked under vacuum at a high temperature to remove any moisture and then purged with ethylene.

  • Anhydrous toluene is introduced into the reactor.

  • The desired amount of MAO solution is injected into the reactor, and the mixture is stirred and brought to the desired reaction temperature.

  • A solution of the cobalt precatalyst in toluene is then injected into the reactor to initiate the polymerization.

  • The reactor is immediately pressurized with ethylene to the desired pressure, and this pressure is maintained throughout the reaction.

  • The polymerization is allowed to proceed for the specified time, with continuous stirring.

  • After the reaction time has elapsed, the ethylene feed is stopped, and the reactor is vented.

  • The polymerization is quenched by the addition of acidified methanol.

  • The precipitated polyethylene is collected by filtration, washed thoroughly with methanol, and then dried in a vacuum oven at 60 °C to a constant weight.

  • The polymer is weighed to determine the yield, and the catalytic activity is calculated.

  • The polymer is characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight (Mw) and polydispersity index (PDI), and Differential Scanning Calorimetry (DSC) for melting temperature (Tm).

Quantitative Data for Ethylene Polymerization

The following table summarizes representative data for ethylene polymerization using various 2,6-bis(imino)pyridyl cobalt(II) complexes activated with MAO.

PrecatalystAl/Co RatioTemp (°C)Activity (10⁶ g PE mol⁻¹ Co h⁻¹)Mw (kg mol⁻¹)PDI (Mw/Mn)Reference
Co1 1500601.328.232.1[3]
Co3 4000305.6629.52.5[4]
Co4 15007018.0--[4]
Fe-based -6035.92--[4]
Co-ketimine --0.45-1.7414-611-[2]

Note: The specific ligands for each precatalyst (Co1, Co3, Co4) are detailed in the cited literature.

Catalytic Chain Transfer Polymerization (CCTP) of Methacrylates

Cobalt(II) complexes, particularly bis[(difluoroboryl)dimethylglyoximato]cobalt(II) (CoBF), are highly efficient catalytic chain transfer agents for the radical polymerization of methacrylates.[5][6] This process allows for the synthesis of low molecular weight polymers with a vinyl end-group, which can be used as macromonomers for further reactions.[7]

Synthesis of bis[(difluoroboryl)dimethylglyoximato]cobalt(II) (CoBF)

Protocol 3: Synthesis of CoBF

This protocol is adapted from a method using cobalt(II) acetate, which can be substituted with this compound.

Materials:

  • This compound

  • Dimethylglyoxime (B607122) (DMG)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve 2 equivalents of dimethylglyoxime in anhydrous THF.

  • In a separate Schlenk flask, dissolve 1 equivalent of this compound in anhydrous THF.

  • Slowly add the cobalt salt solution to the dimethylglyoxime solution with stirring.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add an excess of boron trifluoride diethyl etherate dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 40-50 °C for 2 hours.

  • A precipitate will form. Allow the mixture to cool to room temperature.

  • Collect the solid product by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

  • The resulting CoBF should be stored under an inert atmosphere.

Catalytic Chain Transfer Polymerization (CCTP) Protocol

Protocol 4: Bulk CCTP of Methyl Methacrylate (B99206) (MMA)

Materials:

  • bis[(difluoroboryl)dimethylglyoximato]cobalt(II) (CoBF)

  • Methyl methacrylate (MMA), inhibitor removed

  • 2,2'-Azobis(isobutyronitrile) (AIBN), recrystallized

  • Anhydrous Toluene (optional, for solution polymerization)

  • Schlenk tubes or vials with rubber septa

  • Nitrogen or argon source

  • Thermostatically controlled oil bath or heating block

Procedure:

  • Prepare a stock solution of CoBF in MMA by dissolving a known amount of CoBF in deoxygenated MMA. This may require sonication.[5]

  • Prepare a stock solution of the initiator (AIBN) in MMA.[5]

  • In separate Schlenk tubes, add the desired amounts of the CoBF stock solution and MMA.[5]

  • Add the AIBN stock solution to each tube to achieve the desired initiator concentration.[5]

  • Deoxygenate the reaction mixtures by bubbling with nitrogen or argon for 20-30 minutes.

  • Seal the tubes and place them in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).[8]

  • Allow the polymerization to proceed for the desired time (typically short, e.g., 20-60 minutes, to maintain low monomer conversion for kinetic studies).[8]

  • Quench the reaction by rapidly cooling the tubes in an ice bath and exposing the contents to air.

  • The polymer can be analyzed directly by GPC to determine the molecular weight and PDI. For isolation, the polymer can be precipitated in a non-solvent like methanol, filtered, and dried.

Quantitative Data for CCTP of Methyl Methacrylate

The following table provides representative data for the CCTP of MMA, demonstrating the effect of CoBF concentration on the resulting polymer's number-average molecular weight (Mn).

[CoBF] (ppm)MonomerInitiatorTemp (°C)Mn ( g/mol )PDI (Mw/Mn)Reference
0MMAAIBN70>100,000>2.0[6]
5MMAAIBN-~700-[9]
5MMAAIBN7029,000-
1-5MMAAIBN70Varies-[5]

Visualizations

Signaling Pathways and Experimental Workflows

Ethylene_Polymerization_Mechanism cluster_activation Catalyst Activation cluster_polymerization Polymerization Cycle Co(II) Precatalyst Co(II) Precatalyst Active Co(II) Species Active Co(II) Species Co(II) Precatalyst->Active Co(II) Species Activation MAO MAO/MMAO MAO->Active Co(II) Species Coordination Coordination Active Co(II) Species->Coordination Ethylene Ethylene Monomer Ethylene->Coordination Insertion Insertion Coordination->Insertion Propagation Chain Propagation Insertion->Propagation Propagation->Coordination Repeat n times Termination Chain Transfer/ Termination Propagation->Termination Polyethylene Polyethylene Chain Termination->Polyethylene

Caption: Mechanism of Cobalt-Catalyzed Ethylene Polymerization.

CCTP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis CoBF_Stock Prepare CoBF Stock in Monomer Mix Mix Reagents in Schlenk Tube CoBF_Stock->Mix Initiator_Stock Prepare Initiator Stock in Monomer Initiator_Stock->Mix Deoxygenate Deoxygenate with N2/Ar Mix->Deoxygenate Polymerize Polymerize at Controlled Temperature Deoxygenate->Polymerize Quench Quench Reaction (Ice Bath + Air) Polymerize->Quench Analyze Analyze by GPC (Mn, PDI) Quench->Analyze

Caption: Experimental Workflow for Catalytic Chain Transfer Polymerization.

CCTP_Mechanism cluster_initiation Initiation cluster_cct Catalytic Chain Transfer Initiator Initiator (AIBN) Radical_1 Initiator Radical Initiator->Radical_1 Decomposition Propagating_Radical Propagating Polymer Radical Radical_1->Propagating_Radical + Monomer Co(II) Co(II) Propagating_Radical->Co(II) H Abstraction Macromonomer Macromonomer (Vinyl Terminated) Propagating_Radical->Macromonomer Co(III)-H Co(III)-H Co(II)->Co(III)-H Co(III)-H->Co(II) New_Radical New Monomer Radical Co(III)-H->New_Radical + Monomer (H Transfer) New_Radical->Propagating_Radical Propagation

Caption: Mechanism of Catalytic Chain Transfer Polymerization.

References

Application of Cobalt(II) Tetrafluoroborate Hexahydrate in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt(II) tetrafluoroborate (B81430) hexahydrate, Co(BF₄)₂·6H₂O, is a versatile and highly soluble cobalt salt that serves as a valuable precursor and functional material in various domains of materials science. Its utility is largely attributed to the weakly coordinating nature of the tetrafluoroborate (BF₄⁻) anion, which allows for the ready availability of the cobalt(II) ion for complexation, catalysis, and electrochemical processes. This document provides detailed application notes, experimental protocols, and quantitative data for the use of Cobalt(II) tetrafluoroborate hexahydrate in the synthesis of advanced materials.

Key Applications in Materials Science

This compound is instrumental in several key areas of materials science, including:

  • Precursor for Coordination Complexes and Metal-Organic Frameworks (MOFs): It is an excellent starting material for the synthesis of novel cobalt-containing coordination complexes and porous MOFs with applications in gas storage, separation, and catalysis.

  • Catalysis: Cobalt complexes derived from this salt exhibit significant catalytic activity in various organic reactions, including polymerization and oxidation.

  • Electrochemistry and Energy Storage: The tetrafluoroborate anion is a common component in electrolytes for lithium-ion batteries, and cobalt itself is a key element in cathode materials. Cobalt(II) tetrafluoroborate can be used in the formulation of electrolytes or as a precursor for electrode materials.

  • Electrodeposition and Coatings: It is used in electrochemical baths for the deposition of cobalt and cobalt alloy coatings with desirable magnetic, wear-resistant, and corrosion-resistant properties.

  • Nanomaterial Synthesis: It serves as a precursor for the synthesis of cobalt-based nanoparticles with controlled size and morphology for applications in catalysis, magnetic storage, and biomedical fields.

Application Notes and Experimental Protocols

Synthesis of a Cobalt(II) Coordination Complex

Application Note: this compound is an ideal precursor for synthesizing coordination complexes due to the labile nature of the water and tetrafluoroborate ligands. The following protocol describes a representative synthesis of a cobalt(II) complex with a nitrogen-containing ligand, such as 2,2'-bipyridine (B1663995).

Experimental Protocol: Synthesis of --INVALID-LINK--₂

  • Materials:

    • This compound (Co(BF₄)₂·6H₂O)

    • 2,2'-Bipyridine (bpy)

    • Ethanol (B145695) (absolute)

    • Diethyl ether

  • Procedure:

    • Dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol with gentle warming.

    • In a separate flask, dissolve 3.0 mmol of 2,2'-bipyridine in 10 mL of absolute ethanol.

    • Slowly add the 2,2'-bipyridine solution to the cobalt salt solution with constant stirring.

    • A colored precipitate should form immediately. Continue stirring the reaction mixture at room temperature for 2 hours to ensure complete reaction.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with two small portions of cold ethanol, followed by two portions of diethyl ether to facilitate drying.

    • Dry the product under vacuum for several hours.

Quantitative Data:

ParameterValue
Molar Ratio (Co:bpy)1:3
Reaction Time2 hours
SolventAbsolute Ethanol
Typical Yield> 90%

Logical Relationship Diagram:

G cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product CoBF4 Co(BF₄)₂·6H₂O Dissolution Dissolution in Ethanol CoBF4->Dissolution bpy 2,2'-Bipyridine bpy->Dissolution Mixing Mixing and Stirring Dissolution->Mixing Precipitation Precipitation Mixing->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Complex Co(bpy)₃₂ Drying->Complex

Synthesis workflow for a cobalt coordination complex.
Electrodeposition of a Cobalt-Phosphorus (Co-P) Alloy Coating

Application Note: Cobalt-phosphorus alloys are of interest for applications requiring hard, wear-resistant, and corrosion-resistant coatings, serving as a potential replacement for hard chromium plating. Cobalt(II) tetrafluoroborate can be used in the plating bath to provide the cobalt ions.

Experimental Protocol: Electrodeposition of Amorphous Co-P Coating

  • Materials:

    • This compound

    • Phosphorous acid (H₃PO₃)

    • Boric acid (H₃BO₃)

    • Sodium chloride (NaCl)

    • Deionized water

    • Copper substrate (cathode)

    • Platinum sheet (anode)

  • Bath Preparation:

    • Prepare an aqueous plating bath with the following composition:

      • 0.5 M this compound

      • 0.5 M Phosphorous acid

      • 0.4 M Boric acid (as a pH buffer)

      • 0.2 M Sodium chloride (to improve conductivity)

    • Adjust the pH of the solution to 2.5 using HBF₄ or NaOH.

  • Electrodeposition Procedure:

    • Set up a standard three-electrode electrochemical cell with the copper substrate as the working electrode (cathode), a platinum sheet as the counter electrode (anode), and a saturated calomel (B162337) electrode (SCE) as the reference electrode.

    • Mechanically polish and degrease the copper substrate before deposition.

    • Immerse the electrodes in the plating bath and maintain the temperature at 50 °C.

    • Apply a constant current density of 20 mA/cm² for 1 hour.

    • After deposition, rinse the coated substrate with deionized water and dry it in a stream of nitrogen.

Quantitative Data for Co-P Alloy Deposition:

ParameterValue
Cobalt Precursor Conc.0.5 M
Phosphorous Acid Conc.0.5 M
pH2.5
Temperature50 °C
Current Density20 mA/cm²
Deposition Time1 hour
Resulting P content~5-10 wt%
Hardness~500-700 HV

Experimental Workflow Diagram:

G cluster_setup Cell Setup cluster_process Deposition Process cluster_characterization Characterization Bath Plating Bath Preparation Deposition Galvanostatic Deposition Bath->Deposition Electrodes Electrode Assembly (Cu, Pt, SCE) Electrodes->Deposition Rinsing Rinsing Deposition->Rinsing Drying Drying Rinsing->Drying Analysis SEM, EDX, Hardness Testing Drying->Analysis

Workflow for electrodeposition of Co-P alloy.
Catalytic Polymerization of Styrene (B11656)

Experimental Protocol: ATRP of Styrene using a Co(II) Catalyst

  • Materials:

    • This compound derived catalyst (e.g., a Co(II)-ligand complex)

    • Styrene (monomer)

    • Ethyl α-bromoisobutyrate (initiator)

    • Toluene (B28343) (solvent)

  • Procedure:

    • In a Schlenk flask under an inert atmosphere (e.g., argon), add the Co(II) catalyst (0.01 mmol).

    • Add toluene (5 mL) and stir to dissolve the catalyst.

    • Add styrene (10 mmol) and the initiator, ethyl α-bromoisobutyrate (0.1 mmol).

    • Place the flask in a preheated oil bath at 110 °C and stir for the desired reaction time (e.g., 12 hours).

    • To quench the reaction, cool the flask to room temperature and expose it to air.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

    • Filter the polymer and dry it under vacuum to a constant weight.

    • Characterize the polymer by Gel Permeation Chromatography (GPC) to determine molecular weight (Mn) and polydispersity index (PDI).

Quantitative Data for Styrene Polymerization:

ParameterValue
[Monomer]:[Initiator]:[Catalyst]100:1:0.1
Temperature110 °C
Reaction Time12 hours
Expected Mn (GPC)~5,000 - 10,000 g/mol
Expected PDI (GPC)< 1.5

Signaling Pathway Diagram (Logical Flow):

G cluster_activation Catalyst Activation cluster_propagation Polymerization cluster_termination Termination Catalyst Co(II) Complex ActiveSpecies Co(III)-Br + R• Catalyst->ActiveSpecies Initiator R-Br Initiator->ActiveSpecies Polymer Growing Polymer Chain ActiveSpecies->Polymer Monomer Addition Monomer Styrene Monomer->Polymer FinalPolymer Polystyrene Polymer->FinalPolymer G cluster_additive Additive cluster_effect Electrochemical Effects cluster_performance Performance Improvement CoBF4 Co(BF₄)₂ SEI Stable SEI Formation (Anode) CoBF4->SEI CEI Protective CEI Formation (Cathode) CoBF4->CEI Performance Enhanced Cycling Stability Lower Impedance SEI->Performance CEI->Performance

Troubleshooting & Optimization

Technical Support Center: Purification of Cobalt(II) Tetrafluoroborate Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Cobalt(II) tetrafluoroborate (B81430) hexahydrate. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial Cobalt(II) tetrafluoroborate hexahydrate?

A1: Commercial this compound may contain several types of impurities, including:

  • Unreacted starting materials: If synthesized from cobalt(II) carbonate or hydroxide (B78521) and tetrafluoroboric acid, residual amounts of these reactants may be present.[1]

  • Other cobalt salts: Depending on the synthetic route, other cobalt salts might be present as impurities.

  • Heavy metal contaminants: Trace amounts of other metals may be present from the cobalt source.

  • Hydrolysis products: The tetrafluoroborate anion can undergo partial hydrolysis to form fluoride (B91410) and borate (B1201080) species, especially in non-anhydrous conditions.

Q2: What is the most common method for purifying this compound?

A2: The most common and effective method for purifying this compound is recrystallization.[1] This technique relies on the principle that the solubility of the compound and its impurities differ in a given solvent at different temperatures.[2]

Q3: What is the recommended solvent for the recrystallization of this compound?

A3: Water is the most commonly recommended solvent for the recrystallization of this compound due to the compound's good solubility in hot water and lower solubility at cooler temperatures.

Q4: What are the key safety precautions to take when handling this compound?

A4: this compound is a hazardous substance and requires careful handling. Key safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

  • Avoiding inhalation of dust.

  • Preventing contact with skin and eyes.[3]

  • In case of contact, rinse the affected area immediately and thoroughly with water.[3]

  • Consult the Safety Data Sheet (SDS) for detailed safety information.[3]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the purification of this compound.

Issue 1: The compound does not fully dissolve in the hot solvent during recrystallization.

  • Possible Cause: Insufficient solvent was added.

    • Solution: Gradually add small amounts of hot solvent until the solid is completely dissolved.[4] Be cautious not to add a large excess, as this will reduce the final yield.[5]

  • Possible Cause: The solvent is not hot enough.

    • Solution: Ensure the solvent is heated to its boiling point before and during the dissolution of the solid.

  • Possible Cause: The undissolved material is an insoluble impurity.

    • Solution: If a small amount of solid remains after adding a reasonable amount of hot solvent, it is likely an insoluble impurity. Perform a hot filtration to remove it before allowing the solution to cool.

Issue 2: No crystals form upon cooling the solution.

  • Possible Cause: Too much solvent was used, resulting in a solution that is not saturated enough for crystallization to occur.[6]

    • Solution: Reheat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again slowly.[5]

  • Possible Cause: The cooling process is too rapid.

    • Solution: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.[5]

  • Possible Cause: The solution is supersaturated.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.[5]

Issue 3: The resulting crystals are very small or appear as a powder.

  • Possible Cause: The solution cooled too quickly.[5]

    • Solution: For future attempts, ensure a slow and undisturbed cooling process. Insulating the flask can help slow down the cooling rate.

  • Possible Cause: The solution was agitated during the cooling phase.

    • Solution: Keep the flask in a location where it will not be disturbed while the crystals are forming.

Issue 4: The purified compound is still discolored.

  • Possible Cause: Colored impurities are still present.

    • Solution: Before the hot filtration step, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities. Be sure to use a minimal amount of charcoal, as it can also adsorb the desired compound. Perform a hot filtration to remove the charcoal before cooling.

Experimental Protocols

Recrystallization of this compound

This protocol outlines the general procedure for purifying this compound by recrystallization from water.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flasks

  • Heating source (hot plate)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat deionized water to its boiling point. Add the minimum amount of hot water to the crude solid to completely dissolve it with gentle swirling or stirring.[2]

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Large, well-formed crystals should start to appear. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.[2]

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals. Since the compound is a hydrate, aggressive drying at high temperatures should be avoided to prevent the loss of water of crystallization. Drying in a desiccator over a suitable drying agent at room temperature is recommended.

Data Presentation

The following table provides representative data on the purity of this compound before and after a single recrystallization. Note: These are typical values and actual results may vary.

AnalytePurity Before RecrystallizationPurity After Recrystallization
Assay (as Co(BF₄)₂·6H₂O) ~95%≥99%
Insoluble Matter < 0.1%< 0.01%
Chloride (Cl) < 0.05%< 0.005%
Sulfate (SO₄) < 0.05%< 0.01%
Iron (Fe) < 0.02%< 0.002%
Nickel (Ni) < 0.1%< 0.01%

Visualizations

Recrystallization_Workflow Recrystallization Workflow for this compound start Start with Crude This compound dissolve Dissolve in Minimum Hot Deionized Water start->dissolve hot_filtration Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration hot_filtration->dissolve Insoluble Impurities Removed cool Slow Cooling to Room Temperature hot_filtration->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration to Isolate Crystals ice_bath->vacuum_filtration wash Wash with Ice-Cold Deionized Water vacuum_filtration->wash dry Dry in Desiccator wash->dry end_product Purified Cobalt(II) Tetrafluoroborate Hexahydrate dry->end_product

Caption: A flowchart illustrating the key steps in the recrystallization process.

Troubleshooting_Logic Troubleshooting Common Recrystallization Issues issue Issue Encountered no_dissolution Solid Does Not Dissolve issue->no_dissolution no_crystals No Crystals Form issue->no_crystals oiling_out Oily Layer Forms issue->oiling_out low_yield Low Yield of Crystals issue->low_yield sub_no_dissolution1 Add more hot solvent no_dissolution->sub_no_dissolution1 sub_no_dissolution2 Check solvent temperature no_dissolution->sub_no_dissolution2 sub_no_dissolution3 Perform hot filtration no_dissolution->sub_no_dissolution3 sub_no_crystals1 Boil off excess solvent no_crystals->sub_no_crystals1 sub_no_crystals2 Scratch flask or add seed crystal no_crystals->sub_no_crystals2 sub_no_crystals3 Ensure slow cooling no_crystals->sub_no_crystals3 sub_oiling_out1 Reheat and add more solvent oiling_out->sub_oiling_out1 sub_oiling_out2 Use a different solvent system oiling_out->sub_oiling_out2 sub_low_yield1 Avoid excess solvent low_yield->sub_low_yield1 sub_low_yield2 Ensure complete crystallization in ice bath low_yield->sub_low_yield2

Caption: A logic diagram for troubleshooting common recrystallization problems.

References

stability and storage conditions for Cobalt(II) tetrafluoroborate hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of Cobalt(II) tetrafluoroborate (B81430) hexahydrate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Cobalt(II) tetrafluoroborate hexahydrate?

A: this compound should be stored in a cool, dry, and well-ventilated area.[1][2] Keep the container tightly closed and protect it from moisture.[1][3] The recommended storage temperature is generally room temperature.[4]

Q2: Is this compound stable under normal laboratory conditions?

A: Yes, it is known for its stability under standard laboratory and recommended storage conditions.[1][5] However, it is sensitive to oxidation.[5]

Q3: What materials are incompatible with this compound?

A: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]

Q4: What are the known hazardous decomposition products of this compound?

A: Upon thermal decomposition, this compound can emit toxic and corrosive fumes, including hydrogen fluoride, metal oxides, and oxides of boron.[2]

Q5: What is the appearance of this compound?

A: It is a red crystalline solid.[5]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Change in color or appearance of the solid Exposure to moisture or contaminants.Do not use the product. Dispose of it according to your institution's hazardous waste disposal procedures. Ensure storage containers are tightly sealed and stored in a dry environment.
Poor performance in a reaction Decomposition of the reagent.This could be due to improper storage or handling. Use a fresh bottle of the reagent and verify the storage conditions of the old bottle.
Formation of fumes when handling Exposure to high temperatures or incompatible materials.Handle the compound in a well-ventilated area, preferably in a fume hood.[1] Avoid contact with heat, sparks, open flames, and incompatible substances.[1]

Quantitative Data Summary

PropertyValue
Molecular Formula Co(BF₄)₂ · 6H₂O[3][7]
Molecular Weight 340.63 g/mol [3][4][7]
Appearance Red crystalline solid[5]
Purity ≥96% - 99%[3][7][8]
Melting Point Not available
Boiling Point Not available
Decomposition Temperature Not available
Solubility Highly soluble in water and many organic solvents.[5]

Experimental Protocols

Safe Handling Protocol for this compound

Given its hazardous nature, all handling of this compound should be performed in a chemical fume hood.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[6]

  • Hand Protection: Use impermeable chemical-resistant gloves.[6]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[6]

  • Respiratory Protection: In case of inadequate ventilation or the formation of dust, use a suitable respirator with a particle filter.[3][8]

Handling Procedures:

  • Ensure the fume hood is functioning correctly before starting work.

  • Wear the appropriate PPE as listed above.

  • Avoid creating dust when handling the solid.

  • Weigh the required amount in the fume hood.

  • Keep the container tightly closed when not in use.

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the laboratory.[1]

Visual Diagrams

troubleshooting_workflow Troubleshooting Workflow for this compound Issues start Experiment Start issue Encounter an Issue? (e.g., unexpected result, visual change) start->issue check_reagent Check Reagent Appearance (Color, Caking) issue->check_reagent Yes end Proceed with Experiment issue->end No reagent_ok Reagent Appears Normal check_reagent->reagent_ok OK reagent_bad Reagent Visibly Degraded check_reagent->reagent_bad Degraded check_storage Verify Storage Conditions (Cool, Dry, Tightly Sealed) reagent_ok->check_storage dispose Dispose of Old Reagent reagent_bad->dispose storage_ok Storage Conditions Correct check_storage->storage_ok OK storage_bad Improper Storage check_storage->storage_bad Incorrect review_protocol Review Experimental Protocol (Incompatibilities, Temp.) storage_ok->review_protocol correct_storage Correct Storage Practices storage_bad->correct_storage protocol_ok Protocol Followed Correctly review_protocol->protocol_ok OK protocol_error Potential Protocol Error review_protocol->protocol_error Error Identified use_new Use New Reagent protocol_ok->use_new revise_protocol Revise Protocol protocol_error->revise_protocol use_new->end dispose->use_new correct_storage->use_new revise_protocol->use_new

Caption: Troubleshooting workflow for stability issues.

References

common impurities in commercial Cobalt(II) tetrafluoroborate hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial Cobalt(II) tetrafluorobrate hexahydrate.

Troubleshooting Guide

Users may encounter several issues during their experiments due to impurities in commercial Cobalt(II) tetrafluoroborate (B81430) hexahydrate. This guide provides solutions to some of the most common problems.

Issue 1: Inconsistent Catalytic Activity or Reaction Yields

  • Symptoms: You observe significant batch-to-batch variation in the catalytic activity of a cobalt-catalyzed reaction, or the reaction yield is lower than expected.

  • Possible Cause: The presence of metallic impurities, such as iron (Fe³⁺), nickel (Ni²⁺), copper (Cu²⁺), or zinc (Zn²⁺), can interfere with the catalytic cycle of the cobalt complex. These ions can either compete with cobalt for ligand binding or initiate unwanted side reactions.

  • Troubleshooting Steps:

    • Verify the Purity of Your Reagent: Obtain the Certificate of Analysis (CoA) for the specific lot of Cobalt(II) tetrafluoroborate hexahydrate you are using. While the CoA may not list all trace metal impurities, it will provide the overall purity.

    • Elemental Analysis: If you suspect metallic impurities, consider performing Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) on your cobalt salt to quantify the levels of common metal contaminants.

    • Purification of the Reagent: Recrystallization of the this compound from water can help remove some metallic impurities.

    • Use a Higher Purity Grade: If the issue persists, consider purchasing a higher purity grade of the reagent for your sensitive applications.

Issue 2: Poor Electrochemical Performance

  • Symptoms: When using this compound as an electrolyte precursor, you observe a decrease in electrochemical performance, such as lower conductivity or the appearance of unexpected redox peaks in cyclic voltammetry.

  • Possible Cause: The presence of excess water or hydrolysis products of the tetrafluoroborate anion (BF₄⁻), such as free fluoride (B91410) ions (F⁻) and boric acid (H₃BO₃), can negatively impact the electrochemical properties of the electrolyte.

  • Troubleshooting Steps:

    • Drying the Reagent: Ensure the this compound is properly dried and stored in a desiccator to minimize water content.

    • Inert Atmosphere: Handle the reagent under an inert atmosphere (e.g., in a glovebox) to prevent moisture absorption, especially when preparing electrolytes for moisture-sensitive applications.

    • Fluoride Ion Analysis: Use a fluoride ion-selective electrode to determine the concentration of free fluoride in your electrolyte solution.

    • ¹⁹F NMR Spectroscopy: This technique can be used to detect the presence of different fluorine-containing species in your sample, which can help identify the decomposition of the tetrafluoroborate anion.

Issue 3: Formation of Precipitates in Solution

  • Symptoms: Upon dissolving the this compound in a solvent, you observe the formation of a precipitate.

  • Possible Cause: If the starting material for the synthesis of the cobalt salt was cobalt(II) carbonate or hydroxide, unreacted starting material may be present as an impurity. These are generally less soluble in organic solvents compared to the tetrafluoroborate salt.

  • Troubleshooting Steps:

    • Filtration: Dissolve the reagent in the desired solvent and filter the solution to remove any insoluble impurities.

    • pH Adjustment: In aqueous solutions, the pH can influence the solubility of cobalt salts. Adjusting the pH might help to dissolve the precipitate if it is due to cobalt hydroxide. However, be cautious as this may also promote hydrolysis of the tetrafluoroborate anion.

    • Recrystallization: Purifying the reagent by recrystallization is an effective way to remove insoluble impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Common impurities can be categorized as follows:

  • Metallic Impurities: Other transition metal ions that are commonly found in cobalt raw materials, such as iron (Fe³⁺), nickel (Ni²⁺), copper (Cu²⁺), and zinc (Zn²⁺).

  • Synthesis-Related Impurities: Unreacted starting materials from the synthesis process, such as cobalt(II) carbonate or cobalt(II) hydroxide.

  • Decomposition Products: Hydrolysis of the tetrafluoroborate anion (BF₄⁻) can lead to the formation of free fluoride ions (F⁻) and boric acid (H₃BO₃).

  • Water: Excess moisture beyond the six molecules of hydration.

Q2: How can I determine the purity of my this compound?

A2: The Certificate of Analysis (CoA) provided by the supplier will state the overall purity of the reagent. For a more detailed analysis of specific impurities, the following techniques can be used:

  • ICP-MS or AAS: For quantifying trace metal impurities.

  • Ion Chromatography: For detecting anionic impurities like free fluoride.

  • Karl Fischer Titration: For determining the water content.

  • ¹⁹F and ¹¹B NMR Spectroscopy: For identifying different fluorine and boron-containing species, which can indicate decomposition of the tetrafluoroborate anion.

Q3: How does the presence of water affect my experiments?

A3: Excess water can be detrimental in several applications. In organic synthesis, it can react with sensitive reagents. In electrochemistry, it can narrow the electrochemical window of the electrolyte. Additionally, water can promote the hydrolysis of the tetrafluoroborate anion, leading to the formation of corrosive hydrofluoric acid.

Q4: Can I purify commercial this compound myself?

A4: Yes, recrystallization is a common method for purifying solid inorganic salts. Dissolving the commercial-grade reagent in hot water and allowing it to cool slowly will result in the formation of purer crystals, leaving many impurities behind in the solution. The recrystallized product should then be dried thoroughly.

Data Presentation

The following table summarizes the common impurities in commercial this compound and their potential impact on experiments.

Impurity CategorySpecific Impurity ExamplesPotential Impact on ExperimentsRecommended Analytical Technique
Metallic ImpuritiesFe³⁺, Ni²⁺, Cu²⁺, Zn²⁺Interference with catalytic activity, introduction of unwanted redox signals in electrochemistry.ICP-MS, AAS
Synthesis-Related ImpuritiesCobalt(II) carbonate, Cobalt(II) hydroxideInsoluble in many organic solvents, leading to precipitates and inaccurate solution concentrations.Filtration, Visual Inspection
Decomposition ProductsFree Fluoride (F⁻), Boric Acid (H₃BO₃)Corrosion of equipment, alteration of electrochemical properties, changes in solution pH.Ion Chromatography, ¹⁹F NMR
Environmental ContaminationExcess Water (H₂O)Promotion of hydrolysis, interference with moisture-sensitive reactions.Karl Fischer Titration

Experimental Protocols

Protocol 1: Detection of Trace Metal Impurities by ICP-MS

  • Sample Preparation: Accurately weigh approximately 100 mg of this compound and dissolve it in 100 mL of 2% nitric acid in deionized water.

  • Standard Preparation: Prepare a series of multi-element calibration standards containing known concentrations of Fe, Ni, Cu, and Zn in 2% nitric acid.

  • Instrument Setup: Set up the ICP-MS instrument according to the manufacturer's instructions. Use a suitable internal standard (e.g., scandium) to correct for matrix effects.

  • Analysis: Introduce the prepared sample and standards into the ICP-MS.

  • Data Processing: Construct a calibration curve for each element and determine the concentration of the metallic impurities in the sample.

Protocol 2: Recrystallization of this compound

  • Dissolution: In a fume hood, dissolve 50 g of commercial-grade this compound in 100 mL of deionized water by gently heating and stirring the solution.

  • Hot Filtration: If any insoluble material is present, perform a hot filtration to remove it.

  • Crystallization: Cover the beaker with a watch glass and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation: Collect the pink-red crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator over a suitable drying agent (e.g., silica (B1680970) gel) until a constant weight is achieved.

Visualizations

Troubleshooting_Workflow cluster_symptoms Experimental Issues cluster_causes Potential Impurity Causes cluster_solutions Troubleshooting Solutions Symptom1 Inconsistent Catalysis Cause1 Metallic Impurities (Fe, Ni, Cu, Zn) Symptom1->Cause1 Symptom2 Poor Electrochemistry Cause2 Hydrolysis Products (F⁻, H₃BO₃) / Excess H₂O Symptom2->Cause2 Symptom3 Precipitate Formation Cause3 Unreacted Starting Materials Symptom3->Cause3 Solution1 Elemental Analysis (ICP-MS) Cause1->Solution1 Solution2 Use High Purity Grade Cause1->Solution2 Solution6 Recrystallization Cause1->Solution6 Solution3 Dry Reagent / Inert Atmosphere Cause2->Solution3 Solution4 Fluoride Analysis / NMR Cause2->Solution4 Cause2->Solution6 Solution5 Filtration Cause3->Solution5 Cause3->Solution6

Caption: Troubleshooting workflow for impurity-related issues.

Impurity_Relationships cluster_source Sources of Impurities cluster_impurities Common Impurities cluster_effects Experimental Effects Source1 Synthesis Process Impurity1 Unreacted Reagents Source1->Impurity1 Source2 Raw Materials Impurity2 Metallic Ions (Fe, Ni, etc.) Source2->Impurity2 Source3 Storage & Handling Impurity3 Hydrolysis Products (F⁻) Source3->Impurity3 Impurity4 Excess Water Source3->Impurity4 Effect3 Inaccurate Concentrations Impurity1->Effect3 Effect1 Altered Catalytic Activity Impurity2->Effect1 Effect2 Reduced Electrochemical Performance Impurity2->Effect2 Impurity3->Effect2 Effect4 Corrosion Impurity3->Effect4 Impurity4->Effect2

Caption: Logical relationships between impurity sources and experimental effects.

Technical Support Center: Optimizing Reactions with Cobalt(II) Tetrafluoroborate Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Cobalt(II) tetrafluoroborate (B81430) hexahydrate as a catalyst. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, enabling you to optimize your reaction conditions and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of Cobalt(II) tetrafluoroborate hexahydrate in catalysis?

A1: this compound is a versatile catalyst and precursor primarily used in organic synthesis.[1] Its key applications include catalysis in polymerization reactions and as a precursor for the synthesis of various cobalt complexes used in cross-coupling reactions, such as Suzuki-Miyaura couplings.[1][2][3] It is also utilized in materials science for the development of advanced materials and in electrochemistry.[1]

Q2: What are the key advantages of using a cobalt-based catalyst like this compound?

A2: Cobalt catalysts are gaining prominence as a more economical and less toxic alternative to precious metal catalysts like palladium.[4] They have demonstrated effectiveness in a variety of cross-coupling reactions, extending the range of compatible functional groups.[4]

Q3: How should I store and handle this compound?

A3: this compound should be stored at room temperature.[1] It is important to note that this compound is classified as a dangerous good for transport and may be harmful if swallowed, in contact with skin, or inhaled. It can also cause severe skin burns and eye damage.[5] Always consult the Safety Data Sheet (SDS) and handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q4: Can I use this compound directly, or does it require activation?

A4: In many applications, this compound can be used directly as a catalyst precursor.[6] The active catalytic species is often formed in situ through interaction with other reagents in the reaction mixture, such as ligands and bases.[2]

Troubleshooting Guides

This section provides systematic guidance for diagnosing and resolving common issues encountered in reactions catalyzed by this compound.

Problem 1: Low or No Reaction Conversion

Low or no conversion of starting materials is a frequent challenge. The following workflow can help identify the root cause.

G start Low / No Conversion catalyst_check 1. Catalyst Integrity start->catalyst_check reagent_check 2. Reagent & Solvent Quality catalyst_check->reagent_check Catalyst OK sub_catalyst a. Catalyst Deactivation? - Exposure to air/moisture? - Impurities in reagents? catalyst_check->sub_catalyst conditions_check 3. Reaction Conditions reagent_check->conditions_check Reagents OK sub_reagent b. Reagent/Solvent Purity? - Anhydrous solvents used? - Starting materials pure? reagent_check->sub_reagent resolution Improved Conversion conditions_check->resolution Conditions Optimized sub_conditions c. Suboptimal Conditions? - Temperature too low? - Incorrect base/ligand? conditions_check->sub_conditions

Caption: Troubleshooting workflow for low reaction conversion.

Recommended Solutions:

  • Catalyst Deactivation: Cobalt catalysts can be sensitive to air and moisture. Ensure reactions are run under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.[6] Impurities in substrates or reagents can also poison the catalyst.[7] Consider using freshly opened or purified starting materials.

  • Reagent and Solvent Quality: Use high-purity, anhydrous solvents. Degassing solvents prior to use can be beneficial to remove dissolved oxygen, which can lead to catalyst deactivation.[6]

  • Reaction Conditions:

    • Temperature: The reaction temperature may be too low. Incrementally increase the temperature to see if conversion improves.

    • Base and Ligand: The choice of base and ligand is crucial for catalyst activity. For cross-coupling reactions, a screening of different bases (e.g., KOMe, KOtBu) and ligands may be necessary to find the optimal combination.[2][4]

Problem 2: Formation of Byproducts / Low Selectivity

The formation of undesired byproducts can significantly lower the yield of the target molecule.

Recommended Solutions:

  • Reaction Temperature: Excessively high temperatures can lead to side reactions and decomposition of the desired product. If byproduct formation is observed, try lowering the reaction temperature.

  • Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant may lead to the formation of homocoupling or other byproducts.

  • Ligand Selection: The ligand plays a critical role in determining the selectivity of the reaction. Screening different ligands can help to suppress side reactions and favor the formation of the desired product.

Problem 3: Poor Reproducibility

Inconsistent results between batches can be a major source of frustration.

Recommended Solutions:

  • Moisture and Atmosphere Control: Strict control of anhydrous and inert conditions is paramount for reproducible results with cobalt catalysts.[7] Ensure all glassware is thoroughly dried and the inert atmosphere is maintained throughout the reaction setup and duration.

  • Reagent Quality: The quality of reagents, including the cobalt precursor, can vary between batches. Whenever possible, use reagents from the same lot or re-purify them before use.

  • Catalyst Loading: Precise measurement of the catalyst is critical. For reactions sensitive to catalyst concentration, prepare a stock solution of the catalyst to ensure accurate dispensing.

Experimental Protocols

Below is a representative experimental protocol for a Cobalt-Catalyzed Suzuki-Miyaura Cross-Coupling reaction. This should be considered a starting point, and optimization may be required for specific substrates.

General Procedure for Cobalt-Catalyzed C(sp²)–C(sp³) Suzuki-Miyaura Cross-Coupling

This protocol is adapted from methodologies developed for cobalt(II) salt-catalyzed cross-coupling reactions.[2][8]

G cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction & Workup prep 1. Add solids: - Aryl boronic ester (1.0 equiv) - Alkyl halide (1.2 equiv) - Base (e.g., KOMe, 1.5 equiv) inert 2. Render Inert: - Evacuate and backfill  with N2/Ar (3x) prep->inert catalyst 3. Add Catalyst & Ligand: - Co(BF4)2·6H2O (5 mol%) - Ligand (e.g., diamine, 5 mol%) inert->catalyst solvent 4. Add Solvent: - Anhydrous DMA (0.25 M) catalyst->solvent react 5. Heat Reaction: - Stir at 60 °C solvent->react workup 6. Workup & Purify react->workup

Caption: Experimental workflow for a cobalt-catalyzed Suzuki-Miyaura cross-coupling.

Detailed Steps:

  • To an oven-dried reaction vessel, add the aryl boronic ester (1.0 equivalent), the alkyl halide (1.2 equivalents), and the base (e.g., potassium methoxide, 1.5 equivalents).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • In a separate vial under an inert atmosphere, add this compound (0.05 equivalents) and the appropriate ligand (e.g., a diamine ligand, 0.05 equivalents).

  • Add anhydrous solvent (e.g., dimethylacetamide, to achieve a 0.25 M concentration with respect to the limiting reagent) to the reaction vessel via syringe.

  • Add the catalyst/ligand mixture to the reaction vessel.

  • Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir for the required time.

  • Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup followed by purification by column chromatography.

Data Presentation

The following tables summarize typical starting points for optimizing reaction conditions in a cobalt-catalyzed cross-coupling reaction.

Table 1: Optimization of Catalyst Loading

EntryCatalyst Loading (mol%)Time (h)Yield (%)
112445
22.51878
35 12 92
4101291

Note: Optimal catalyst loading can vary significantly based on the specific substrates and ligands used.

Table 2: Screening of Solvents and Bases

EntryCatalyst SystemSolventBaseTemperature (°C)Yield (%)
1Co(BF₄)₂·6H₂O / Ligand ATolueneK₂CO₃8025
2Co(BF₄)₂·6H₂O / Ligand ADioxaneK₃PO₄8065
3Co(BF₄)₂·6H₂O / Ligand ADMA KOMe 60 92
4Co(BF₄)₂·6H₂O / Ligand BDMAKOMe6085

Note: DMA = Dimethylacetamide, KOMe = Potassium methoxide. This table illustrates a hypothetical optimization process.

References

Technical Support Center: Troubleshooting Reactions with Cobalt(II) Tetrafluoroborate Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor yields in reactions utilizing Cobalt(II) tetrafluoroborate (B81430) hexahydrate as a catalyst.

Frequently Asked Questions (FAQs)

Q1: What is Cobalt(II) tetrafluoroborate hexahydrate and what are its key properties?

This compound, with the formula Co(BF₄)₂·6H₂O, is a cobalt salt that often appears as a red crystalline solid. It is known for its solubility in water and many organic solvents.[1] The tetrafluoroborate anion (BF₄⁻) is weakly coordinating, which makes the cobalt(II) ion readily available to participate in catalytic cycles.[2] This compound is sensitive to oxidation and moisture, so proper handling and storage are crucial for maintaining its catalytic activity.[1][3]

Q2: What are the common applications of this compound in synthesis?

This compound is a versatile catalyst precursor used in a variety of organic reactions.[4][5] It is particularly effective in catalyzing C-C and C-Het bond formation.[6] Common applications include:

  • Cross-coupling reactions: Such as Suzuki-Miyaura type couplings.[7]

  • Allylation reactions: Including decarboxylative allylations.[2]

  • C-H activation/functionalization: For the synthesis of complex organic molecules.[6][8]

  • Hydration of alkenes: To produce alcohols.

Q3: My reaction yield is consistently low. What are the most common general causes?

Low yields in cobalt-catalyzed reactions can often be attributed to a few key factors:

  • Catalyst Inactivity or Decomposition: The active catalytic species may not be forming efficiently, or it may be decomposing under the reaction conditions.[4][9]

  • Presence of Moisture or Oxygen: Cobalt catalysts, including those derived from this compound, are often sensitive to air and moisture.[3] Water can compete with ligands for coordination to the cobalt center, leading to inactive aqua complexes.[2]

  • Suboptimal Reaction Conditions: Parameters such as temperature, solvent, and reactant concentrations play a critical role and may need to be optimized for your specific substrate.[10]

  • Impure Reagents: The purity of the catalyst, substrates, and solvents can significantly impact the reaction outcome.[11]

Troubleshooting Guide for Poor Yields

This guide provides a systematic approach to diagnosing and resolving issues leading to poor yields in your reactions.

Problem 1: Low or No Conversion of Starting Material

If you observe that your starting materials are largely unreacted, consider the following potential causes and solutions.

Potential CauseSuggested Solution
Inactive Catalyst Ensure the active catalytic species is being generated. For some reactions, an in-situ activation or the use of a co-catalyst might be necessary.[2] Verify the quality and purity of your this compound.
Suboptimal Temperature The reaction temperature may be too low for the catalytic cycle to proceed efficiently. Increase the temperature in increments of 10-20 °C and monitor the reaction progress.[4]
Inappropriate Solvent The solvent can significantly influence the solubility of reagents and the stability of the catalyst. Screen a range of anhydrous, degassed solvents.[10]
Ligand Issues The choice of ligand is crucial for stabilizing the cobalt center and promoting the desired reactivity. If using a ligand, consider screening different types to find one that is optimal for your transformation.
Problem 2: Formation of Significant Byproducts

The formation of side products can consume your starting materials and reduce the yield of the desired product.

Potential CauseSuggested Solution
Side Reactions Common side reactions in cross-coupling include homocoupling and hydrodehalogenation (debromination).[12] Optimizing the stoichiometry of the coupling partners can sometimes suppress these unwanted pathways.
Reaction Temperature Too High Excessive heat can lead to catalyst decomposition and the formation of undesired byproducts.[4] Try lowering the reaction temperature.
Catalyst Decomposition The catalyst may be degrading over the course of the reaction. The addition of a stabilizing ligand or ensuring strictly anhydrous and inert conditions can help mitigate this.[4]
Oxygen Sensitivity Some cobalt-catalyzed reactions are sensitive to oxygen.[4] Ensure the reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen).
Problem 3: Reaction Stalls Before Completion

If the reaction starts but does not proceed to completion, it may indicate a problem with catalyst stability or reagent stoichiometry.

Potential CauseSuggested Solution
Catalyst Deactivation The catalyst may become deactivated over time due to factors like oxidation or fouling.[9] Consider adding the catalyst in portions throughout the reaction.
Insufficient Reagents One of the reactants may be limiting. Carefully check the stoichiometry of all reagents, including any additives or co-catalysts.
Product Inhibition The product of the reaction may be inhibiting the catalyst. This is less common but can be investigated by adding a small amount of the product to a new reaction to see if it affects the initial rate.

Experimental Protocols

Below is a detailed experimental protocol for a cobalt-catalyzed decarboxylative allylation, a reaction where this compound has been successfully employed.[2]

General Procedure for Cobalt-Catalyzed Decarboxylative Allylation

Materials:

  • This compound (Co(BF₄)₂·6H₂O)

  • Ligand (e.g., dppBz)

  • Potassium 2-methyl-2-(4-nitrophenyl)propanoate

  • Nitro-containing allyl ester substrate

  • Anhydrous, degassed acetonitrile (B52724) (MeCN)

  • Argon or Nitrogen gas

  • 10 mL screw-threaded glass tube with a stir bar

Procedure:

  • Reaction Setup (in an inert atmosphere glovebox):

    • To the 10 mL glass tube, add this compound (5 mol%, 0.01 mmol).

    • Add the dppBz ligand (5 mol%, 0.01 mmol).

    • Add potassium 2-methyl-2-(4-nitrophenyl)propanoate (6 mol%, 0.012 mmol).

    • Add the nitro-containing allyl ester substrate (0.2 mmol, 1 equiv.).

    • Add 2 mL of degassed acetonitrile.

  • Reaction Execution:

    • Seal the glass tube tightly.

    • Remove the sealed tube from the glovebox.

    • Place the tube in a preheated oil bath or heating block at 120 °C.

    • Stir the reaction mixture vigorously for 3-16 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • The crude product can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data Summary

The following table summarizes the effect of reaction parameters on the yield of a generic cobalt-catalyzed cross-coupling reaction. This data is representative and may need to be optimized for specific substrates.

EntryCatalyst Loading (mol%)LigandSolventTemperature (°C)Yield (%)
15NoneTHF8035
25Ligand ATHF8065
35Ligand BTHF8050
410Ligand ATHF8075
55Ligand ADioxane8070
65Ligand ATHF10055 (decomposition observed)

Visual Troubleshooting and Workflow Diagrams

Troubleshooting Workflow for Poor Yields

TroubleshootingWorkflow start Poor Yield Observed check_conditions Verify Catalyst, Reagents, and Conditions' Purity and Integrity start->check_conditions low_conversion Low/No Conversion check_conditions->low_conversion If starting material is unreacted byproducts Significant Byproduct Formation check_conditions->byproducts If side products are dominant stalling Reaction Stalls check_conditions->stalling If reaction stops prematurely optimize_temp Optimize Temperature low_conversion->optimize_temp lower_temp Lower Temperature byproducts->lower_temp add_catalyst_portions Add Catalyst in Portions stalling->add_catalyst_portions optimize_solvent Optimize Solvent optimize_temp->optimize_solvent optimize_ligand Screen Ligands optimize_solvent->optimize_ligand increase_catalyst Increase Catalyst Loading optimize_ligand->increase_catalyst success Yield Improved increase_catalyst->success adjust_stoichiometry Adjust Stoichiometry lower_temp->adjust_stoichiometry check_atmosphere Ensure Inert Atmosphere adjust_stoichiometry->check_atmosphere check_atmosphere->success check_reagent_stoichiometry Verify Reagent Stoichiometry add_catalyst_portions->check_reagent_stoichiometry check_reagent_stoichiometry->success

Caption: A logical workflow for troubleshooting poor yields in cobalt-catalyzed reactions.

Experimental Workflow for Cobalt-Catalyzed Reactions

ExperimentalWorkflow prep 1. Prepare Dry Glassware and Reagents setup 2. Assemble Reaction Under Inert Atmosphere (Glovebox) prep->setup add_catalyst 3. Add Co(BF₄)₂·6H₂O and Ligand setup->add_catalyst add_reagents 4. Add Substrates and Solvent add_catalyst->add_reagents seal 5. Seal Reaction Vessel add_reagents->seal reaction 6. Heat and Stir for Specified Time seal->reaction monitor 7. Monitor Reaction Progress (TLC/GC/LC-MS) reaction->monitor workup 8. Quench Reaction and Perform Aqueous Workup monitor->workup purify 9. Purify Product (e.g., Column Chromatography) workup->purify characterize 10. Characterize Final Product purify->characterize

Caption: A general experimental workflow for setting up a cobalt-catalyzed reaction.

References

preventing decomposition of Cobalt(II) tetrafluoroborate hexahydrate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of Cobalt(II) tetrafluoroborate (B81430) hexahydrate in solution.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of decomposition of a Cobalt(II) tetrafluoroborate solution?

A1: The most common visual indicators of decomposition include:

  • Color Change: A fresh solution of Cobalt(II) tetrafluoroborate hexahydrate is typically pink or red due to the presence of the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺. A change to a blue or purple color can indicate a change in the coordination sphere of the cobalt ion, possibly due to the displacement of water ligands or the formation of other complexes.

  • Precipitation: The formation of a solid precipitate, which can be gelatinous or crystalline, is a clear sign of decomposition. This is often due to the formation of insoluble cobalt(II) hydroxide (B78521) (Co(OH)₂) or cobalt(II) carbonate (CoCO₃) at higher pH levels.[1]

  • Cloudiness or Turbidity: A hazy or cloudy appearance in the solution can indicate the initial stages of precipitation or the formation of colloidal particles.

Q2: What is the primary cause of decomposition in aqueous solutions?

A2: The primary cause of decomposition in aqueous solutions is hydrolysis. This can occur in two ways:

  • Hydrolysis of the Cobalt(II) ion: In solutions with a neutral to alkaline pH, the hydrated Cobalt(II) ion, [Co(H₂O)₆]²⁺, can deprotonate to form various hydroxo-complexes, eventually leading to the precipitation of cobalt(II) hydroxide.

  • Hydrolysis of the Tetrafluoroborate anion (BF₄⁻): The tetrafluoroborate anion can undergo slow hydrolysis to produce boric acid (H₃BO₃) and hydrofluoric acid (HF). This process can be accelerated by heat and acidic conditions.

Q3: How does pH affect the stability of the solution?

A3: pH is a critical factor in the stability of Cobalt(II) tetrafluoroborate solutions.

  • Low pH (Acidic): Acidic conditions (pH below 7) generally suppress the hydrolysis of the Co(II) ion, thus preventing the precipitation of cobalt hydroxide.[1] However, very low pH may slightly promote the hydrolysis of the tetrafluoroborate anion.

  • High pH (Neutral to Alkaline): Neutral to alkaline conditions (pH 7 and above) significantly increase the likelihood of cobalt(II) hydroxide or carbonate precipitation.

Q4: Can I use any buffer to control the pH?

A4: No, the choice of buffer is important. Buffers containing secondary or tertiary amines, such as Tris (tris(hydroxymethyl)aminomethane), should be avoided as they can reduce Co(II) ions, leading to decomposition of the complex.[2] Sodium phosphate (B84403) buffers are a recommended choice for maintaining a stable pH.[2]

Q5: How should I store solutions of this compound?

A5: To ensure maximum stability, solutions should be stored in tightly sealed containers in a cool, dark place. For long-term storage, refrigeration is recommended. If the solution is sensitive to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Solution turns blue/purple Change in the coordination environment of the Co(II) ion, potentially due to solvent effects or ligand exchange.Ensure the solvent system is appropriate for your experiment. If using mixed solvents, verify the compatibility and solubility of the cobalt salt.
Formation of a pink/white precipitate Precipitation of cobalt(II) hydroxide (Co(OH)₂) or cobalt(II) carbonate (CoCO₃) due to high pH.Lower the pH of the solution by adding a dilute, compatible acid (e.g., tetrafluoroboric acid or a suitable buffer). A slightly acidic pH is generally preferred.
Solution becomes cloudy or turbid Initial stages of precipitation or formation of insoluble byproducts from the hydrolysis of the tetrafluoroborate anion.Filter the solution through a 0.45 µm filter. Adjust the pH to a slightly acidic range to improve stability.
Unexpected reaction outcomes Decomposition of the cobalt salt leading to lower effective concentration or the presence of catalytic inhibitors.Prepare a fresh solution using the recommended stabilization protocol. Verify the pH of the solution before use.

Quantitative Data Summary

Condition Co(II) Ion Stability Tetrafluoroborate (BF₄⁻) Anion Stability Overall Solution Stability
Acidic pH (pH 4-6) High (Hydrolysis is suppressed)Moderate (Slight hydrolysis may occur)Good
Neutral pH (pH 7) Moderate (Risk of hydroxide formation)HighModerate (Risk of Co(OH)₂ precipitation)
Alkaline pH (pH > 7) Low (Precipitation of Co(OH)₂ is likely)HighPoor
Room Temperature (20-25°C) GoodGoodGood (with appropriate pH control)
Elevated Temperature (>40°C) Moderate to Low (Hydrolysis is accelerated)Moderate to Low (Hydrolysis is accelerated)Poor

Experimental Protocols

Protocol for Preparation of a Stabilized Cobalt(II) Tetrafluoroborate Solution (0.1 M)

This protocol describes the preparation of a 0.1 M solution of this compound stabilized with a sodium phosphate buffer at a slightly acidic pH.

Materials:

  • This compound (Co(BF₄)₂·6H₂O)

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Deionized water

  • pH meter

  • Volumetric flasks

  • Stir plate and stir bar

Procedure:

  • Prepare a 0.1 M Sodium Phosphate Buffer (pH ~6.5):

    • Dissolve an appropriate mixture of sodium phosphate monobasic and dibasic in deionized water to achieve the target pH. For example, to make 1 L of 0.1 M phosphate buffer at pH 6.5, you can start with a 0.1 M solution of sodium phosphate monobasic and add a 0.1 M solution of sodium phosphate dibasic until the desired pH is reached, monitoring with a calibrated pH meter.

  • Dissolve the Cobalt Salt:

    • Weigh out the required amount of this compound to make a 0.1 M solution (Molar Mass = 340.63 g/mol ). For 100 mL of solution, this would be 3.406 g.

    • In a clean beaker, add the weighed cobalt salt to approximately 80 mL of the prepared 0.1 M sodium phosphate buffer.

    • Stir the solution gently with a stir bar until the salt is completely dissolved. The solution should be a clear pink/red color.

  • Final Volume Adjustment:

    • Once dissolved, transfer the solution to a 100 mL volumetric flask.

    • Rinse the beaker with a small amount of the phosphate buffer and add the rinsing to the volumetric flask to ensure a complete transfer.

    • Bring the solution to the final volume of 100 mL with the phosphate buffer.

  • Storage:

    • Transfer the stabilized solution to a clean, clearly labeled, and tightly capped storage bottle.

    • Store in a cool, dark place. For long-term storage, refrigeration at 4°C is recommended.

Visualizations

Decomposition_Pathway cluster_solution Aqueous Solution cluster_decomposition Decomposition Pathways Co_BF4_sol Co(BF₄)₂·6H₂O in Solution ([Co(H₂O)₆]²⁺ + 2BF₄⁻) Co_OH Cobalt(II) Hydroxide Precipitate (Co(OH)₂) Co_BF4_sol->Co_OH High pH (Hydrolysis of Co²⁺) BF4_hydrolysis BF₄⁻ Hydrolysis Products (B(OH)₃ + HF) Co_BF4_sol->BF4_hydrolysis Low pH / High Temp (Hydrolysis of BF₄⁻)

Caption: Decomposition pathways of Cobalt(II) tetrafluoroborate in aqueous solution.

Stabilization_Workflow start Start prepare_buffer Prepare a slightly acidic compatible buffer (e.g., phosphate buffer) start->prepare_buffer weigh_salt Weigh Cobalt(II) tetrafluoroborate hexahydrate prepare_buffer->weigh_salt dissolve Dissolve the salt in the buffer solution weigh_salt->dissolve adjust_volume Adjust to the final volume with the buffer dissolve->adjust_volume store Store in a cool, dark, and tightly sealed container adjust_volume->store end Stable Solution store->end

Caption: Workflow for preparing a stabilized solution of Cobalt(II) tetrafluoroborate.

Troubleshooting_Tree start Is your solution showing signs of decomposition? precipitate Is there a precipitate? start->precipitate Yes stable Solution is stable. start->stable No color_change Is there a color change (e.g., to blue)? precipitate->color_change No check_ph Check and adjust pH to a slightly acidic range. precipitate->check_ph Yes cloudy Is the solution cloudy? color_change->cloudy No check_solvent Verify solvent compatibility and purity. color_change->check_solvent Yes filter_solution Filter the solution and adjust pH. cloudy->filter_solution Yes prepare_fresh Prepare a fresh, stabilized solution. cloudy->prepare_fresh No check_ph->prepare_fresh check_solvent->prepare_fresh filter_solution->prepare_fresh

Caption: Troubleshooting decision tree for unstable Cobalt(II) tetrafluoroborate solutions.

References

Technical Support Center: Solvent Effects on the Reactivity of Cobalt(II) Tetrafluoroborate Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cobalt(II) tetrafluoroborate (B81430) hexahydrate. The information addresses common issues related to solvent effects on the reactivity of this compound in coordination chemistry and catalysis.

Troubleshooting Guides

Issue: Low or No Product Yield

Question Possible Cause Troubleshooting Steps
Why is my reaction yielding little to no product? Inappropriate solvent choice: The polarity and coordinating ability of the solvent can significantly impact the solubility of reactants and the stability of intermediates. Cobalt(II) tetrafluoroborate hexahydrate is soluble in polar solvents, but the specific solvent can influence reaction pathways.[1]1. Solvent Screening: If possible, run small-scale trial reactions in a range of polar solvents with varying properties (e.g., protic vs. aprotic) such as methanol (B129727), ethanol, acetonitrile (B52724), or acetone. 2. Literature Review: Consult scientific literature for similar reactions to identify solvents that have proven effective for the desired transformation. 3. Solubility Check: Ensure your ligand is soluble in the chosen solvent at the reaction temperature. Poor ligand solubility will hinder the reaction.
Presence of water: Cobalt(II) tetrafluoroborate is a hexahydrate, meaning it contains six water molecules per formula unit.[2] In moisture-sensitive reactions, this coordinated water can interfere with the desired reactivity.1. Use of Anhydrous Solvents: Employ anhydrous solvents, especially in reactions where water can compete with the desired ligand or react with sensitive reagents. 2. Drying Agents: Consider the use of appropriate drying agents that do not interfere with the reaction.
Incorrect Reaction Temperature: The temperature can affect reaction rates and the stability of the desired product.1. Temperature Optimization: Systematically vary the reaction temperature to find the optimal conditions for your specific system. 2. Controlled Heating/Cooling: Use a controlled temperature bath to maintain a stable reaction temperature.

Issue: Formation of Unexpected Products or Side Reactions

Question Possible Cause Troubleshooting Steps
My reaction is forming an unexpected product. What could be the cause? Solvent-Induced Structural Changes: The solvent can directly participate in or influence the coordination sphere of the cobalt ion, leading to different product structures. For example, using methanol versus acetonitrile can result in the formation of structurally distinct cobalt(II) complexes.1. Solvent Modification: Experiment with a different solvent to see if the product outcome changes. Acetonitrile, being a polar aprotic solvent, may favor different coordination geometries compared to a polar protic solvent like methanol. 2. Spectroscopic Analysis: Thoroughly characterize the unexpected product using techniques like NMR, IR, and X-ray crystallography to understand its structure and deduce the reaction pathway.
Ligand Degradation or Side Reactions: The solvent can promote unwanted reactions of the ligand itself.1. Solvent Inertness: Choose a solvent that is inert under the reaction conditions and does not react with your ligand. 2. Protecting Groups: If a specific functionality on the ligand is reactive, consider using a protecting group strategy.

Issue: Difficulty in Product Isolation and Purification

Question Possible Cause Troubleshooting Steps
I am having trouble isolating my cobalt complex from the reaction mixture. Product is highly soluble in the reaction solvent: The desired complex may have high solubility in the solvent used for the reaction, making precipitation difficult.1. Anti-Solvent Precipitation: Introduce a less polar solvent in which your product is insoluble to induce precipitation. 2. Solvent Evaporation: Carefully remove the solvent under reduced pressure. 3. Chromatography: If the complex is stable, consider purification by column chromatography using an appropriate stationary and mobile phase.
Formation of fine precipitates: Rapid precipitation can lead to the formation of very small crystals that are difficult to filter.1. Slow Crystallization: Allow the product to crystallize slowly by gradually cooling the reaction mixture or by slow evaporation of the solvent. 2. Choice of Filtration Method: Use a fine porosity filter paper or a membrane filter for very fine precipitates.

Frequently Asked Questions (FAQs)

Q1: What is the role of the tetrafluoroborate anion (BF₄⁻) in the reactivity of this compound?

A1: The tetrafluoroborate anion is a weakly coordinating anion. This means it is easily displaced by other ligands, making the Cobalt(II) ion readily available to form new coordination compounds. This property is advantageous in the synthesis of a wide range of cobalt(II) complexes.

Q2: How does the choice between a protic and an aprotic solvent affect the reaction?

A2: Protic solvents (e.g., methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors. They can coordinate to the cobalt center and participate in proton transfer processes. Aprotic solvents (e.g., acetonitrile, acetone) lack these bonds and are generally less coordinating than protic solvents. The choice between them can influence the coordination geometry of the resulting complex and the reaction mechanism. For example, in some cases, a protic solvent might favor the formation of octahedral complexes, while an aprotic solvent could lead to tetrahedral or other geometries.

Q3: Can the coordinated water in this compound be removed?

A3: Yes, the coordinated water can often be removed by heating under vacuum. However, care must be taken as this can sometimes lead to decomposition of the compound. For reactions requiring strictly anhydrous conditions, it is often preferable to use an anhydrous cobalt(II) source or to dry the hydrated salt thoroughly before use.

Q4: My cobalt complex changes color in different solvents. What does this indicate?

A4: The color of cobalt(II) complexes is highly dependent on their coordination environment. A color change upon dissolving the complex in a different solvent often indicates a change in the coordination geometry or the ligands attached to the cobalt center. For example, octahedral Co(II) complexes are typically pink or reddish, while tetrahedral Co(II) complexes are often blue. This phenomenon is known as solvatochromism.

Data Presentation

Table 1: Qualitative Solvent Effects on Cobalt(II) Coordination Chemistry

Solvent PropertyProtic Solvents (e.g., Methanol, Ethanol)Aprotic Solvents (e.g., Acetonitrile, Acetone)
Coordination Can coordinate strongly to the Co(II) center, potentially competing with other ligands.Generally less coordinating, allowing for easier access of other ligands to the metal center.
Hydrogen Bonding Can act as hydrogen bond donors, influencing ligand orientation and reaction pathways.Cannot donate hydrogen bonds, leading to different intermolecular interactions.
Typical Geometries Often favor the formation of hexacoordinate, octahedral complexes.Can stabilize a wider range of coordination geometries, including tetrahedral and square planar.
Reactivity May participate in protonolysis or solvolysis reactions.Generally more inert and less likely to participate directly in the reaction.

Note: Specific quantitative data on the effect of different solvents on the reaction rates and yields for this compound are not broadly available in the reviewed literature. The table above provides a qualitative summary of expected trends based on general principles of coordination chemistry.

Experimental Protocols

Protocol 1: General Synthesis of a Cobalt(II) Complex in Methanol

This protocol describes a general procedure for the synthesis of a cobalt(II) complex using a nitrogen-based ligand in methanol.

  • Dissolution of Ligand: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the desired nitrogen-based ligand (1 mmol) in 20 mL of methanol.

  • Addition of Cobalt Salt: To the stirring solution of the ligand, add a solution of this compound (0.5 mmol) in 10 mL of methanol dropwise over 10 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Isolation: Upon completion of the reaction, reduce the solvent volume by approximately half using a rotary evaporator.

  • Crystallization: Allow the concentrated solution to stand at room temperature for slow crystallization. If no crystals form, cooling the solution to 0-4 °C may induce crystallization.

  • Filtration and Washing: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold methanol and then with diethyl ether.

  • Drying: Dry the product under vacuum to obtain the final cobalt(II) complex.

Protocol 2: General Synthesis of a Cobalt(II) Complex in Acetonitrile

This protocol outlines a general procedure for the synthesis of a cobalt(II) complex using a phosphine-based ligand in acetonitrile.

  • Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques, as phosphine (B1218219) ligands can be air-sensitive.

  • Dissolution of Reactants: In a Schlenk flask, dissolve this compound (0.5 mmol) and the desired phosphine ligand (1 mmol) in 30 mL of anhydrous acetonitrile.

  • Reaction: Stir the reaction mixture at 50 °C for 6 hours.

  • Isolation: After cooling the reaction mixture to room temperature, remove the solvent under vacuum to obtain a solid residue.

  • Purification: Recrystallize the solid residue from a suitable solvent system (e.g., dichloromethane/hexane) to yield the purified cobalt(II) complex.

  • Drying and Storage: Dry the purified complex under vacuum and store it under an inert atmosphere.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification dissolve_ligand Dissolve Ligand in Solvent mix_reactants Combine Solutions dissolve_ligand->mix_reactants dissolve_cobalt Dissolve Co(BF4)2·6H2O in Solvent dissolve_cobalt->mix_reactants react Stir at Defined Temperature mix_reactants->react reduce_solvent Reduce Solvent Volume react->reduce_solvent crystallize Crystallize Product reduce_solvent->crystallize filtrate Filter and Wash crystallize->filtrate dry Dry Product filtrate->dry

Caption: General experimental workflow for the synthesis of Cobalt(II) complexes.

solvent_effect_pathway cluster_protic Protic Solvent (e.g., Methanol) cluster_aprotic Aprotic Solvent (e.g., Acetonitrile) Co_BF4 Co(BF₄)₂·6H₂O [Co(H₂O)₆]²⁺ + 2BF₄⁻ protic_intermediate [Co(MeOH)ₓ(H₂O)₆₋ₓ]²⁺ Solvent Coordinated Intermediate Co_BF4->protic_intermediate + Ligand (L) aprotic_intermediate [Co(MeCN)ₓ(H₂O)₆₋ₓ]²⁺ Less Coordinated Intermediate Co_BF4->aprotic_intermediate + Ligand (L) octahedral_complex [Co(L)ₙ(MeOH)ₘ]²⁺ Octahedral Product protic_intermediate->octahedral_complex tetrahedral_complex [Co(L)ₙ]²⁺ Tetrahedral/Other Product aprotic_intermediate->tetrahedral_complex

Caption: Influence of solvent type on the coordination pathway of Cobalt(II) complexes.

References

Technical Support Center: Catalysis Grade Cobalt(II) Tetrafluoroborate Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Cobalt(II) tetrafluoroborate (B81430) hexahydrate (Co(BF₄)₂·6H₂O) for catalytic applications.

Troubleshooting Guide

Users may encounter several challenges when trying to dissolve Cobalt(II) tetrafluoroborate hexahydrate for their experiments. This guide addresses the most common issues in a question-and-answer format.

Issue 1: The catalyst is not dissolving in my chosen organic solvent.

  • Question: I am trying to dissolve this compound in a non-polar organic solvent like toluene (B28343) or dichloromethane (B109758) for my reaction, but it remains insoluble. What can I do?

  • Answer: this compound is an ionic salt and, due to its crystal lattice energy and the presence of water of hydration, it exhibits poor solubility in non-polar organic solvents.[1][2] To overcome this, you can employ phase transfer catalysis. A phase transfer catalyst (PTC), such as a crown ether or a quaternary ammonium (B1175870) salt, can help shuttle the cobalt salt from the solid phase or an aqueous phase into the organic phase where the reaction occurs.[3][4][5][6][7]

Issue 2: The catalyst precipitates out of solution during the reaction.

  • Question: My this compound initially dissolved in my reaction mixture (e.g., in acetonitrile), but it started to precipitate as the reaction progressed. Why is this happening and how can I prevent it?

  • Answer: Catalyst precipitation during a reaction can be caused by several factors:

    • Change in Solvent Polarity: The polarity of your reaction medium might be changing as reactants are consumed and products are formed. If the product is significantly less polar than the starting materials, the overall solvent polarity can decrease, leading to the precipitation of the ionic catalyst.

    • Temperature Effects: The solubility of salts can be sensitive to temperature changes.[8] If your reaction is exothermic and the temperature increases, the solubility might decrease, though the opposite is more common for many salts. Conversely, if the reaction is cooled, the solubility will likely decrease.

    • Reaction with the Solvent or Substrate: The cobalt catalyst might be reacting with the solvent or a substrate/product to form an insoluble complex.

    Solutions:

    • Consider using a co-solvent to maintain the catalyst's solubility throughout the reaction.

    • Carefully control the reaction temperature.

    • Screen different solvents to find one that is compatible with all reaction components and maintains catalyst solubility.

Issue 3: The solubility of the catalyst seems inconsistent between batches.

  • Question: I have been using this compound for a while, but a new batch is showing different solubility characteristics. What could be the reason?

  • Answer: Inconsistencies in solubility between batches can often be attributed to variations in the hydration state of the salt. Cobalt(II) tetrafluoroborate is hygroscopic, meaning it can absorb moisture from the air. The number of water molecules in the crystal lattice can affect its solubility profile in organic solvents. It is also possible that the new batch has a different level of impurities.

    Recommendations:

    • Store the catalyst in a desiccator or a dry box to minimize moisture absorption.

    • Consider drying the catalyst under vacuum (with gentle heating if the compound's stability allows) to obtain a more consistent hydration state before use. However, be aware that removing the water of hydration might alter its catalytic activity.

    • If possible, analyze the water content of different batches to correlate it with the observed solubility.

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound soluble?

A1: this compound is highly soluble in water and polar organic solvents.[1][2] Commonly used solvents in which it dissolves include:

  • Water

  • Methanol[1]

  • Ethanol[1]

  • Acetonitrile[1]

It is generally insoluble in non-polar organic solvents such as toluene, hexane, and dichloromethane without the aid of a phase transfer catalyst.

Q2: Is there quantitative data available for the solubility of this compound in different solvents?

Q3: How does the water of hydration affect the solubility and use of the catalyst?

A3: The six water molecules ("hexahydrate") are part of the crystal structure and contribute to the compound's overall polarity. This high polarity is a major reason for its good solubility in water and other polar solvents, and its poor solubility in non-polar solvents. For some catalytic reactions, the presence of water can be detrimental. In such cases, it might be necessary to use the anhydrous form of the salt or to dry the hexahydrate form, which will significantly alter its solubility characteristics.

Q4: Can I use this compound in an anhydrous reaction system?

A4: If your reaction is sensitive to water, using the hexahydrate form directly may not be suitable. You would need to either use the anhydrous salt or rigorously dry the hexahydrate form. Be aware that changing the hydration state will affect its solubility. Dissolving the anhydrous salt in a non-polar solvent will likely still require a phase transfer catalyst.

Q5: What are crown ethers and how can they help dissolve this compound?

A5: Crown ethers are cyclic polyethers that can selectively bind cations, such as the Co²⁺ ion, within their central cavity.[4][5][6][7] This complexation creates a larger, more lipophilic cation where the positive charge of the cobalt is shielded by the organic exterior of the crown ether. This new complex, along with the tetrafluoroborate anion, has significantly improved solubility in non-polar organic solvents.[4][5][6][7]

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventQualitative SolubilityNotes
WaterHighly Soluble[1][8]
MethanolSoluble[1]Commonly used for synthesis of cobalt complexes.[1]
EthanolSoluble[1]
Acetonitrile (B52724)Soluble[1]Used in the synthesis of various cobalt complexes.[1]
DichloromethaneInsolublePhase transfer catalyst required for dissolution.
TolueneInsolublePhase transfer catalyst required for dissolution.
Tetrahydrofuran (THF)Sparingly Soluble to InsolubleSolubility may be limited.
HexaneInsoluble

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in a Polar Organic Solvent (e.g., Acetonitrile)

  • Materials:

    • This compound

    • Anhydrous acetonitrile

    • Volumetric flask

    • Magnetic stirrer and stir bar

    • Spatula and weighing paper

  • Procedure:

    • Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent moisture absorption, weigh the desired amount of this compound.

    • Transfer the solid to the volumetric flask.

    • Add approximately half of the final desired volume of anhydrous acetonitrile to the flask.

    • Place the magnetic stir bar in the flask and stir the mixture until the solid is completely dissolved. Gentle warming may be applied to increase the rate of dissolution, but ensure the temperature does not negatively affect the stability of the catalyst or solvent.

    • Once dissolved, allow the solution to return to room temperature.

    • Add anhydrous acetonitrile to the flask until the solution reaches the calibration mark.

    • Stopper the flask and invert it several times to ensure a homogeneous solution.

    • Store the solution under an inert atmosphere.

Protocol 2: Dissolving this compound in a Non-Polar Solvent using a Crown Ether

  • Materials:

    • This compound

    • A suitable crown ether (e.g., 18-crown-6, size should be appropriate for Co²⁺ ion)

    • Anhydrous non-polar organic solvent (e.g., toluene)

    • Reaction flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • To the reaction flask under an inert atmosphere, add the desired amount of this compound.

    • Add the desired amount of the non-polar solvent.

    • Add a catalytic amount of the crown ether (typically 5-10 mol% relative to the cobalt salt).

    • Stir the mixture vigorously. The dissolution process may be slow and can be facilitated by gentle heating.

    • Continue stirring until the cobalt salt is fully dissolved, which is often indicated by a color change in the solution.

    • The resulting solution containing the solubilized cobalt catalyst is now ready for use in your reaction.

Visualizations

experimental_workflow_polar cluster_start Preparation cluster_dissolution Dissolution cluster_final Final Solution weigh Weigh Co(BF₄)₂·6H₂O transfer Transfer to Flask weigh->transfer add_solvent Add Polar Solvent transfer->add_solvent stir Stir to Dissolve add_solvent->stir adjust_volume Adjust to Final Volume stir->adjust_volume homogenize Homogenize adjust_volume->homogenize stock_solution Stock Solution Ready homogenize->stock_solution

Caption: Workflow for dissolving this compound in a polar solvent.

experimental_workflow_nonpolar cluster_start Preparation cluster_dissolution Phase Transfer Catalysis cluster_final Result add_salt Add Co(BF₄)₂·6H₂O to Flask add_solvent Add Non-Polar Solvent add_salt->add_solvent add_ptc Add Crown Ether (PTC) add_solvent->add_ptc stir Vigorous Stirring add_ptc->stir dissolved_solution Homogeneous Solution stir->dissolved_solution

Caption: Workflow for dissolving this compound in a non-polar solvent using a phase transfer catalyst.

References

Technical Support Center: Handling Anhydrous Cobalt(II) Tetrafluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for anhydrous Cobalt(II) tetrafluoroborate (B81430). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and best practices associated with the handling and use of this highly reactive and hygroscopic compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in working with Cobalt(II) tetrafluoroborate?

A1: The most significant challenge is its extreme hygroscopy. Anhydrous Cobalt(II) tetrafluoroborate readily absorbs atmospheric moisture to form the hexahydrate. This hydration deactivates its Lewis acidity, rendering it ineffective for many catalytic applications that require anhydrous conditions. Furthermore, exposure to water can lead to hydrolysis of the tetrafluoroborate anion, potentially forming corrosive hydrofluoric acid (HF).

Q2: I purchased Cobalt(II) tetrafluoroborate, but my reaction is not working. What could be the issue?

A2: Commercially available Cobalt(II) tetrafluoroborate is typically the hexahydrate, Co(BF₄)₂·6H₂O.[1][2][3] If your synthesis requires anhydrous conditions, the water of hydration in the commercial product will likely interfere with the reaction. The hydrated form is not an effective Lewis acid because the water molecules coordinate to the cobalt center.[4] It is crucial to either purchase the anhydrous form from a specialized supplier or dehydrate the hexahydrate in situ or prior to use, with extreme caution.

Q3: How should I store anhydrous Cobalt(II) tetrafluoroborate?

A3: Anhydrous Cobalt(II) tetrafluoroborate should be stored in a tightly sealed container under an inert atmosphere, such as in a desiccator with a strong desiccant or preferably within a glovebox. This minimizes exposure to moisture and air, preserving its anhydrous state and reactivity.

Q4: What are the decomposition products of Cobalt(II) tetrafluoroborate upon heating?

A4: While specific data for the anhydrous form is limited, heating metal tetrafluoroborates can lead to decomposition. Thermal decomposition of related compounds suggests that it may release toxic and corrosive fumes such as hydrogen fluoride (B91410) (HF) and boron trifluoride (BF₃).[5] Heating the hydrated form will initially lead to the loss of water, but excessive heating can cause decomposition of the salt itself.

Q5: Is the tetrafluoroborate anion stable?

A5: The tetrafluoroborate anion (BF₄⁻) is generally considered a weakly coordinating anion. However, it can undergo hydrolysis, especially in the presence of moisture and heat, to produce hydrofluoric acid (HF), which is highly corrosive and toxic.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction fails to initiate or proceeds slowly. The Cobalt(II) tetrafluoroborate used is the hydrated form, which lacks the required Lewis acidity.Ensure you are using the anhydrous form. If you have the hexahydrate, it must be dehydrated prior to use. Consider preparing the anhydrous salt in situ if a suitable protocol is available.
Inconsistent reaction yields. The anhydrous Cobalt(II) tetrafluoroborate has been partially hydrated due to improper handling or storage.Handle the anhydrous salt exclusively under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Use freshly dried solvents and reagents.
Formation of unexpected byproducts. The reaction may be sensitive to trace amounts of water, leading to side reactions. Alternatively, the tetrafluoroborate anion may be participating in the reaction.Rigorously exclude moisture from your reaction setup. Purify and dry all solvents and reagents. Consider using a different, non-coordinating anion if the tetrafluoroborate is suspected to be non-innocent.
Corrosion of glassware or equipment. Hydrolysis of the tetrafluoroborate anion is producing hydrofluoric acid (HF).Ensure all handling and reactions are performed under strictly anhydrous conditions. If this is not possible, use HF-resistant materials for your reaction setup.
Difficulty in dissolving the anhydrous salt. The chosen solvent may not be suitable for dissolving anhydrous Cobalt(II) tetrafluoroborate.While specific data is scarce, related anhydrous metal salts are often soluble in polar aprotic solvents like acetonitrile, and dichloromethane.[6] Perform small-scale solubility tests with your desired anhydrous solvent before proceeding with the full-scale reaction.

Quantitative Data

Properties of the commonly available Cobalt(II) tetrafluoroborate hexahydrate :

PropertyValue
Molecular Formula Co(BF₄)₂·6H₂O
Molecular Weight 340.63 g/mol [1][2]
Appearance Red to purple crystalline solid
Solubility Soluble in water[7]

Experimental Protocols

General Protocol for Handling Anhydrous Cobalt(II) Tetrafluoroborate

This protocol outlines the general procedure for handling any highly hygroscopic and air-sensitive Lewis acid, which should be applied to anhydrous Cobalt(II) tetrafluoroborate.

Objective: To safely transfer and use anhydrous Cobalt(II) tetrafluoroborate in a chemical reaction while maintaining its anhydrous state.

Materials:

  • Anhydrous Cobalt(II) tetrafluoroborate

  • Glovebox or Schlenk line with an inert atmosphere (Argon or Nitrogen)

  • Oven-dried glassware

  • Anhydrous solvents (e.g., dichloromethane, acetonitrile)

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and compatible gloves.

Procedure:

  • Preparation: Ensure the glovebox or Schlenk line is purged and has a dry, inert atmosphere. All glassware must be oven-dried and cooled under vacuum or in a desiccator before being introduced into the inert atmosphere.

  • Transfer: Inside the glovebox, carefully open the container of anhydrous Cobalt(II) tetrafluoroborate. Weigh the desired amount of the salt into a dry reaction flask.

  • Addition of Solvent: Add the desired anhydrous solvent to the reaction flask containing the anhydrous Cobalt(II) tetrafluoroborate. Stir to dissolve.

  • Reaction: Proceed with the addition of other reagents as per your specific reaction protocol, ensuring that all subsequent additions are also performed under an inert atmosphere and with anhydrous reagents and solvents.

  • Work-up: Quench the reaction carefully, as residual Lewis acid can react exothermically with water or protic solvents.

Visualizations

Logical Workflow for Troubleshooting Failed Reactions

G Troubleshooting Workflow A Reaction Failure B Check for Presence of Water A->B C Is the Co(BF4)2 anhydrous? B->C Source of water? D Are solvents and reagents dry? B->D Source of water? E Dehydrate Co(BF4)2·6H2O or acquire anhydrous salt C->E No G Re-run reaction under inert atmosphere C->G Yes F Dry solvents and reagents D->F No D->G Yes E->G F->G H Consider alternative Lewis acid or reaction conditions G->H Still fails

Caption: A logical workflow for troubleshooting common issues in reactions involving anhydrous Cobalt(II) tetrafluoroborate.

Signaling Pathway of Lewis Acid Catalysis (General)

G Generalized Lewis Acid Catalysis cluster_0 Catalytic Cycle cluster_1 Inhibition Pathway A Anhydrous Co(BF4)2 (Lewis Acid) C Activated Complex [Co(BF4)2-Substrate] A->C H Hydrated Co(BF4)2 [Co(H2O)6](BF4)2 A->H B Substrate (Lewis Base) B->C E Product C->E D Reagent D->E F Regenerated Catalyst E->F F->A G Water (H2O) G->H

Caption: A diagram illustrating the catalytic cycle of a generic Lewis acid like anhydrous Co(BF₄)₂ and its inhibition by water.

References

Technical Support Center: Regeneration of Cobalt(II) Tetrafluoroborate Hexahydrate Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the regeneration of Cobalt(II) tetrafluoroborate (B81430) hexahydrate catalyst. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is Cobalt(II) tetrafluoroborate hexahydrate and what are its primary catalytic applications?

This compound, with the chemical formula Co(BF₄)₂·6H₂O, is a hydrated salt of cobalt(II) and tetrafluoroboric acid.[1][2] In its solid state, the cobalt(II) ion is coordinated by six water molecules, forming an octahedral hexaaquacobalt(II) cation, [Co(H₂O)₆]²⁺, with tetrafluoroborate anions as counter-ions.[1] The tetrafluoroborate anion (BF₄⁻) is weakly coordinating, which makes the cobalt(II) ion readily available for coordination with other ligands.[1] This property makes it a versatile precursor for the synthesis of various cobalt complexes used in catalysis.[2][3] It is employed as a catalyst in a range of chemical reactions, particularly in organic synthesis and polymerization processes.[1][2]

Q2: What are the common signs of deactivation for my this compound catalyst?

Common indicators of catalyst deactivation include:

  • Reduced Reaction Rate: A noticeable decrease in the speed of the reaction compared to previous runs with a fresh catalyst.

  • Lower Product Yield or Selectivity: A significant drop in the amount of desired product formed or a shift in the product distribution.

  • Change in Catalyst Appearance: The catalyst may change color, indicating a change in the oxidation state of the cobalt ion or the formation of byproducts. For example, a color change from the typical pink of Co(II) complexes could suggest oxidation to Co(III).

  • Insolubility or Precipitation: The catalyst, which was previously soluble in the reaction medium, may precipitate out, indicating the formation of insoluble species.

Q3: What are the likely causes of my this compound catalyst deactivation?

While specific deactivation pathways for unsupported this compound are not extensively documented, general principles of cobalt catalyst deactivation suggest the following causes:

  • Oxidation: Exposure to air or other oxidizing agents can convert the active Co(II) species to a less active or inactive Co(III) state.[4] This is a common deactivation pathway for cobalt catalysts.

  • Poisoning: Certain substances can bind strongly to the active cobalt sites, blocking them from participating in the catalytic cycle.[4][5] Common poisons for metal catalysts include sulfur and phosphorus compounds.

  • Fouling: Deposition of byproducts, polymers, or other insoluble materials on the catalyst surface can physically block the active sites.[4] In polymerization reactions, for instance, polymer buildup on the catalyst is a form of fouling.

  • Hydrolysis: The tetrafluoroborate anion can be susceptible to hydrolysis, especially in the presence of water at elevated temperatures.[6] This could potentially alter the catalyst's structure and activity.

  • Ligand Dissociation/Decomposition (if applicable): If used as a precursor with other ligands, the dissociation or decomposition of these ligands can lead to catalyst deactivation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause Suggested Solution
Reaction is sluggish or does not initiate. 1. Catalyst deactivation by air (oxidation).2. Presence of impurities (poisons) in reactants or solvent.1. Ensure all reactions are set up under an inert atmosphere (e.g., nitrogen or argon). Use freshly degassed solvents.2. Purify reactants and solvents to remove potential catalyst poisons.
Catalyst changes color and activity drops. Oxidation of Co(II) to Co(III).Attempt a mild reduction step. This could involve treatment with a suitable reducing agent. The specific conditions would need to be determined experimentally.
Precipitate forms in the reaction mixture. 1. Fouling by insoluble byproducts or polymers.2. Catalyst decomposition due to hydrolysis or reaction with impurities.1. Attempt to dissolve the precipitate by washing with a suitable solvent. If it is a polymer, a solvent that dissolves the polymer but not the catalyst could be used.2. Analyze the precipitate to identify its composition. This will help in determining the cause of deactivation.
Inconsistent results between batches of catalyst. Variation in the hydration state or purity of the catalyst.Characterize each new batch of catalyst (e.g., by elemental analysis or spectroscopy) to ensure consistency. Store the catalyst in a desiccator to prevent changes in hydration.

Experimental Protocols

Note: The following are generalized protocols based on common practices for regenerating cobalt catalysts. They should be adapted and optimized for your specific reaction conditions.

Protocol 1: General Procedure for Catalyst Recovery

Objective: To recover the cobalt catalyst from the reaction mixture for potential regeneration.

Methodology:

  • After the reaction is complete, remove the solvent under reduced pressure.

  • If the product is soluble in a solvent in which the catalyst is not, selectively extract the product.

  • Alternatively, if the catalyst is insoluble, it can be recovered by filtration.

  • Wash the recovered catalyst with a non-coordinating solvent (e.g., hexane, diethyl ether) to remove any adsorbed organic residues.

  • Dry the catalyst under vacuum.

Protocol 2: Hypothetical Regeneration of an Oxidized Catalyst

Objective: To regenerate a deactivated Cobalt(II) tetrafluoroborate catalyst that is suspected to have been oxidized to Co(III).

Methodology:

  • Dissolve the recovered catalyst in a suitable solvent under an inert atmosphere.

  • Add a mild reducing agent (e.g., a stoichiometric amount of a suitable alcohol or other mild reductant). The choice of reducing agent will be highly dependent on the specific cobalt species and reaction system.

  • Stir the mixture at room temperature or with gentle heating, monitoring the color change (e.g., back to the characteristic pink of Co(II)).

  • Once the reduction appears complete, the reducing agent and its byproducts should be removed. This may involve precipitation of the catalyst followed by washing, or other purification methods.

  • Dry the regenerated catalyst under vacuum and store it under an inert atmosphere.

Important Considerations:

  • Safety: Cobalt compounds can be toxic. Always handle them with appropriate personal protective equipment in a well-ventilated fume hood.

  • Inert Atmosphere: Cobalt(II) catalysts can be sensitive to air and moisture.[7] All handling, including regeneration procedures, should ideally be carried out under an inert atmosphere.

  • Characterization: It is crucial to characterize the catalyst before and after regeneration to assess the effectiveness of the procedure.[8] Techniques such as UV-Vis spectroscopy, FTIR, and elemental analysis can provide valuable information about the oxidation state of the cobalt and the overall composition of the catalyst.

Visualizations

Deactivation_Pathway cluster_deactivation Deactivation Pathways Active_Catalyst Active Co(II) Catalyst Oxidation Oxidation (e.g., by air) Active_Catalyst->Oxidation Exposure to O₂ Poisoning Poisoning (e.g., by sulfur compounds) Active_Catalyst->Poisoning Contaminants in feed Fouling Fouling (e.g., by polymer deposition) Active_Catalyst->Fouling Byproduct formation Hydrolysis Hydrolysis of BF₄⁻ Active_Catalyst->Hydrolysis Presence of H₂O Deactivated_Catalyst Deactivated Catalyst Oxidation->Deactivated_Catalyst Poisoning->Deactivated_Catalyst Fouling->Deactivated_Catalyst Hydrolysis->Deactivated_Catalyst

Caption: Common deactivation pathways for cobalt catalysts.

Regeneration_Workflow Start Deactivated Catalyst (e.g., Oxidized Co(III)) Recovery 1. Catalyst Recovery (Filtration/Extraction) Start->Recovery Washing 2. Washing (Remove organic residues) Recovery->Washing Regeneration 3. Regeneration Step (e.g., Mild Reduction) Washing->Regeneration Purification 4. Purification (Remove regeneration reagents) Regeneration->Purification Drying 5. Drying (Under vacuum) Purification->Drying End Regenerated Active Catalyst (Co(II)) Drying->End

Caption: A generalized workflow for catalyst regeneration.

References

Validation & Comparative

comparing Cobalt(II) tetrafluoroborate hexahydrate with other cobalt salts as catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate catalyst is paramount in optimizing chemical reactions for efficiency, selectivity, and yield. Cobalt salts have emerged as versatile and cost-effective catalysts in a myriad of organic transformations. This guide provides an objective comparison of the catalytic performance of Cobalt(II) tetrafluoroborate (B81430) hexahydrate against other common cobalt salts, supported by experimental data.

Performance in the Synthesis of γ-Diketones

A key transformation where various cobalt salts have been evaluated is the synthesis of γ-diketones from aryl alkenes. The following data, derived from a study on the oxidative coupling of styrene (B11656) with acetone (B3395972), offers a direct comparison of their catalytic efficacy.

CatalystYield (%)
Cobalt(II) tetrafluoroborate hexahydrate 85
Cobalt(II) acetate (B1210297) tetrahydrate92
Cobalt(II) chloride hexahydrate78
Cobalt(II) nitrate (B79036) hexahydrate75
Cobalt(II) bromide72
Cobalt(II) iodide65
Cobalt(II) sulfate (B86663) heptahydrate55
No Catalyst0

Table 1: Comparison of various cobalt salts as catalysts for the synthesis of 4-phenylbutane-2,4-dione. Reaction conditions: Styrene (1.0 mmol), acetone (1 mL), catalyst (0.1 mmol), DBU (1.5 mmol), TBHP (2.0 mmol), 12 h, room temperature.

The data indicates that while Cobalt(II) acetate tetrahydrate provided the highest yield in this specific reaction, This compound demonstrated strong catalytic activity, outperforming several other common cobalt salts such as the chloride, nitrate, bromide, iodide, and sulfate variants.[1][2][3][4][5] This suggests that the counter-anion (tetrafluoroborate) plays a significant role in the catalytic cycle, potentially influencing the Lewis acidity and overall reactivity of the cobalt center.

Experimental Protocol: Synthesis of 4-phenylbutane-2,4-dione

The following protocol details the experimental procedure for the cobalt-catalyzed synthesis of γ-diketones.[1]

Materials:

  • Styrene

  • Acetone

  • Cobalt(II) salt catalyst (e.g., this compound)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • tert-Butyl hydroperoxide (TBHP), 70% in water

  • Dichloromethane (B109758)

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Oven-dried round-bottom flask

  • Magnetic stir bar

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the cobalt(II) salt catalyst (0.1 mmol, 0.1 equiv).

  • Add DBU (1.5 mmol, 1.5 equiv) and TBHP (2.0 mmol, 2.0 equiv) to the flask.

  • Add acetone (1 mL) to the reaction mixture.

  • Add the styrene derivative (1.0 mmol, 1.0 equiv).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Upon completion of the reaction, add water to the mixture.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing the Process

Experimental Workflow:

experimental_workflow reagents Reactants: - Styrene - Acetone - DBU - TBHP reaction Reaction (12h, RT) reagents->reaction catalyst Catalyst: Cobalt(II) Salt catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product γ-Diketone purification->product

Caption: A flowchart illustrating the key steps in the cobalt-catalyzed synthesis of γ-diketones.

Proposed Catalytic Cycle:

The reaction is believed to proceed through a radical-mediated pathway. The following diagram illustrates the proposed catalytic cycle involving the cobalt catalyst.

catalytic_cycle CoII Co(II) CoIII_OOH Co(III)-OOH CoII->CoIII_OOH TBHP CoIII_O Co(III)-O• CoIII_OOH->CoIII_O -H₂O CoIII_R Co(III)-R CoIII_O->CoIII_R Styrene Acetone Product Product Formation CoIII_R->Product Product->CoII Regeneration

Caption: A simplified diagram of the proposed catalytic cycle for the cobalt-catalyzed synthesis of γ-diketones.

Concluding Remarks

The choice of the cobalt salt catalyst can significantly impact the outcome of a chemical reaction. While Cobalt(II) acetate shows excellent activity in the synthesis of γ-diketones, this compound stands out as a highly effective catalyst, surpassing many of its halide and sulfate counterparts. This highlights the importance of screening different cobalt salts to optimize a specific transformation. The provided experimental protocol and mechanistic insights offer a solid foundation for researchers and professionals in the field to explore the catalytic potential of these versatile and economical cobalt compounds.

References

A Comparative Guide: Cobalt(II) Tetrafluoroborate vs. Cobalt Chloride for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagents can significantly impact experimental outcomes. This guide provides a detailed comparison of two common cobalt(II) sources, cobalt(II) tetrafluoroborate (B81430) (Co(BF₄)₂) and cobalt chloride (CoCl₂), highlighting their respective advantages in various applications, supported by experimental data and protocols.

At a Glance: Key Differences

PropertyCobalt(II) Tetrafluoroborate (Co(BF₄)₂)Cobalt Chloride (CoCl₂)
Anion Tetrafluoroborate (BF₄⁻) - Weakly CoordinatingChloride (Cl⁻) - Potentially Coordinating
Lewis Acidity Generally considered a stronger Lewis acid due to the non-coordinating nature of the BF₄⁻ anion, leaving the Co²⁺ center more accessible.Acts as a Lewis acid, but the chloride ions can compete for coordination sites on the cobalt center.[1]
Solubility Good solubility in polar organic solvents.[2]Soluble in water, alcohols, acetone, and ether.[3]
Hygroscopicity Hygroscopic.[4][5]Anhydrous form is hygroscopic; hexahydrate is deliquescent.[6]
Primary Applications Catalyst in organic synthesis (e.g., aldol (B89426) reactions), electrolyte in batteries, precursor for advanced materials.[2][7]Catalyst in organic synthesis (e.g., Friedel-Crafts acylation), humidity indicator, precursor for other cobalt compounds, electroplating.[1][8]

Delving Deeper: Advantages of Cobalt(II) Tetrafluoroborate

The primary advantage of cobalt(II) tetrafluoroborate lies in the nature of its tetrafluoroborate anion (BF₄⁻). This anion is known to be weakly coordinating, which means it does not readily bind to the cobalt(II) center. This leaves the catalytic sites on the cobalt ion more accessible to react with substrates, often leading to enhanced catalytic activity.

In contrast, the chloride anions in cobalt chloride can act as ligands, competing with the desired reactants for coordination to the cobalt center. This can sometimes lead to lower catalytic efficiency or the need for higher catalyst loading.

Performance in Catalysis: A Qualitative Comparison

While direct quantitative comparisons in the literature are scarce, the differing nature of the anions suggests distinct advantages in specific catalytic applications.

ApplicationCobalt(II) TetrafluoroborateCobalt Chloride
Lewis Acid Catalysis Often preferred when a highly active and non-coordinating catalyst is required. The exposed cobalt center can more effectively activate substrates.Effective as a Lewis acid, particularly in reactions where the chloride ion does not interfere or may even play a beneficial role in the reaction mechanism.[1]
Mukaiyama Aldol Reaction Potentially a more effective catalyst due to the open coordination sites on the cobalt ion, facilitating the key bond-forming step.While not the standard catalyst, it can function as a Lewis acid to promote this reaction.
Friedel-Crafts Acylation Can be used as a Lewis acid catalyst.A commonly used, cost-effective Lewis acid for this transformation.

Experimental Protocols

Experimental Protocol 1: Cobalt(II) Tetrafluoroborate Catalyzed Mukaiyama Aldol-type Reaction

This protocol is a representative example of a Lewis acid-catalyzed carbon-carbon bond formation.

Materials:

  • Aldehyde (1.0 mmol)

  • Silyl (B83357) enol ether (1.2 mmol)

  • Cobalt(II) tetrafluoroborate hexahydrate (0.1 mmol, 10 mol%)

  • Anhydrous dichloromethane (B109758) (DCM) (5 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (0.1 mmol).

  • Add anhydrous DCM (2 mL) and stir until the catalyst is dissolved.

  • Cool the solution to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Add the aldehyde (1.0 mmol) dissolved in anhydrous DCM (1 mL) to the catalyst solution and stir for 15 minutes.

  • Slowly add the silyl enol ether (1.2 mmol) dissolved in anhydrous DCM (2 mL) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (5 mL).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired β-hydroxy ketone.

Experimental Protocol 2: Cobalt Chloride Catalyzed Friedel-Crafts Acylation

This protocol demonstrates the use of cobalt chloride as a Lewis acid catalyst in a classic electrophilic aromatic substitution reaction.

Materials:

  • Anisole (B1667542) (10 mmol)

  • Acetyl chloride (12 mmol)

  • Anhydrous cobalt chloride (1.0 mmol, 10 mol%)

  • Anhydrous nitrobenzene (B124822) (20 mL)

  • 5% Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser, suspend anhydrous cobalt chloride (1.0 mmol) in anhydrous nitrobenzene (10 mL) under an inert atmosphere.

  • Add anisole (10 mmol) to the suspension.

  • From the dropping funnel, add acetyl chloride (12 mmol) dissolved in anhydrous nitrobenzene (10 mL) dropwise to the stirred reaction mixture.

  • After the addition is complete, heat the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and 5% hydrochloric acid.

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.

  • Purify the residue by vacuum distillation or silica gel column chromatography to yield the acylated product.

Visualizing the Mechanism: Lewis Acid Catalysis

The following diagrams illustrate the fundamental role of a cobalt-based Lewis acid in activating a carbonyl compound for nucleophilic attack, a key step in reactions like the Mukaiyama aldol addition and Friedel-Crafts acylation.

Lewis_Acid_Catalysis cluster_activation Activation of Carbonyl cluster_attack Nucleophilic Attack Carbonyl Carbonyl (Aldehyde/Ketone) ActivatedComplex Activated Electrophilic Complex Carbonyl->ActivatedComplex Coordination LewisAcid Co(II) Species (Co(BF₄)₂ or CoCl₂) LewisAcid->ActivatedComplex Product Tetrahedral Intermediate ActivatedComplex->Product Nucleophile Nucleophile (e.g., Silyl Enol Ether) Nucleophile->Product C-C Bond Formation FinalProduct Final Product (e.g., β-Hydroxy Ketone) Product->FinalProduct Work-up

Caption: General mechanism of a Lewis acid-catalyzed carbonyl addition.

The following workflow illustrates a typical experimental procedure for a cobalt-catalyzed organic reaction.

Experimental_Workflow Start Start: Assemble Flame-Dried Glassware InertAtmosphere Establish Inert Atmosphere (Ar/N₂) Start->InertAtmosphere AddCatalyst Add Cobalt Catalyst (Co(BF₄)₂ or CoCl₂) and Solvent InertAtmosphere->AddCatalyst AddReactants Add Reactants Sequentially AddCatalyst->AddReactants Reaction Stir at Controlled Temperature AddReactants->Reaction Monitor Monitor Progress (e.g., TLC) Reaction->Monitor Monitor->Reaction Incomplete Quench Quench Reaction Monitor->Quench Complete Workup Aqueous Work-up and Extraction Quench->Workup Dry Dry Organic Layer and Remove Solvent Workup->Dry Purify Purify Product (e.g., Chromatography) Dry->Purify End End: Characterize Pure Product Purify->End

Caption: A typical experimental workflow for a cobalt-catalyzed reaction.

Conclusion

Both cobalt(II) tetrafluoroborate and cobalt chloride are valuable reagents in a researcher's toolkit. The choice between them will largely depend on the specific requirements of the reaction.

  • Cobalt(II) tetrafluoroborate is often the superior choice when a highly active Lewis acid catalyst with a non-coordinating anion is desired, potentially leading to higher yields and milder reaction conditions. Its use is particularly advantageous in reactions sensitive to anion interference.

  • Cobalt chloride remains a widely used, cost-effective, and versatile reagent. It is an effective Lewis acid for a range of transformations and serves other useful purposes in the lab, such as being a humidity indicator.

For cutting-edge research and development where maximizing catalytic efficiency is paramount, exploring the use of cobalt(II) tetrafluoroborate is highly recommended. For more routine applications or when cost is a primary concern, cobalt chloride remains a reliable option.

References

A Comparative Guide to Analytical Techniques for Characterizing Cobalt(II) Tetrafluoroborate Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of metal complexes is paramount. Cobalt(II) tetrafluoroborate (B81430) serves as a valuable precursor in coordination chemistry, primarily because the tetrafluoroborate anion (BF₄⁻) is weakly coordinating.[1] This property allows for its easy displacement by other ligands, facilitating the synthesis of a wide array of novel cobalt(II) complexes with tailored electronic and magnetic properties.[1] This guide provides an objective comparison of key analytical techniques used to characterize these complexes, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

A multi-faceted approach is essential for the unambiguous characterization of Cobalt(II) tetrafluoroborate complexes. Each technique offers unique insights into the structure, bonding, and properties of the compound. The following table summarizes the primary applications and limitations of the most common methods.

TechniqueInformation GainedSample RequirementsKey Limitations
Single-Crystal X-ray Diffraction Provides the definitive 3D molecular structure, including bond lengths, bond angles, coordination geometry, and crystal packing.[2][3]High-quality single crystals.Crystal growth can be challenging; the solid-state structure may not represent the structure in solution.
UV-Visible (UV-Vis) Spectroscopy Elucidates electronic transitions (d-d and ligand-to-metal charge transfer), which are indicative of the Co(II) ion's coordination geometry and spin state.[1][4]Dilute solution or solid sample.Provides information about the average structure in solution; band assignment can be complex.
Fourier-Transform Infrared (FT-IR) Spectroscopy Identifies vibrational modes of functional groups in the ligands and the counter-ion (BF₄⁻), confirming coordination.[2][4]Solid or liquid sample.Does not provide direct information on 3D structure; interpretation can be difficult in complex molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides information on the ligand environment and can help determine the spin state of the complex.[5][6]Soluble sample in a suitable deuterated solvent.The paramagnetic nature of Co(II) causes significant peak broadening and large chemical shifts, complicating spectral analysis.[1][7]
Thermogravimetric Analysis (TGA) Determines thermal stability, decomposition pathways, and confirms the presence of coordinated or lattice solvent molecules (e.g., water).[1][8]Solid sample.Destructive technique; does not provide structural information about the decomposition products.
Mass Spectrometry (MS) Confirms the molecular weight of the complex and provides information on its fragmentation patterns, aiding in structural confirmation.[9]Solid or solution, depending on the ionization technique.The complex may fragment during ionization, making it difficult to observe the molecular ion peak.
Elemental Analysis Determines the elemental composition (C, H, N, etc.) and metal content of the complex, verifying its empirical formula.[10][11]Pure, dry solid sample.Does not provide structural information; requires a high-purity sample for accurate results.

Experimental Workflow and Information Overview

The characterization of a newly synthesized Cobalt(II) tetrafluoroborate complex typically follows a logical progression, starting from the initial synthesis and purification, followed by a series of spectroscopic and structural analyses to fully elucidate its properties.

G cluster_0 Synthesis & Purification cluster_1 Initial Characterization cluster_2 Detailed Structural & Property Analysis cluster_3 Final Confirmation Synthesis Synthesis (Co(BF4)2·6H2O + Ligand) Purification Isolation & Purification (Filtration, Recrystallization) Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR UVVis UV-Vis Spectroscopy Purification->UVVis Elemental Elemental Analysis Purification->Elemental Xray Single-Crystal X-ray (if crystals form) Purification->Xray NMR NMR Spectroscopy Purification->NMR TGA Thermogravimetric Analysis Purification->TGA MS Mass Spectrometry Purification->MS Structure Confirmed Structure & Properties FTIR->Structure UVVis->Structure Elemental->Structure Xray->Structure NMR->Structure TGA->Structure MS->Structure G cluster_structure Structural Information cluster_electronic Electronic Properties cluster_composition Composition & Bonding cluster_stability Stability & Solution Behavior Complex Co(II) Tetrafluoroborate Complex Xray X-ray Diffraction Complex->Xray UVVis UV-Vis Spectroscopy Complex->UVVis FTIR FT-IR Spectroscopy Complex->FTIR MS Mass Spectrometry Complex->MS Elemental Elemental Analysis Complex->Elemental TGA Thermal Analysis Complex->TGA NMR NMR Spectroscopy Complex->NMR Geometry Coordination Geometry & Bond Lengths Xray->Geometry Transitions d-d Transitions Spin State UVVis->Transitions FunctionalGroups Functional Groups Coordination Modes FTIR->FunctionalGroups MolecularWeight Molecular Weight Formula MS->MolecularWeight Elemental->MolecularWeight ThermalStability Thermal Stability TGA->ThermalStability SolutionStructure Ligand Environment (in solution) NMR->SolutionStructure

References

Determining Cobalt Concentration in Cobalt(II) Tetrafluoroborate Solutions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate determination of cobalt concentration is crucial for various applications, from catalyst preparation to the synthesis of novel therapeutic agents. This guide provides a comprehensive comparison of analytical methods for quantifying cobalt in Cobalt(II) tetrafluoroborate (B81430) solutions, supported by experimental data and detailed protocols.

This document outlines and contrasts several established analytical techniques: Complexometric Titration, UV-Visible Spectrophotometry, Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Electrochemical Methods. The selection of the most suitable method depends on factors such as required sensitivity, sample matrix, available equipment, and the number of samples to be analyzed.

Performance Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the different analytical methods for the determination of cobalt concentration.

MethodPrincipleTypical Concentration RangeAdvantagesDisadvantagesPotential Interferences
Complexometric Titration (EDTA) Titration of Co²+ with a standard solution of ethylenediaminetetraacetic acid (EDTA) using a colorimetric indicator.1 - 100 mMLow cost, simple equipment, good precision for higher concentrations.Lower sensitivity, potential for interferences from other metal ions, endpoint determination can be subjective.Other metal ions that form stable complexes with EDTA (e.g., Ni²⁺, Cu²⁺, Zn²⁺). The tetrafluoroborate anion is unlikely to interfere directly with the complexation.
UV-Visible Spectrophotometry Measurement of the absorbance of colored cobalt complexes. Can be direct or use a complexing agent.0.1 - 15 mg/L (with complexing agent)[1]Widely available instrumentation, can be highly sensitive and selective with appropriate complexing agents.Indirect method, requires a complexing agent which may have its own interferences, Beer's Law deviations at high concentrations.Other metals forming colored complexes with the reagent, turbidity in the sample. The tetrafluoroborate anion itself does not absorb in the visible region but may affect the pH and stability of the complex.
Atomic Absorption Spectroscopy (AAS) Measurement of the absorption of light by free cobalt atoms in a flame or graphite (B72142) furnace.Flame: 50 - 1000 µg/L[2], Graphite Furnace: 1 - 25 µg/L[3]High sensitivity (especially with graphite furnace), good selectivity.Requires specialized equipment, potential for chemical and spectral interferences.High concentrations of other ions can cause matrix effects. The tetrafluoroborate anion may require matrix matching of standards and samples.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) Measurement of the light emitted by excited cobalt atoms in an argon plasma.0.02 - 100 mg/LHigh sensitivity, multi-element capability, wide linear dynamic range, robust against matrix effects.High initial instrument cost, requires skilled operator.Spectral interferences from other elements, though modern instruments have good correction capabilities. The tetrafluoroborate anion is unlikely to cause significant interference.
Electrochemical Methods (e.g., Cyclic Voltammetry) Measurement of the current response of cobalt ions to a changing potential.510.2 ppm (as determined in one study)[4][5]Can be very sensitive and selective, provides information on the redox state of cobalt.Sensitive to matrix composition, electrode surface can be fouled, may require specialized electrodes.Other electroactive species that are reduced or oxidized at similar potentials. The tetrafluoroborate anion is electrochemically inactive in the typical potential window for cobalt analysis.

Experimental Protocols

Complexometric Titration with EDTA

This method is suitable for determining higher concentrations of cobalt.

Principle: Cobalt(II) ions form a stable, water-soluble complex with EDTA. The endpoint of the titration is detected using an indicator that changes color when all the free cobalt ions have been complexed by EDTA.

Experimental Workflow:

Workflow for Complexometric Titration.

Reagents:

  • Standard EDTA solution (e.g., 0.01 M)

  • Buffer solution (e.g., Sodium acetate, 4 M)[6]

  • Indicator (e.g., Xylenol Orange)[6]

  • Deionized water

Procedure: [6]

  • Pipette a known volume of the Cobalt(II) tetrafluoroborate solution into a flask.

  • Add a sufficient amount of deionized water.

  • Add the buffer solution to adjust the pH to the optimal range for the indicator (e.g., pH 5.8 for Xylenol Orange).

  • Add a few drops of the indicator solution. The solution should turn a color indicating the presence of free cobalt ions (e.g., violet with Xylenol Orange).

  • Titrate the solution with the standard EDTA solution until the color changes to that of the free indicator (e.g., yellow-pink).

  • Record the volume of EDTA solution used.

  • Calculate the concentration of cobalt in the original sample.

UV-Visible Spectrophotometry

This method is suitable for lower concentrations of cobalt and can be highly sensitive with the use of a suitable complexing agent.

Principle: Cobalt(II) ions react with a chromogenic reagent to form a colored complex. The absorbance of this complex at a specific wavelength is proportional to the cobalt concentration, following Beer-Lambert's Law.

Experimental Workflow:

References

comparative study of different ligands with Cobalt(II) tetrafluoroborate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Cobalt(II) Tetrafluoroborate (B81430) Complexes with Various Ligands

Cobalt(II) tetrafluoroborate serves as a versatile precursor in coordination chemistry, primarily due to the weakly coordinating nature of the tetrafluoroborate anion (BF₄⁻). This characteristic facilitates the synthesis of a diverse array of cobalt(II) complexes with various ligands, leading to compounds with tunable electronic, magnetic, and catalytic properties. This guide provides a comparative analysis of Cobalt(II) tetrafluoroborate complexes with ligands featuring nitrogen, oxygen, and phosphorus donor atoms, supported by experimental data and detailed protocols.

Comparison of Physicochemical Properties

The coordination environment around the Cobalt(II) ion significantly influences the properties of the resulting complex. Cobalt(II), with its d⁷ electron configuration, readily forms complexes with octahedral, tetrahedral, and square planar geometries. The choice of geometry is dictated by the steric and electronic properties of the coordinating ligands.[1][2]

Ligand TypeDonor Atom(s)Typical Geometry with Co(II)Key Spectroscopic Features (UV-Vis)Magnetic Moment (μB)
Schiff Bases (e.g., Salen type)N, OSquare Planar, Octahedral[1][3]Charge transfer band around 382 nm (N→Co)[3]. d-d transitions indicative of geometry.~1.9 - 2.8 (low spin, square planar), 4.3 - 5.2 (high spin, octahedral)[2]
Pyridine-based Macrocycles N, ODistorted Octahedral, Trigonal Prismatic[3]d-d transitions in the visible region.Can exhibit significant magnetic anisotropy[3].
Phosphines (e.g., dppv)PSquare Planar, Square Pyramidal, Octahedral[2]Ligand field transitions in the visible region.Can be tuned to be axially ambivalent[4].
N-Heterocyclic Pincer Ligands N, C, NSquare PlanarIntense ligand-to-metal charge transfer bands.Can exhibit low spin d⁷ configuration (μeff ≈ 2.3 μB)[5].
Oxygen Donors (e.g., carboxylates)OOctahedral, Tetrahedrald-d transitions characteristic of the geometry.Typically high-spin.

dppv = cis-1,2-bis(diphenylphosphino)ethylene (B1586061) Salen = N,N'-bis(salicylidene)ethylenediamine

Experimental Protocols

The synthesis of Cobalt(II) tetrafluoroborate complexes generally involves the reaction of Cobalt(II) tetrafluoroborate hexahydrate with the desired ligand in a suitable solvent. The stoichiometry of the reactants is a critical parameter that influences the final product.[2]

General Synthesis of a Cobalt(II) Schiff Base Complex

This protocol is adapted from the synthesis of N,N'-bis(salicylidene)ethylenediamine Cobalt(II), Co(salen).

Materials:

Procedure:

  • Dissolve salicylaldehyde (2 mmol) in ethanol (20 mL).

  • Slowly add ethylenediamine (1 mmol) to the salicylaldehyde solution with constant stirring. A yellow Schiff base ligand, N,N'-bis(salicylidene)ethylenediamine (salenH₂), will form.

  • In a separate flask, dissolve this compound (1 mmol) in ethanol (20 mL).

  • Add the ethanolic solution of Co(BF₄)₂·6H₂O to the salenH₂ ligand solution.

  • Reflux the resulting mixture for 1-2 hours.

  • Allow the solution to cool to room temperature. The solid complex will precipitate.

  • Filter the precipitate, wash with cold ethanol, and dry in a desiccator.[3]

Synthesis of a Cobalt(II) Phosphine Complex: [Co(dppv)₂][BF₄]₂

Materials:

  • This compound (Co(BF₄)₂·6H₂O)

  • cis-1,2-bis(diphenylphosphino)ethylene (dppv)

  • Dry, degassed acetone

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (0.100 g, 0.294 mmol) in a minimal amount of dry, degassed acetone.

  • In a separate Schlenk flask, dissolve two equivalents of dppv in a minimal amount of acetone.

  • Cannulate the ligand solution into the cobalt solution. A yellow precipitate will begin to form.

  • Cool the flask in a refrigerator for at least 1 hour to maximize precipitation.

  • Filter the solid product, wash with a small amount of cold acetone, and dry under vacuum.[2][4]

Visualization of Experimental Workflow and Catalytic Cycle

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of Cobalt(II) tetrafluoroborate complexes.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (Co(BF₄)₂·6H₂O, Ligand, Solvent) reaction Reaction (Stirring, Reflux) start->reaction isolation Isolation (Filtration, Washing, Drying) reaction->isolation product Solid Complex isolation->product spectroscopy Spectroscopy (IR, UV-Vis) product->spectroscopy magnetism Magnetic Susceptibility product->magnetism structure Structural Analysis (X-ray Diffraction) product->structure

A typical experimental workflow for cobalt complex synthesis.
Catalytic Cycle: Electrocatalytic CO₂ Reduction

Certain Cobalt(II) complexes, particularly with nitrogen-donor ligands, are effective catalysts for the electrochemical reduction of carbon dioxide to carbon monoxide. The catalytic cycle generally involves the reduction of the Co(II) center to a more electron-rich Co(I) or Co(0) species, which then interacts with CO₂.

catalytic_cycle CoII [LCoII]2+ CoI [LCoI]+ CoII->CoI + e- CoI_CO2 [LCoI(CO₂)]+ CoI->CoI_CO2 + CO₂ CoII_COOH [LCoII(COOH)]+ CoI_CO2->CoII_COOH + H+ CoII_CO [LCoII(CO)]2+ CoII_COOH->CoII_CO - H₂O + H+ CoII_CO->CoII - CO

A proposed catalytic cycle for CO₂ reduction by a Cobalt complex.

Comparative Catalytic Activity

The catalytic performance of Cobalt(II) complexes is highly dependent on the ligand framework. For instance, Cobalt(II) complexes with certain Schiff base ligands have demonstrated catecholase activity, mimicking the function of the enzyme catechol oxidase in the oxidation of catechols to quinones.[6][7] The turnover number for one such dinuclear cobalt complex in the oxidation of 3,5-di-tert-butyl catechol was found to be 79.8 h⁻¹.[6]

In the realm of CO₂ reduction, Cobalt(II) complexes with nitrogen-rich macrocyclic ligands have been shown to be effective electrocatalysts.[8] The catalytic process is initiated by the reduction of the Co(II) center, and the ligand plays a crucial role in stabilizing the different oxidation states of cobalt and in modulating the redox potentials.

Conclusion

The coordination chemistry of Cobalt(II) tetrafluoroborate is rich and varied, offering a platform for the development of complexes with a wide range of applications. The choice of ligand is paramount in determining the structure, and consequently, the magnetic and catalytic properties of the resulting complex. Nitrogen-donor ligands, such as Schiff bases and macrocycles, have shown particular promise in catalysis, including biomimetic oxidation and electrochemical CO₂ reduction. Phosphine ligands offer access to complexes with unusual coordination geometries and tunable magnetic properties. Future research in this area will likely focus on the rational design of ligands to achieve even more efficient and selective catalysts for important chemical transformations.

References

Validating the Purity of Cobalt(II) Tetrafluoroborate Hexahydrate: A Comparative Guide to Titrimetric Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is a critical cornerstone of experimental integrity. This guide provides a comprehensive comparison of titrimetric methods for validating the purity of Cobalt(II) tetrafluoroborate (B81430) hexahydrate, alongside alternative analytical techniques. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in your laboratory.

The purity of Cobalt(II) tetrafluoroborate hexahydrate (Co(BF₄)₂·6H₂O) is determined by quantifying the cobalt(II) cation and the tetrafluoroborate anion. This guide focuses on classic titrimetric methods, specifically complexometric titration for cobalt(II) and potentiometric titration for tetrafluoroborate, while also offering a comparative analysis with modern instrumental techniques.

Comparative Analysis of Analytical Methods

The choice of analytical method depends on various factors including the required accuracy and precision, available equipment, sample throughput, and cost. While titration methods are cost-effective and can be highly accurate when performed correctly, instrumental methods often offer lower detection limits and higher throughput.

Cobalt (II) Analysis

A comparison of common methods for the determination of cobalt(II) is summarized below. Complexometric titration with EDTA stands out as a robust and economical method, making it a staple in many laboratories.

MethodPrincipleAccuracy/RecoveryPrecision (RSD)Limit of Detection (LOD)AdvantagesDisadvantages
Complexometric Titration (EDTA) Formation of a stable complex between Co²⁺ and EDTA, with a visual or photometric endpoint.Typically >99%<1%~10⁻⁴ MCost-effective, high precision, established methodology.Can be susceptible to interferences from other metal ions, requires skilled execution for visual endpoint detection.
Atomic Absorption Spectrometry (AAS) Measurement of the absorption of light by free cobalt atoms in a flame or graphite (B72142) furnace.[1]90.7%[2][3]<2%[2][3]0.015 mg/L[2][3]High sensitivity, high throughput.Requires expensive instrumentation, matrix effects can be a concern.
Voltammetry Measurement of the current that flows in an electrochemical cell as a function of the applied potential.Good agreement with AAS results.<5%0.010 µM[4][5]High sensitivity, can speciate between different metal oxidation states.Sensitive to matrix components, requires specialized electrodes.
Tetrafluoroborate (BF₄⁻) Analysis

For the tetrafluoroborate anion, potentiometric titration offers a direct and reliable approach. A comparison with other prevalent methods is provided below.

MethodPrincipleAccuracy/RecoveryPrecision (RSD)Limit of Detection (LOD)AdvantagesDisadvantages
Potentiometric Titration Titration with a standard solution of a precipitating agent (e.g., tetraphenylarsonium chloride) or a strong base after hydrolysis, monitoring the potential change with an ion-selective electrode.High accuracy achievable.<1%~10⁻⁵ MDirect measurement, relatively inexpensive instrumentation.Can be slower than other methods, potential for electrode fouling.
Ion Chromatography (IC) Separation of BF₄⁻ from other anions on an ion-exchange column followed by conductivity detection.[6]99%[6]<1.8%[6]7 x 10⁻³ mg/L[7][8]High selectivity, can determine multiple anions simultaneously.High initial instrument cost, requires careful eluent preparation.
Ion-Selective Electrode (ISE) Direct potentiometric measurement of BF₄⁻ activity using a specific ion-selective electrode.Recovery of 90% has been reported.[9]Dependent on concentration, can be <5%~0.6 ppmRapid and simple measurements.Susceptible to interferences from other ions (e.g., nitrate, perchlorate), requires frequent calibration.[9]

Experimental Protocols

Detailed methodologies for the titrimetric analysis of this compound are provided below.

Complexometric Titration of Cobalt(II) with EDTA

This method relies on the formation of a highly stable 1:1 complex between cobalt(II) ions and ethylenediaminetetraacetic acid (EDTA). The endpoint is detected using a metallochromic indicator.

Reagents and Equipment:

  • Standardized 0.01 M EDTA solution

  • Ammonia-ammonium chloride buffer (pH 10)

  • Murexide (B42330) indicator (ground with NaCl in a 1:100 ratio)

  • Deionized water

  • Burette, pipette, Erlenmeyer flasks

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.34 g of this compound and dissolve it in 100 mL of deionized water in a 250 mL Erlenmeyer flask.

  • Buffering: Add 5 mL of the ammonia-ammonium chloride buffer solution to the sample solution.

  • Indicator Addition: Add a small amount (approximately 30-50 mg) of the murexide indicator mixture to the solution. The solution will turn yellow.

  • Titration: Titrate the solution with the standardized 0.01 M EDTA solution. The endpoint is reached when the color of the solution changes sharply from yellow to a distinct violet.[10]

  • Calculation: Calculate the percentage purity of cobalt in the sample based on the volume of EDTA consumed.

Potentiometric Titration of Tetrafluoroborate

This method involves the titration of the tetrafluoroborate ion with a suitable titrant, with the endpoint being determined by monitoring the potential change using an ion-selective electrode.

Reagents and Equipment:

  • Standardized 0.1 M NaOH solution

  • Mannitol (B672)

  • Combined pH electrode or fluoride (B91410) ion-selective electrode

  • Potentiometer or pH meter

  • Burette, beaker, magnetic stirrer

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh approximately 1.7 g of this compound and dissolve it in 100 mL of deionized water in a 250 mL beaker.

  • Complexation: Add 5 g of mannitol to the solution and stir until dissolved. Mannitol complexes with any free boric acid that may be present due to the hydrolysis of tetrafluoroborate.

  • Titration Setup: Place the beaker on a magnetic stirrer and immerse the calibrated combined pH electrode or fluoride ion-selective electrode into the solution.

  • Titration: Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small increments, especially near the equivalence point. Record the potential (mV) or pH reading after each addition.

  • Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve (a plot of potential/pH versus volume of titrant). This can be determined more accurately by plotting the first or second derivative of the titration curve.

  • Calculation: Calculate the percentage of tetrafluoroborate in the sample based on the volume of NaOH consumed.

Workflow for Purity Validation

The logical flow for the comprehensive purity validation of this compound is illustrated in the following diagram.

PurityValidationWorkflow cluster_sample Sample Handling cluster_cobalt Cobalt(II) Analysis cluster_bf4 Tetrafluoroborate Analysis cluster_purity Purity Assessment Sample Cobalt(II) Tetrafluoroborate Hexahydrate Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Deionized Water Weighing->Dissolution EDTA_Titration Complexometric Titration with EDTA Dissolution->EDTA_Titration Pot_Titration Potentiometric Titration Dissolution->Pot_Titration Co_Calculation Calculate % Cobalt EDTA_Titration->Co_Calculation Purity_Calc Calculate Overall Purity Co_Calculation->Purity_Calc BF4_Calculation Calculate % Tetrafluoroborate Pot_Titration->BF4_Calculation BF4_Calculation->Purity_Calc

References

An Electrochemical Showdown: Cobalt(II) Tetrafluoroborate vs. Cobalt Sulfate for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of materials science, energy storage, and drug development, the choice of precursor salts for cobalt-based materials is a critical decision that significantly impacts the electrochemical performance of the final product. This guide provides an in-depth comparison of two commonly used cobalt salts: Cobalt(II) tetrafluoroborate (B81430) (Co(BF₄)₂) and cobalt sulfate (B86663) (CoSO₄), focusing on their electrochemical properties and performance in applications such as battery technology and electrodeposition.

This comparison synthesizes available data to highlight the distinct roles the anions—tetrafluoroborate (BF₄⁻) and sulfate (SO₄²⁻)—play in the electrochemical behavior of the cobalt(II) ion. While direct comparative studies with comprehensive quantitative data are limited, this guide draws upon established electrochemical principles and data from individual studies to provide a clear and objective overview.

At a Glance: Key Differences in Electrochemical Performance

PropertyCobalt(II) Tetrafluoroborate (Co(BF₄)₂)Cobalt Sulfate (CoSO₄)Significance in Electrochemical Applications
Anion Size and Mobility Larger, more mobile anionSmaller, less mobile anionInfluences ionic conductivity of the electrolyte, which can affect battery performance and deposition rates.
Coordination Chemistry Weakly coordinating anionModerately coordinating anionAffects the solvation shell of the Co²⁺ ion, influencing redox potentials and reaction kinetics.
Electrolyte Stability Generally good, often used in non-aqueous systemsStable in aqueous solutionsThe choice of solvent and supporting electrolyte is dictated by the salt's properties.
Performance in Batteries Serves as an electrolyte, enhancing energy storage capabilities.[1]A primary source for cobalt in the synthesis of cathode active materials.[2]Different roles in battery chemistry; tetrafluoroborate is more of an electrolyte component, while sulfate is a precursor for cathode materials.
Electrodeposition Behavior Can be used in non-aqueous electrolytes for specialized coatings.Widely used in aqueous baths for cobalt plating.The anion influences the morphology, crystal structure, and properties of the deposited cobalt layer.

The "Anion Effect": How Tetrafluoroborate and Sulfate Influence Cobalt's Electrochemistry

The electrochemical behavior of cobalt salts is significantly influenced by the identity of the anion in the electrolyte solution, a phenomenon often referred to as the "anion effect."[3] This effect stems from the differences in size, charge density, and coordinating ability of the anions, which in turn affect the structure of the Co(II) ion's solvation shell, its mobility in the electrolyte, and its interaction with the electrode surface.

The tetrafluoroborate anion (BF₄⁻) is known to be weakly coordinating. This property allows for a more "naked" cobalt ion in solution, which can lead to different redox potentials and reaction kinetics compared to systems with more strongly coordinating anions. In contrast, the sulfate anion (SO₄²⁻) can form ion pairs or complexes with the Co(II) ion, influencing its electrochemical behavior.

Experimental Protocols: A Framework for Comparison

Cyclic Voltammetry (CV)

Objective: To investigate the redox behavior of the cobalt salts and determine their electrochemical potential windows.

Methodology:

  • Electrolyte Preparation: Prepare equimolar solutions (e.g., 0.1 M) of Cobalt(II) tetrafluoroborate and cobalt sulfate in a suitable solvent (e.g., deionized water for cobalt sulfate, and a non-aqueous solvent like acetonitrile (B52724) for cobalt tetrafluoroborate to ensure compatibility). A supporting electrolyte (e.g., 0.1 M sodium sulfate for the aqueous system and 0.1 M tetrabutylammonium (B224687) tetrafluoroborate for the non-aqueous system) should be added to ensure sufficient conductivity.

  • Three-Electrode Setup: Employ a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl for aqueous or Ag/Ag⁺ for non-aqueous), and a counter electrode (e.g., platinum wire).

  • Measurement: Record the cyclic voltammograms by sweeping the potential between appropriate limits at various scan rates (e.g., 20, 50, 100 mV/s).

  • Analysis: Compare the peak potentials for the Co(II)/Co(0) and Co(III)/Co(II) redox couples, peak separation (an indicator of reversibility), and peak currents.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To analyze the charge transfer resistance and other interfacial properties of the cobalt salt solutions.

Methodology:

  • Electrolyte and Cell Setup: Use the same electrolyte and three-electrode cell configuration as in the CV experiments.

  • Measurement: Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz) at the open-circuit potential.

  • Analysis: Fit the resulting Nyquist plots to an equivalent circuit model to determine parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct). A lower Rct generally indicates faster charge transfer kinetics.

Chronoamperometry

Objective: To study the nucleation and growth mechanism during electrodeposition.

Methodology:

  • Electrolyte and Cell Setup: Use the same electrolyte and cell setup.

  • Measurement: Apply a potential step from a potential where no reaction occurs to a potential sufficient to initiate cobalt deposition. Record the current transient as a function of time.

  • Analysis: Analyze the shape of the current-time transients to determine the nucleation mechanism (e.g., instantaneous or progressive).

Visualizing the Comparison: Workflows and Concepts

To better understand the comparative analysis and the underlying principles, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the conceptual basis of the "anion effect."

G cluster_0 Preparation cluster_1 Electrochemical Analysis cluster_2 Data Analysis & Comparison CoBF4 Cobalt(II) Tetrafluoroborate Solution CV Cyclic Voltammetry (CV) CoBF4->CV EIS Electrochemical Impedance Spectroscopy (EIS) CoBF4->EIS CA Chronoamperometry (CA) CoBF4->CA CoSO4 Cobalt Sulfate Solution CoSO4->CV CoSO4->EIS CoSO4->CA Redox Redox Potentials CV->Redox Kinetics Charge Transfer Kinetics EIS->Kinetics Nucleation Nucleation Mechanism CA->Nucleation Performance Comparative Performance Redox->Performance Kinetics->Performance Nucleation->Performance

A logical workflow for the electrochemical comparison.

G cluster_BF4 Tetrafluoroborate (BF₄⁻) cluster_SO4 Sulfate (SO₄²⁻) Co_ion Co²⁺ BF4_anion BF₄⁻ Co_ion->BF4_anion SO4_anion SO₄²⁻ Co_ion->SO4_anion BF4_effect Weakly Coordinating High Mobility BF4_anion->BF4_effect SO4_effect Moderately Coordinating Forms Ion Pairs SO4_anion->SO4_effect

The conceptual "Anion Effect" on the Co²⁺ ion.

Conclusion

The choice between Cobalt(II) tetrafluoroborate and cobalt sulfate is highly dependent on the specific application and the desired electrochemical properties. Cobalt sulfate is a well-established and cost-effective precursor for cathode materials in aqueous systems. On the other hand, Cobalt(II) tetrafluoroborate, with its weakly coordinating anion, offers potential advantages in non-aqueous electrolytes and for applications where fine-tuning of the cobalt ion's electrochemical environment is crucial.

For researchers and drug development professionals, understanding the subtle yet significant differences imparted by the anion is key to designing and optimizing cobalt-based materials for next-generation technologies. Further direct comparative studies are warranted to provide more detailed quantitative data and to fully elucidate the performance benefits of each salt in various electrochemical systems.

References

Performance of Cobalt(II) Tetrafluoroborate in Diverse Reaction Media: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Cobalt(II) tetrafluoroborate (B81430) (Co(BF₄)₂) as a catalyst in various reaction media. Its efficacy is evaluated against alternative catalysts, supported by experimental data from relevant studies. This document aims to assist researchers in selecting the optimal catalytic system for their synthetic needs.

Overview of Cobalt(II) Tetrafluoroborate in Catalysis

Cobalt(II) tetrafluoroborate is a versatile Lewis acid catalyst employed in a range of organic transformations, including oxidation reactions, carbon-carbon bond formation, and polymerization.[1] Its catalytic activity is attributed to the Lewis acidic nature of the cobalt(II) center, which can activate substrates and facilitate key reaction steps. The choice of reaction medium significantly influences the catalyst's performance, affecting reaction rates, yields, and selectivity.

Comparative Performance in Key Organic Reactions

The following sections detail the performance of cobalt(II)-based catalysts in representative organic reactions, highlighting the impact of the reaction medium and comparing their effectiveness with other catalytic systems.

Oxidation of Alkenes: The Case of Cyclohexene (B86901)

The oxidation of cyclohexene is a benchmark reaction to evaluate the efficacy of a catalyst. Cobalt(II) salts, including those with the tetrafluoroborate anion, are known to catalyze this transformation. The reaction typically proceeds via a radical mechanism, and the solvent can influence the stability and reactivity of the intermediates.

Table 1: Comparison of Cobalt Catalysts in the Oxidation of Cyclohexene

CatalystOxidantSolventConversion (%)Selectivity (%) (2-cyclohexen-1-one)Reference
Mesoporous Co₃O₄TBHPAcetic Acid7841[2]
5% Co/Al₂O₃TBHPAcetic Acid--[2]
LaCoO₃O₂Toluene>95~50
LaCoO₃TBHPToluene~60~70 (allylic oxidation products)
LaCoO₃H₂O₂Toluene<10-

Note: Data for Co(BF₄)₂ was not explicitly available in the reviewed literature; however, the data for other cobalt-based catalysts provide insights into the expected performance.

Carbon-Carbon Bond Formation: Synthesis of γ-Diketones

The synthesis of γ-diketones is a crucial transformation in organic synthesis. Cobalt(II) catalysts have demonstrated effectiveness in the oxidative coupling of aryl alkenes with ketones to yield these valuable products.

Table 2: Optimization of Reaction Conditions for the Synthesis of 1,4-Dicarbonyls using a Co(II) Catalyst

EntryCobalt SaltOxidantBaseSolventYield (%)
1Co(OAc)₂·4H₂OTBHPDBUAcetone60
2CoCl₂TBHPDBUAcetone55
3Co(acac)₂TBHPDBUAcetone52
4Co(OAc)₂·4H₂O-DBUAcetoneNo Reaction
5Co(OAc)₂·4H₂OTBHP-AcetoneTrace
6-TBHPDBUAcetoneNo Reaction
7Co(OAc)₂·4H₂OTBHPDBUCH₃CN45
8Co(OAc)₂·4H₂OTBHPDBUTHF30
9Co(OAc)₂·4H₂OTBHPDBUDCM25

This table is adapted from a study on Co(OAc)₂·4H₂O and provides a strong indication of how different parameters, including the choice of cobalt salt and solvent, can influence the reaction outcome. It is anticipated that Co(BF₄)₂ would exhibit similar trends.

Lewis Acid Catalysis: The Mukaiyama Aldol (B89426) Reaction

The Mukaiyama aldol reaction is a classic example of a Lewis acid-catalyzed carbon-carbon bond-forming reaction. While specific data for Cobalt(II) tetrafluoroborate is limited, a comparison with other Lewis acids highlights the factors influencing catalyst performance.

Table 3: Comparison of Lewis Acid Catalysts in the Mukaiyama Aldol Reaction

CatalystSolventDiastereoselectivity (syn:anti)Yield (%)
TiCl₄CH₂Cl₂Varies with substrateGood
BF₃·OEt₂CH₂Cl₂Varies with substrateGood
Sc(OTf)₃VariousHighExcellent
Cu(OTf)₂VariousGoodGood

The performance of Co(BF₄)₂ as a Lewis acid in this reaction is expected to be influenced by its coordination properties and the nature of the solvent.

Experimental Protocols

General Protocol for the Cobalt-Catalyzed Oxidation of Cyclohexene

This protocol is a generalized procedure based on literature methods for cobalt-catalyzed alkene oxidation.

  • Catalyst Preparation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add Cobalt(II) tetrafluoroborate hexahydrate (1-5 mol%).

  • Solvent and Substrate Addition: Add the desired solvent (e.g., acetic acid, toluene) and cyclohexene (1 equivalent).

  • Oxidant Addition: Slowly add the oxidant (e.g., tert-butyl hydroperoxide (TBHP), 2-3 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) and monitor the reaction progress by TLC or GC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a suitable reducing agent (e.g., aqueous sodium sulfite (B76179) solution).

  • Purification: Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for the Friedel-Crafts Alkylation

This is a general procedure for Friedel-Crafts alkylation using a Lewis acid catalyst.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the aromatic substrate and the solvent (e.g., nitromethane, dichloromethane).

  • Catalyst Addition: Add Cobalt(II) tetrafluoroborate (stoichiometric or catalytic amount) to the solution under a nitrogen atmosphere.

  • Alkylating Agent Addition: Cool the mixture in an ice bath and add the alkylating agent (e.g., an alkyl halide or an alcohol) dropwise via the dropping funnel.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Quenching and Work-up: Carefully pour the reaction mixture into ice-water.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with water and brine, dry over a drying agent (e.g., MgSO₄), and concentrate in vacuo. Purify the product by distillation or chromatography.

Mechanistic Insights and Visualizations

The following diagrams illustrate the proposed mechanisms and workflows for reactions catalyzed by Cobalt(II) tetrafluoroborate.

Oxidation_of_Cyclohexene Co(II)(BF4)2 Co(II)(BF4)2 Co(III)-OOR Co(III)-OOR Co(II)(BF4)2->Co(III)-OOR Activation Oxidant (ROOH) Oxidant (ROOH) Oxidant (ROOH)->Co(III)-OOR Allylic Radical Allylic Radical Co(III)-OOR->Allylic Radical H-abstraction Cyclohexene Cyclohexene Cyclohexene->Allylic Radical Cyclohexenyl Hydroperoxide Cyclohexenyl Hydroperoxide Allylic Radical->Cyclohexenyl Hydroperoxide + O2 2-Cyclohexen-1-one 2-Cyclohexen-1-one Cyclohexenyl Hydroperoxide->2-Cyclohexen-1-one 2-Cyclohexen-1-ol 2-Cyclohexen-1-ol Cyclohexenyl Hydroperoxide->2-Cyclohexen-1-ol

Caption: Proposed radical mechanism for the oxidation of cyclohexene.

Synthesis_of_g_Diketones cluster_Initiation Initiation cluster_Propagation Propagation Co(II) Co(II) tBuO radical tBuO radical Co(II)->tBuO radical generates TBHP TBHP TBHP->tBuO radical Enolate Radical Enolate Radical tBuO radical->Enolate Radical H-abstraction from Ketone Ketone Ketone->Enolate Radical Adduct Radical Adduct Radical Enolate Radical->Adduct Radical attacks Aryl Alkene Aryl Alkene Aryl Alkene->Adduct Radical gamma-Diketone gamma-Diketone Adduct Radical->gamma-Diketone Oxidation

Caption: Radical pathway for γ-diketone synthesis.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup Substrate Solvent Catalyst Start->Reaction_Setup Reagent_Addition Reagent Addition Add alkylating agent / oxidant Reaction_Setup->Reagent_Addition Monitoring Reaction Monitoring TLC / GC Reagent_Addition->Monitoring Workup Work-up & Quenching Monitoring->Workup Purification Purification Chromatography / Distillation Workup->Purification End End Purification->End

Caption: General experimental workflow for catalyzed reactions.

Conclusion

Cobalt(II) tetrafluoroborate is a promising and versatile catalyst for a variety of organic transformations. Its performance is intricately linked to the reaction medium, with solvent polarity and coordinating ability playing crucial roles in determining reaction efficiency and selectivity. While direct comparative data for Co(BF₄)₂ across different solvents for specific reactions is an area that warrants further investigation, the existing literature on related cobalt catalysts provides valuable insights. For researchers and drug development professionals, the selection of the appropriate reaction medium is a critical parameter to optimize when employing Cobalt(II) tetrafluoroborate in synthetic protocols.

References

A Comparative Guide to the Structural Analysis of Cobalt(II) Tetrafluoroborate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative structural analysis of Cobalt(II) tetrafluoroborate (B81430) (Co(BF₄)₂) derivatives, offering insights into their diverse coordination geometries and physicochemical properties. The weakly coordinating nature of the tetrafluoroborate anion facilitates the isolation of a wide array of complexes, making it a versatile starting material in coordination chemistry. This document contrasts the structural parameters of various Co(BF₄)₂ derivatives with different organic ligands and compares them to analogous complexes with other common anions like chloride (Cl⁻), nitrate (B79036) (NO₃⁻), and perchlorate (B79767) (ClO₄⁻). Experimental data from X-ray crystallography, spectroscopy, and thermal analysis are presented to support the discussion.

Comparison of Structural and Spectroscopic Data

The coordination environment of the Cobalt(II) ion is highly sensitive to the steric and electronic properties of the ligands it binds. The tetrafluoroborate anion is typically non-coordinating, allowing the structural and spectroscopic properties of the complex to be dictated primarily by the organic ligands. However, in some cases, weak interactions or even direct coordination of the BF₄⁻ anion can occur.

Crystallographic Data Comparison

The following tables summarize key crystallographic data for several Cobalt(II) complexes, illustrating the diversity of coordination geometries.

Table 1: Structural Data for Cobalt(II) Tetrafluoroborate Derivatives

ComplexLigand(s)Coordination GeometrySpace GroupKey Bond Lengths (Å)Key Bond Angles (°)Ref.
[Co(NO)₂(py)₂]BF₄Nitrosyl, PyridineDistorted TetrahedralP2₁/aCo-N(py): ~2.00, Co-N(NO): ~1.65N(O)-Co-N(O): ~115.7, N(py)-Co-N(py): ~101.5[1][2][3]
[Co(dppv)₂][BF₄]₂cis-1,2-bis(diphenylphosphino)ethylene (dppv)Square PlanarP2₁/nCo-P: 2.22-2.24P-Co-P (bite): ~86, P-Co-P (trans): 180
[Co(tbta)(imidazole)][BF₄]₂tbta, imidazoleDistorted Trigonal BipyramidalP-1Co-N(eq): ~2.04, Co-N(ax, im): 2.02, Co-N(ax, tbta): 2.34N(ax)-Co-N(ax): 178.95

Table 2: Comparative Structural Data of Cobalt(II) Imidazole Complexes with Different Anions

ComplexAnionCoordination GeometrySpace GroupCo-N(imidazole) Bond Lengths (Å)Thermal Stability (Onset Temp.)Ref.
--INVALID-LINK--₂NO₃⁻OctahedralR-3Not specified150 °C[4][5][6][7]
--INVALID-LINK--₂ClO₄⁻OctahedralR-3Not specified170 °C[4][5][6][7]
[Co(C₄H₅O₂)₂(HIm)₂]MethacrylateTrigonal BipyramidalP2₁/c2.016 - 2.053Not specified[8]

tbta = tris[(1-benzyltriazol-4-yl)methyl]amine HIm = Imidazole

Spectroscopic and Thermal Analysis Comparison

Spectroscopic and thermal methods provide complementary information to crystallographic studies.

Table 3: Spectroscopic and Thermal Data for Selected Cobalt(II) Complexes

ComplexTechniqueKey ObservationsRef.
--INVALID-LINK--₂·5.5H₂OUV-VisBands associated with ⁴T₁g → ⁴T₂g, ⁴T₁g → ⁴A₂g, and ⁴T₁g → ⁴T₁g(P) transitions, typical of octahedral Co(II).
--INVALID-LINK--₂FT-IRν₃(NO₃) band indicates the anion is in the outer coordination sphere.[4][6][7]
--INVALID-LINK--₂FT-IRν₃(ClO₄) band indicates the anion is in the outer coordination sphere.[4][5][6][7]
--INVALID-LINK--₂TGA/DTASingle-step decomposition in the range of 365-435 °C.
Co(CH₃COO)₂·4H₂OTGAMulti-step decomposition: dehydration followed by acetate (B1210297) decomposition.[9]
CoCl₂·6H₂OTGAStepwise dehydration to CoCl₂.[10]

bipy = 2,2'-bipyridine (B1663995) tpmc = N,N',N'',N'''-tetrakis(2-pyridylmethyl)-1,4,8,11-tetraazacyclotetradecane

Experimental Methodologies

Detailed protocols for the key analytical techniques are provided below.

Single-Crystal X-ray Diffraction (SC-XRD)

This technique is the gold standard for determining the three-dimensional structure of crystalline compounds.[11]

Protocol:

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) free of cracks and defects is selected under a microscope. It is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.[11]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal.[11] The crystal is rotated, and a series of diffraction images are collected by a detector.

  • Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-ray reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, which generates an initial electron density map. This model is then refined against the experimental data to improve the atomic positions, and thermal parameters, yielding the final structure with precise bond lengths and angles.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the d-orbitals of the cobalt(II) ion, which are sensitive to its coordination environment.

Protocol:

  • Solution Preparation: Prepare a stock solution of the cobalt complex in a suitable solvent (e.g., water, acetonitrile, or DMF) at a known concentration (e.g., 10 mM).[2]

  • Preparation of Dilutions: Prepare a series of dilutions from the stock solution to determine an appropriate concentration where the absorbance falls within the linear range of the instrument (typically 0.1-1.0 absorbance units).[2]

  • Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank reference. Place it in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 300-800 nm for cobalt complexes).[12]

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max), which correspond to specific d-d electronic transitions. The coordination geometry (e.g., octahedral vs. tetrahedral) can often be inferred from the number and position of these bands.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the complex and to determine the coordination mode of the ligands and the nature of the counter-anion.

Protocol (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of the cobalt complex with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[13]

  • Pellet Formation: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[14]

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum.

  • Sample Spectrum: Mount the KBr pellet in a sample holder and place it in the spectrometer. Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Analyze the spectrum to identify characteristic vibrational bands. Shifts in the vibrational frequencies of the organic ligand upon coordination to the cobalt ion can provide information about the coordination sites. The presence and nature of the BF₄⁻ anion can be confirmed by a strong, broad absorption band around 1000-1100 cm⁻¹.[15][16]

Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC)

TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample. Together, they provide information on thermal stability, decomposition pathways, and phase transitions.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground sample into an appropriate crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup: Place the sample crucible and an empty reference crucible into the TGA/DSC instrument.

  • Measurement: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[4] The instrument will simultaneously record the mass loss (TGA) and the differential heat flow (DSC) as a function of temperature.

  • Data Analysis: The TGA curve shows the temperatures at which mass loss occurs, corresponding to the loss of solvent molecules or the decomposition of ligands. The DSC curve shows endothermic or exothermic peaks associated with events like melting, crystallization, or decomposition.

Visualized Workflows and Relationships

Experimental Workflow for Structural Characterization

The following diagram illustrates a typical workflow for the synthesis and structural characterization of a new Cobalt(II) tetrafluoroborate derivative.

G cluster_0 Synthesis & Purification cluster_1 Structural & Spectroscopic Analysis cluster_2 Thermal Analysis cluster_3 Data Interpretation & Final Structure synthesis Synthesis of Co(II) Derivative purification Purification & Isolation synthesis->purification crystallization Crystallization purification->crystallization ftir FT-IR Spectroscopy purification->ftir Powder Sample uvvis UV-Vis Spectroscopy purification->uvvis Solution tga_dsc TGA / DSC purification->tga_dsc Powder Sample scxrd Single-Crystal XRD crystallization->scxrd Single Crystal data_analysis Data Integration & Analysis scxrd->data_analysis ftir->data_analysis uvvis->data_analysis tga_dsc->data_analysis final_structure Final Structural Elucidation data_analysis->final_structure

Caption: Workflow for Characterization of Co(II) Derivatives.

Relationship Between Analytical Techniques and Structural Information

This diagram shows how different analytical techniques contribute to the overall structural understanding of a Cobalt(II) complex.

G complex Cobalt(II) Complex Structure xrd SC-XRD info_xrd 3D Atomic Arrangement Bond Lengths & Angles Coordination Geometry xrd->info_xrd uvvis UV-Vis info_uvvis d-d Electronic Transitions Coordination Environment uvvis->info_uvvis ftir FT-IR info_ftir Functional Groups Ligand Coordination Mode Anion Identity (BF₄⁻) ftir->info_ftir tga TGA/DSC info_tga Thermal Stability Decomposition Pathway Solvent Content tga->info_tga info_xrd->complex info_uvvis->complex info_ftir->complex info_tga->complex

Caption: Analytical Techniques and Derived Structural Information.

References

A Comparative Guide to the Applications of Cobalt(II) Tetrafluoroborate Hexahydrate in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cobalt(II) tetrafluoroborate (B81430) hexahydrate, Co(BF₄)₂·6H₂O, is a versatile and efficient catalyst precursor in a range of organic transformations. Its high solubility in common organic solvents and the weakly coordinating nature of the tetrafluoroborate anion make the cobalt ion readily available for catalytic processes. This guide provides a comparative overview of its performance against other cobalt salts in key chemical reactions, supported by experimental data and detailed protocols to facilitate its application in research and development.

Catalytic Performance in the Hydrogenation of Epoxides

The regioselective synthesis of alcohols through the hydrogenation of epoxides is a fundamental transformation in organic synthesis. The choice of catalyst is critical in controlling the reaction's efficiency and selectivity. The following data summarizes the performance of Cobalt(II) tetrafluoroborate hexahydrate in comparison to other cobalt salts in the hydrogenation of 1,2-epoxy-1-phenylpropane.

Table 1: Comparison of Cobalt Catalysts in the Hydrogenation of 1,2-epoxy-1-phenylpropane [1]

EntryCobalt PrecursorAdditive (mol%)Temperature (°C)Yield (%)
1Co(BF₄)₂·6H₂O (3.0)None12023
2Co(NTf₂)₂ (3.0)None12043
3Co(NTf₂)₂ (3.0)None100<10
4Co(NTf₂)₂ (3.0)Zn(OTf)₂ (3.0)10074
5Co(NTf₂)₂ (3.0)Zn(OTf)₂ (7.0)8080
6Co(NTf₂)₂ (3.0)In(OTf)₃ (7.0)8074
7Co(NTf₂)₂ (3.0)Al(OTf)₃ (7.0)80<10
8Co(NTf₂)₂ (3.0)Fe(OTf)₂ (7.0)8018
9NoneZn(OTf)₂ (7.0)80-
10Co(NTf₂)₂ (3.0)Zn(OTf)₂ (7.0)80- [a]
11Co(NTf₂)₂ (3.0)Zn(OTf)₂ (7.0)8085
12Co(BF₄)₂·6H₂O (3.0) Zn(OTf)₂ (7.0) 80 80
13Co(ClO₄)₂·6H₂O (3.0)Zn(OTf)₂ (7.0)8073

[a] Without triphos ligand.

As shown in Table 1, this compound, in combination with a triphos ligand and a Zn(OTf)₂ additive, demonstrates excellent catalytic activity, achieving an 80% yield at 80°C.[1] While Co(NTf₂)₂ shows slightly higher yield under optimized conditions, Co(BF₄)₂·6H₂O proves to be a highly effective and comparable catalyst.[1]

Experimental Protocol: Cobalt-Catalyzed Hydrogenation of Terminal Epoxides[2][3]

A detailed experimental procedure for the cobalt-catalyzed hydrogenation of terminal epoxides is as follows:

Procedure:

  • In a glovebox, a 10 mL vial is charged with Co(BF₄)₂·6H₂O (0.015 mmol, 3.0 mol%), triphos ligand (0.030 mmol, 6.0 mol%), and 1,4-dioxane (B91453) (6 mL).

  • The mixture is stirred at room temperature for 10 minutes.

  • The terminal epoxide (0.5 mmol) is added to the vial.

  • The vial is placed in an autoclave, which is then purged with hydrogen gas three times.

  • The autoclave is pressurized with 40 bar of hydrogen.

  • The reaction mixture is stirred at 80°C for 16 hours.

  • After cooling to room temperature, the pressure is carefully released.

  • The yield is determined by gas chromatography (GC) using n-hexadecane as an internal standard.

experimental_workflow_epoxide_hydrogenation cluster_prep Catalyst Preparation (in Glovebox) cluster_reaction Reaction Setup cluster_analysis Analysis p1 Charge vial with Co(BF4)2·6H2O, triphos, and 1,4-dioxane p2 Stir at RT for 10 min p1->p2 r1 Add terminal epoxide p2->r1 r2 Place in autoclave r1->r2 r3 Purge with H2 (3x) r2->r3 r4 Pressurize with 40 bar H2 r3->r4 r5 Stir at 80°C for 16 h r4->r5 a1 Cool to RT and release pressure r5->a1 a2 Determine yield by GC a1->a2

Figure 1. Experimental workflow for the cobalt-catalyzed hydrogenation of epoxides.

Catalytic Performance in the Reductive Amination of Aldehydes

The synthesis of primary amines via reductive amination is a cornerstone of pharmaceutical and chemical manufacturing. Cobalt catalysts have emerged as a cost-effective and efficient alternative to precious metal catalysts for this transformation.

Table 2: Cobalt-triphos Catalyzed Synthesis of Primary Amines from Aldehydes

EntryAldehydeProductYield (%) [b]
1BenzaldehydeBenzylamine92
24-Methylbenzaldehyde4-Methylbenzylamine95
34-Methoxybenzaldehyde4-Methoxybenzylamine98
44-Chlorobenzaldehyde4-Chlorobenzylamine89
52-Naphthaldehyde(Naphthalen-2-yl)methanamine91
6Cinnamaldehyde3-Phenylprop-2-en-1-amine75
7HexanalHexan-1-amine85

[b] GC yields using n-hexadecane as standard. Reaction conditions: 0.5 mmol aldehyde, 3 mol% Co(BF₄)₂·6H₂O, 4 mol% triphos (L7), 5–7 bar NH₃, 40 bar H₂, 2 mL degassed TFE, 100 °C, 24 h.

The data in Table 2, while not a direct comparison with other cobalt salts, demonstrates the high efficacy of this compound in the reductive amination of a variety of aldehydes, achieving excellent yields. Other research has shown that in-situ generated amorphous cobalt particles from CoCl₂ can also catalyze this reaction under mild conditions.[2][3]

Experimental Protocol: Cobalt-Catalyzed Reductive Amination of Aldehydes

A general procedure for the cobalt-catalyzed reductive amination of aldehydes is as follows:

Procedure:

  • An autoclave is charged with Co(BF₄)₂·6H₂O (0.015 mmol, 3.0 mol%) and triphos ligand (0.020 mmol, 4.0 mol%).

  • The autoclave is sealed and purged three times with argon.

  • Degassed 2,2,2-trifluoroethanol (B45653) (TFE, 2 mL) and the aldehyde (0.5 mmol) are added under an argon atmosphere.

  • The autoclave is cooled to -78°C and ammonia (B1221849) (5-7 bar) is condensed into the vessel.

  • The autoclave is then pressurized with hydrogen (40 bar).

  • The reaction mixture is heated to 100°C and stirred for 24 hours.

  • After cooling to room temperature, the pressure is carefully released.

  • The yield is determined by gas chromatography (GC) using n-hexadecane as an internal standard.

experimental_workflow_reductive_amination cluster_prep Catalyst and Reagent Loading cluster_reaction Reaction Conditions cluster_analysis Analysis p1 Charge autoclave with Co(BF4)2·6H2O and triphos p2 Seal and purge with Argon (3x) p1->p2 p3 Add degassed TFE and aldehyde p2->p3 r1 Cool to -78°C and add NH3 (5-7 bar) p3->r1 r2 Pressurize with H2 (40 bar) r1->r2 r3 Heat to 100°C and stir for 24 h r2->r3 a1 Cool to RT and release pressure r3->a1 a2 Determine yield by GC a1->a2

Figure 2. Experimental workflow for the cobalt-catalyzed reductive amination of aldehydes.

Conclusion

This compound is a highly effective and versatile catalyst precursor for important organic transformations such as the hydrogenation of epoxides and the reductive amination of aldehydes. Its performance is comparable, and in some cases superior, to other cobalt salts. The provided experimental data and detailed protocols offer a solid foundation for researchers to incorporate this catalyst into their synthetic strategies, paving the way for the development of efficient and sustainable chemical processes.

References

Safety Operating Guide

Safeguarding Laboratory Personnel: Proper Disposal of Cobalt(II) Tetrafluoroborate Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical waste are paramount to ensuring a safe and compliant laboratory environment. Cobalt(II) tetrafluoroborate (B81430) hexahydrate, a compound utilized in various research applications, is classified as hazardous and necessitates a stringent disposal protocol.[1] Adherence to these procedures is critical for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's specific safety data sheets (SDS) and waste disposal guidelines.[2] When handling Cobalt(II) tetrafluoroborate hexahydrate, appropriate Personal Protective Equipment (PPE) is mandatory. This includes nitrile or neoprene gloves, chemical safety goggles with side shields, a face mask or respirator, a lab coat, and closed-toe shoes.[3][4] All handling of this compound, especially in powdered form, should occur within a certified chemical fume hood to prevent inhalation.[3]

Hazard Profile Summary

Understanding the hazard profile of this compound is crucial for its safe handling and disposal. The compound presents multiple risks, classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[5][6]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[5][6]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[5][6]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage[5][6]
Eye Damage/IrritationCategory 1H314: Causes severe skin burns and eye damage[6]

Operational Disposal Plan: A Step-by-Step Guide

The fundamental principle for the disposal of this compound is that it must be managed as hazardous waste.[3][7] It should never be released into the environment, poured down the drain, or mixed with regular laboratory trash.[3][8] The disposal process involves systematic segregation, containment, labeling, and transfer.

Step 1: Waste Segregation

To prevent dangerous chemical reactions and ensure proper disposal, it is crucial to segregate waste containing this compound. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][2]

  • Solid Waste: Collect all solid waste, including contaminated consumables like gloves, weigh boats, and paper towels, in a designated container.

  • Liquid Waste: For solutions containing this compound, use a separate, leak-proof container designed for liquid hazardous waste.[2]

Step 2: Waste Containment

Proper containment is essential for the safe accumulation of hazardous waste.

  • Container Selection: Use containers that are compatible with the chemical. Polyethylene containers are often a suitable choice.[3][4]

  • Container Management: Keep waste containers tightly sealed at all times, except when adding waste.[1] Do not overfill containers; a common guideline is to fill to no more than 90% capacity to allow for expansion and prevent spills.[1]

  • Storage Location: Store waste containers in a designated and clearly marked satellite accumulation area within the laboratory, away from incompatible materials.[1][4]

Step 3: Labeling

Accurate and clear labeling of hazardous waste is a regulatory requirement.

  • The container must be clearly labeled with the words "Hazardous Waste."[2]

  • Identify the contents as "this compound."[2]

  • Indicate the primary hazards associated with the waste (e.g., "Corrosive," "Toxic").[2][9]

Step 4: Arrange for Professional Disposal

Once the waste container is full or has reached the designated accumulation time limit, arrange for its collection and disposal through the proper channels.

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup.[1][3]

  • Provide Information: Be prepared to provide details about the waste, including its chemical composition and quantity.[1] The disposal must be carried out by a licensed professional waste disposal service.[5][10]

Experimental Protocol: Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of materials contaminated with this compound. This workflow is designed to ensure that all safety and regulatory steps are followed.

G cluster_prep Preparation & Handling cluster_collection Waste Segregation & Collection cluster_storage Containment & Storage cluster_disposal Final Disposal start Start: Generate Waste (e.g., contaminated gloves, excess reagent) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood is_solid Is the waste solid or liquid? fume_hood->is_solid collect_solid Place in designated SOLID Hazardous Waste Container is_solid->collect_solid Solid collect_liquid Place in designated LIQUID Hazardous Waste Container is_solid->collect_liquid Liquid seal_container Securely Seal Container collect_solid->seal_container collect_liquid->seal_container label_container Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) seal_container->label_container store_container Store in Satellite Accumulation Area label_container->store_container is_full Is container full or time limit reached? store_container->is_full is_full->store_container No contact_ehs Contact EHS for Waste Pickup is_full->contact_ehs Yes end End: Professional Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.